molecular formula C18H33NO4 B8050251 9-Nitrooleate-d17

9-Nitrooleate-d17

Cat. No.: B8050251
M. Wt: 344.6 g/mol
InChI Key: CQOAKBVRRVHWKV-KSBOAZTASA-N
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Description

9-Nitrooleate-d17 is a useful research compound. Its molecular formula is C18H33NO4 and its molecular weight is 344.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-9-nitrooctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+/i1D3,2D2,3D2,4D2,5D2,6D2,8D2,11D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOAKBVRRVHWKV-KSBOAZTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 9-Nitrooleate-d17 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-Nitrooleate-d17 is a deuterated form of 9-nitrooleate, a nitrated fatty acid that has garnered significant interest in the scientific community. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, applications, and the biological pathways it influences. This compound is primarily utilized as an internal standard for the precise quantification of its non-deuterated counterpart, 9-nitrooleate, in biological samples using mass spectrometry techniques.[1][2]

Nitrated fatty acids, including 9-nitrooleate, are endogenously produced signaling molecules formed by the nitration of oleic acid.[1] These molecules are involved in various physiological and pathological processes, acting as potent ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and inflammation.[2][3]

Chemical Structure and Properties

The chemical structure of this compound is that of oleic acid with a nitro group attached at the 9th carbon and with 17 deuterium atoms incorporated into the fatty acid chain. This deuteration makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but has a distinct mass.

Chemical Structure of this compound:

Quantitative Data Summary:

PropertyValueReference
Formal Name 9-nitro-9E-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 acid
CAS Number 2714117-50-5
Molecular Formula C₁₈H₁₆D₁₇NO₄
Formula Weight 344.6
Purity >99% deuterated forms (d1-d17)
Formulation A solution in ethanol
Solubility Ethanol: 1 mg/ml
λmax 257 nm
SMILES [2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])/C=C(--INVALID-LINK--=O)\CCCCCCCC(O)=O
InChI Key CQOAKBVRRVHWKV-KSBOAZTASA-N

Experimental Protocols

Quantification of 9-Nitrooleate in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of 9-nitrooleate in plasma samples. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a known concentration of this compound solution in ethanol (e.g., 100 ng/mL) to serve as the internal standard.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the sample for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 10 µL of 1 M HCl.

  • Perform liquid-liquid extraction by adding 1 mL of hexane/isopropanol (3:2, v/v).

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions:

    • 9-Nitrooleate: Monitor the transition of the precursor ion [M-H]⁻ (m/z 326.2) to a specific product ion.

    • This compound: Monitor the transition of the precursor ion [M-H]⁻ (m/z 343.3) to a corresponding product ion. The specific product ions should be determined by direct infusion and fragmentation of the standards.

  • Data Analysis: Quantify the amount of 9-nitrooleate by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of 9-nitrooleate and a constant concentration of this compound.

Signaling Pathway

9-Nitrooleate is an endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of gene expression involved in lipid and glucose metabolism, as well as inflammation. The activation of PPARγ by 9-nitrooleate leads to a cascade of events that ultimately modulate cellular responses.

PPAR_gamma_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_Nitrooleate 9-Nitrooleate 9_Nitrooleate_cyto 9-Nitrooleate 9_Nitrooleate->9_Nitrooleate_cyto Diffusion PPARg PPARγ 9_Nitrooleate_cyto->PPARg Binds to LBD PPARg_RXR_CoR PPARγ-RXR-CoR (Inactive) PPARg->PPARg_RXR_CoR RXR RXR RXR->PPARg_RXR_CoR CoR Co-repressor Complex CoR->PPARg_RXR_CoR PPARg_RXR_9NO2 PPARγ-RXR-9-Nitrooleate (Active) PPARg_RXR_CoR->PPARg_RXR_9NO2 Conformational Change & Co-repressor Release PPRE PPRE (DNA Response Element) PPARg_RXR_9NO2->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolism_Inflammation Modulation of Metabolism & Inflammation Gene_Transcription->Metabolism_Inflammation

Caption: 9-Nitrooleate activates the PPARγ signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of 9-nitrooleate in biological samples using this compound as an internal standard.

experimental_workflow start Start: Biological Sample (e.g., Plasma) add_is Spike with This compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., Methanol) add_is->protein_precip extraction Liquid-Liquid Extraction (e.g., Hexane/Isopropanol) protein_precip->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms_analysis data_processing Data Processing: Peak Integration & Area Ratio Calculation lc_ms_analysis->data_processing quantification Quantification using Standard Curve data_processing->quantification end End: Concentration of 9-Nitrooleate quantification->end

Caption: Workflow for 9-nitrooleate quantification.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the biologically active signaling molecule, 9-nitrooleate. Understanding its properties and the experimental protocols for its use is crucial for researchers investigating the roles of nitrated fatty acids in health and disease. The elucidation of the PPARγ signaling pathway activated by 9-nitrooleate provides a framework for understanding its downstream effects and its potential as a therapeutic target. This guide provides a foundational understanding for professionals in the fields of biomedical research and drug development to effectively utilize this compound in their studies.

References

An In-depth Technical Guide to the Synthesis of 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-Nitrooleate-d17, a crucial internal standard for the accurate quantification of 9-nitrooleate in biological systems. The synthesis involves a multi-step process, beginning with the preparation of a deuterated precursor, followed by a series of reactions to introduce the nitro group at the 9-position of the oleic acid backbone. This document details the synthetic pathway, experimental protocols, and relevant quantitative data.

Overview of the Synthetic Strategy

The synthesis of this compound is not a trivial process and involves two key stages:

  • Synthesis of a Deuterated Precursor: The primary challenge lies in the introduction of the deuterium atoms. A common strategy involves the synthesis of a fully deuterated C9 carboxylic acid derivative, which serves as a key building block.

  • Construction of the Nitro-Olefin Moiety: This is typically achieved through a nitro-aldol condensation followed by dehydration to form the characteristic nitroalkene functional group.

Two plausible synthetic pathways can be envisioned, leveraging known methodologies for the synthesis of unlabeled 9-nitrooleic acid and deuterated fatty acids.

Pathway A: This pathway commences with the synthesis of deuterated 9-bromononanoic acid, which then undergoes a series of reactions including protection of the carboxylic acid, conversion to the nitro derivative, a Henry-type reaction with an appropriate aldehyde, and subsequent elimination to yield the final product.

Pathway B: This alternative route involves the direct nitration of a pre-synthesized deuterated oleic acid (oleic acid-d17). While conceptually simpler, this method often results in a mixture of regioisomers (9- and 10-nitrooleate) and may be less suitable for obtaining a pure, single isomer.[1]

This guide will primarily focus on a detailed breakdown of Pathway A, which offers greater control over the final product's regiochemistry.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its precursors.

Compound Parameter Value Reference
Oleic acid-d17Isotopic Purity≥99% deuterated forms (d1-d17)--INVALID-LINK--
Molecular FormulaC18H17D17O2--INVALID-LINK--
Molecular Weight299.6--INVALID-LINK--
This compoundIsotopic Purity>99% deuterated forms (d1-d17)--INVALID-LINK--
Molecular FormulaC18H16D17NO4--INVALID-LINK--
Formula Weight344.6--INVALID-LINK--
λmax257 nm--INVALID-LINK--
Unlabeled 9-Nitrooleic AcidOverall Yield (from 9-bromononanoic acid)12-36%
λmax255 nm--INVALID-LINK--

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound via Pathway A.

Synthesis of Deuterated 9-Bromononanoic Acid (Hypothetical Protocol)

This protocol is a hypothetical adaptation based on standard methods for deuteration and bromination of fatty acids, as a direct protocol for deuterated 9-bromononanoic acid was not found in the initial search.

Step 1: Deuteration of Nonanedioic Acid (Azelaic Acid)

A procedure similar to the deuteration of azelaic acid for the synthesis of deuterated oleic acid can be employed.

  • Materials: Nonanedioic acid, D2O, Platinum on carbon (Pt/C) catalyst.

  • Procedure:

    • In a high-pressure reactor, combine nonanedioic acid, D2O, and a catalytic amount of Pt/C.

    • Heat the mixture under pressure for an extended period to facilitate H/D exchange.

    • After cooling, the deuterated nonanedioic acid is isolated and purified.

Step 2: Monobromination of Deuterated Nonanedioic Acid

Standard methods for the selective monobromination of dicarboxylic acids, such as the Hunsdiecker reaction on a mono-esterified diacid, can be adapted.

  • Materials: Deuterated nonanedioic acid, thionyl chloride, an alcohol (e.g., methanol), N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN).

  • Procedure:

    • The deuterated nonanedioic acid is first mono-esterified.

    • The mono-ester is then subjected to a light- or initiator-induced bromination using NBS to selectively brominate at the terminal carbon, yielding deuterated 9-bromononanoic acid methyl ester.

    • The ester is then hydrolyzed to afford the desired deuterated 9-bromononanoic acid.

Synthesis of this compound (Adapted from Unlabeled Synthesis)

This protocol is adapted from the established synthesis of unlabeled 9-nitrooleic acid.

Step 1: Esterification of Deuterated 9-Bromononanoic Acid

  • Materials: Deuterated 9-bromononanoic acid, allyl alcohol, p-toluenesulfonic acid, toluene.

  • Procedure:

    • Combine deuterated 9-bromononanoic acid, allyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • After completion, the solvent is removed under reduced pressure to yield deuterated 9-bromononanoic acid allyl ester.

Step 2: Nitration of Deuterated 9-Bromononanoic Acid Allyl Ester

  • Materials: Deuterated 9-bromononanoic acid allyl ester, silver nitrite, diethyl ether.

  • Procedure:

    • Dissolve the deuterated 9-bromononanoic acid allyl ester in diethyl ether.

    • Add silver nitrite and stir the mixture at room temperature, protected from light.

    • Monitor the reaction by TLC. Upon completion, the silver salts are filtered off, and the solvent is evaporated to give deuterated 9-nitrononanoic acid allyl ester.

Step 3: Henry (Nitro-Aldol) Reaction

  • Materials: Deuterated 9-nitrononanoic acid allyl ester, nonanal, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Procedure:

    • Combine deuterated 9-nitrononanoic acid allyl ester and nonanal.

    • Cool the mixture in an ice bath and add a catalytic amount of DBU.

    • Stir the reaction at room temperature until completion.

    • The reaction is quenched with a weak acid, and the product, deuterated 10-hydroxy-9-nitro-octadecanoic acid allyl ester, is extracted and purified.

Step 4: Dehydration to form the Nitroalkene

  • Materials: Deuterated 10-hydroxy-9-nitro-octadecanoic acid allyl ester, acetic anhydride, 4-dimethylaminopyridine (DMAP).

  • Procedure:

    • The deuterated hydroxy-nitro intermediate is acetylated using acetic anhydride and DMAP.

    • The resulting acetate is then subjected to elimination, often facilitated by a mild base, to form the nitroalkene double bond, yielding deuterated 9-nitro-9-octadecenoic acid allyl ester.

Step 5: Deprotection of the Carboxylic Acid

  • Materials: Deuterated 9-nitro-9-octadecenoic acid allyl ester, palladium catalyst, formic acid.

  • Procedure:

    • The allyl ester is cleaved under mild conditions using a palladium catalyst and a hydride source like formic acid to yield the final product, this compound.

    • The product is then purified by chromatography.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_deuteration Deuteration of Precursor cluster_synthesis Synthesis of this compound Nonanedioic_Acid Nonanedioic Acid Deuterated_Nonanedioic_Acid Nonanedioic Acid-d14 Nonanedioic_Acid->Deuterated_Nonanedioic_Acid D2O, Pt/C Deuterated_9_Bromononanoic_Acid 9-Bromononanoic Acid-d14 Deuterated_Nonanedioic_Acid->Deuterated_9_Bromononanoic_Acid Monobromination Allyl_Ester Allyl Ester of 9-Bromononanoic Acid-d14 Deuterated_9_Bromononanoic_Acid->Allyl_Ester Allyl Alcohol, H+ Nitro_Ester Allyl Ester of 9-Nitrononanoic Acid-d14 Allyl_Ester->Nitro_Ester AgNO2 Hydroxy_Nitro_Ester Allyl Ester of 10-Hydroxy-9-nitro-octadecanoic Acid-d14 Nitro_Ester->Hydroxy_Nitro_Ester Nonanal, DBU Nitroalkene_Ester Allyl Ester of 9-Nitro-9-octadecenoic Acid-d14 Hydroxy_Nitro_Ester->Nitroalkene_Ester 1. Ac2O, DMAP 2. Base Final_Product This compound Nitroalkene_Ester->Final_Product Pd catalyst, HCOOH

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow for Synthesis

Experimental_Workflow Start Start: Deuterated 9-Bromononanoic Acid Esterification Step 1: Allyl Esterification Start->Esterification Nitration Step 2: Nitration Esterification->Nitration Henry_Reaction Step 3: Henry Reaction Nitration->Henry_Reaction Dehydration Step 4: Dehydration Henry_Reaction->Dehydration Deprotection Step 5: Deprotection Dehydration->Deprotection Purification Purification (Chromatography) Deprotection->Purification Characterization Characterization (MS, NMR) Purification->Characterization End End Product: This compound Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be thoroughly characterized to confirm its structure and isotopic purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the deuterated product. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C18H16D17NO4. Tandem mass spectrometry (MS/MS) can be used to confirm the fragmentation pattern, which will be distinct from the unlabeled analog.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show the absence of signals corresponding to the protons on the deuterated portion of the alkyl chain. The remaining signals for the protons on the non-deuterated part of the molecule and the olefinic protons should be present at their characteristic chemical shifts.

    • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons may show characteristic splitting patterns due to coupling with deuterium.

    • ²H NMR: Deuterium NMR can be used to confirm the positions of deuteration.

Conclusion

The synthesis of this compound is a challenging but achievable process for researchers equipped with the necessary expertise in organic synthesis. This guide provides a comprehensive framework based on established methodologies for the synthesis of related compounds. The key to a successful synthesis lies in the careful preparation and purification of the deuterated starting materials and intermediates. The availability of this isotopically labeled standard is critical for advancing research in the field of lipidomics and understanding the biological roles of nitrated fatty acids.

References

In-Depth Technical Guide to the Physicochemical Properties of 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Nitrooleate-d17, a deuterated analog of the endogenous signaling molecule 9-nitrooleate. This document includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and a visualization of its known biological signaling pathways.

Core Physicochemical Properties

This compound is the deuterated form of 9-nitro-9E-octadecenoic acid, an endogenous lipid mediator formed by the nitration of oleic acid. The incorporation of seventeen deuterium atoms provides a stable isotopic label, making it an invaluable internal standard for the accurate quantification of endogenous 9-nitrooleate in biological matrices by mass spectrometry.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Formal Name 9-nitro-9E-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 acid[1][2]
CAS Number 2714117-50-5[1][2]
Molecular Formula C₁₈H₁₆D₁₇NO₄[1]
Formula Weight 344.6 g/mol
Purity ≥99% deuterated forms (d1-d17)
Formulation A solution in ethanol
Solubility Ethanol: 1 mg/mL
λmax 257 nm
Storage -20°C
Stability ≥ 2 years

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

Step 1: Synthesis of Oleic Acid-d17 (Precursor)

The synthesis of deuterated oleic acid can be achieved through various methods, often involving the coupling of deuterated alkyl chains. A common strategy involves the Wittig reaction between a deuterated nine-carbon aldehyde and a deuterated nine-carbon phosphonium ylide.

Step 2: Nitration of Oleic Acid-d17

A regioselective synthesis of (E)-9-nitro-octadec-9-enoic acid can be achieved via a Henry condensation (nitro-aldol reaction) followed by dehydration.

Materials:

  • 9-Nitrononanoic acid

  • Nonanal

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetic anhydride

  • p-Toluenesulfonic acid

  • Sodium carbonate

  • Allyl bromide

  • Tetrakis(triphenylphosphine)palladium(0)

  • Solvents: Diethyl ether, Toluene, Dichloromethane, Benzene

Procedure (Adapted for Deuterated Precursors):

  • Protection of 9-Nitrononanoic Acid: 9-Nitrononanoic acid is first protected as an allyl ester to prevent side reactions of the carboxylic acid.

  • Henry Condensation: The allyl 9-nitrononanoate is reacted with nonanal-d17 in the presence of a catalytic amount of DBU. This reaction forms the β-hydroxynitro ester.

  • Dehydration: The resulting β-hydroxynitro ester is then acetylated with acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The subsequent elimination of the acetate group is induced by a base such as sodium carbonate to yield the (E)-nitroalkene.

  • Deprotection: The allyl protecting group is removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield the final product, this compound.

Purification: The final product is purified by flash column chromatography on silica gel.

Analytical Methods

1. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for the accurate quantification of 9-nitrooleate in biological samples, utilizing this compound as an internal standard.

Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 10 µL of a known concentration of this compound in ethanol.

  • Acidify the sample with 10 µL of 10% acetic acid.

  • Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex and centrifuge.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 50% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 9-Nitrooleate: m/z 326.2 → 46.0 (loss of NO₂)

    • This compound: m/z 343.3 → 46.0 (loss of NO₂)

experimental_workflow

2. Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic purity of the synthesized this compound.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • 7.1-7.3: Vinylic proton adjacent to the nitro group.

    • 5.3-5.5: Olefinic protons.

    • 2.3-2.5: Methylene protons alpha to the carboxyl group.

    • 2.1-2.3: Allylic methylene protons.

    • 1.2-1.7: Methylene protons of the alkyl chain.

    • 0.8-0.9: Terminal methyl protons.

    • Note: The signals for the deuterated positions (C11-C18) will be absent.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • 178-180: Carboxyl carbon.

    • 140-150: Carbon bearing the nitro group.

    • 125-135: Olefinic carbons.

    • Note: The signals for the deuterated carbons will be significantly attenuated or absent.

Biological Activity and Signaling Pathways

9-Nitrooleate is a bioactive lipid that functions as a signaling molecule through the modulation of several key cellular pathways. It is known to be an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Additionally, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibit the Nuclear Factor-kappa B (NF-κB) signaling cascade.

PPARγ Signaling Pathway

9-Nitrooleate binds to and activates PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.

PPAR_pathway

Nrf2 Signaling Pathway

9-Nitrooleate can induce the Nrf2-mediated antioxidant response by reacting with Keap1, a repressor of Nrf2. This leads to the translocation of Nrf2 to the nucleus and the expression of antioxidant genes.

Nrf2_pathway

NF-κB Signaling Pathway

9-Nitrooleate has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway. This is thought to occur through the direct modification of key proteins in the pathway.

NFkB_pathway

References

The Biological Significance of Deuterated Nitro-Fatty Acids: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the synthesis, biological mechanisms, and therapeutic potential of deuterated nitro-fatty acids. It integrates findings from the distinct but complementary fields of nitro-lipid signaling and fatty acid deuteration to build a comprehensive guide for researchers.

Executive Summary

Nitro-fatty acids (NO₂-FAs) are endogenous electrophilic signaling molecules that exhibit potent anti-inflammatory, antioxidant, and anti-fibrotic properties. They exert their effects by modulating key signaling pathways, including Keap1-Nrf2, NF-κB, and PPARγ, through post-translational modification of regulatory proteins. Concurrently, the strategic deuteration of polyunsaturated fatty acids (PUFAs) has emerged as a powerful technique to inhibit lipid peroxidation via the kinetic isotope effect, thereby protecting cells from oxidative damage.

This technical guide synthesizes these two concepts, exploring the profound biological significance and therapeutic promise of deuterated nitro-fatty acids. By combining the targeted signaling of a nitroalkene moiety with the enhanced metabolic stability conferred by deuterium, these novel molecules represent a next-generation platform for drug development. This document details their mechanisms of action, outlines experimental protocols for their synthesis and analysis, presents relevant quantitative data from parent compounds, and visualizes the core biological pathways and workflows.

The Foundational Biology of Nitro-Fatty Acids (NO₂-FAs)

NO₂-FAs are formed endogenously through non-enzymatic reactions involving nitric oxide (•NO) or nitrite-derived species with unsaturated fatty acids.[1][2][3] These reactions are prevalent at sites of inflammation and during gastric digestion.[2][4] The most abundant endogenous NO₂-FA is nitro-conjugated linoleic acid (NO₂-CLA), while synthetic nitro-oleic acid (NO₂-OA) is a well-studied therapeutic candidate.

The primary mechanism of action for NO₂-FAs is their electrophilic nature. The nitroalkene group readily reacts with nucleophilic residues on proteins, predominantly cysteine and to a lesser extent histidine, via a reversible Michael addition reaction. This post-translational modification alters protein function and triggers a cascade of downstream signaling events.

Key Signaling Pathways Modulated by NO₂-FAs

A. Keap1-Nrf2 Pathway Activation: NO₂-FAs are potent activators of the Nrf2 antioxidant response. They achieve this by nitroalkylating specific cysteine residues (notably Cys273 and Cys288) on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Cul3 E3 ligase complex, preventing the ubiquitination and proteasomal degradation of Nrf2. Stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of cytoprotective and antioxidant genes, including heme oxygenase-1 (HO-1).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2FA Deuterated Nitro-Fatty Acid Keap1_Nrf2 Keap1-Nrf2 Complex NO2FA->Keap1_Nrf2 Nitroalkylation (Cys273/288) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ub Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE Binds Maf Maf Maf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes Transcription PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2FA Deuterated Nitro-Fatty Acid PPARg PPARγ NO2FA->PPARg Covalent Binding (Cys-285) PPARg_nuc PPARγ PPRE PPRE PPARg_nuc->PPRE Binds RXR RXR RXR->PPRE Binds Genes Metabolic & Anti- Inflammatory Genes PPRE->Genes Transcription Coactivators Coactivators Coactivators->PPRE Recruited Kinetic_Isotope_Effect Mechanism of Protection by Deuteration cluster_non_deuterated Non-Deuterated PUFA cluster_deuterated Deuterated PUFA (D-PUFA) PUFA PUFA (-CH₂-) Radical Lipid Radical (-CH•-) PUFA->Radical ROS1 ROS ROS1->PUFA H• Abstraction (Fast) Peroxidation Lipid Peroxidation Chain Reaction Radical->Peroxidation DPUFA D-PUFA (-CD₂-) NoReaction Reaction Inhibited DPUFA->NoReaction ROS2 ROS ROS2->DPUFA D• Abstraction (Slow) Synthesis_Workflow Start Deuterated Precursor (e.g., D₁₇-Nonanoic Acid) Step1 Multi-step Organic Synthesis (e.g., Wittig Reaction) Start->Step1 DPUFA Deuterated PUFA (e.g., D₃₂-Oleic Acid) Step1->DPUFA Step2 Regioselective Nitration (e.g., Nitroselenylation or Multi-step Synthesis) DPUFA->Step2 DNO2FA Crude Deuterated NO₂-FA Step2->DNO2FA Step3 Purification (e.g., RP-HPLC) DNO2FA->Step3 End Pure Deuterated NO₂-FA Step3->End

References

An In-depth Technical Guide to the Stability and Storage of 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 9-Nitrooleate-d17, a deuterated internal standard crucial for the accurate quantification of endogenous 9-nitrooleate. Insights into its degradation pathways, analytical methodologies for stability assessment, and its role in key signaling pathways are also detailed to support its effective use in research and drug development.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to maintain the integrity and ensure the accurate performance of this compound as an internal standard.

Storage Conditions

This compound should be stored at -20°C in a solution, typically ethanol.[1][2] Commercial preparations are often supplied dissolved in ethanol at concentrations of 500 µg/ml or 1 mg/ml.[1][2] For transportation, the compound is shipped on wet ice to maintain its stability.[1]

Long-Term Stability

Under the recommended storage condition of -20°C, this compound has demonstrated stability for at least two years . The non-deuterated 9(10)-nitrooleate mixture is reported to be stable for at least one year under the same storage conditions.

Table 1: Summary of this compound Stability and Storage

ParameterRecommendation/DataCitations
Storage Temperature -20°C
Supplied Formulation Solution in ethanol
Shipping Condition Wet ice
Long-Term Stability ≥ 2 years at -20°C

Physicochemical Properties and Reactivity

This compound is the deuterated form of 9-nitrooleic acid, an electrophilic lipid mediator. The presence of the nitroalkene moiety makes the molecule susceptible to nucleophilic attack, a key feature in its biological activity and a consideration for its stability.

Instability in Aqueous Environments

Nitro-fatty acids, including 9-nitrooleate, exhibit significant instability in neutral and acidic aqueous solutions. Degradation in aqueous media can occur within minutes to hours and is associated with the release of nitric oxide. This inherent instability in aqueous environments necessitates careful consideration of solvent choice and pH during experimental procedures.

Potential Degradation Pathways

The degradation of 9-nitrooleate can be influenced by hydrolytic, oxidative, and photolytic stress.

  • Hydrolysis: Under acidic or basic conditions, the ester linkage (if present in a complex lipid) or the nitroalkene moiety may be susceptible to hydrolysis.

  • Oxidation: The double bond and the allylic positions are potential sites for oxidation, which can lead to the formation of various oxidized products, including epoxides and hydroxylated derivatives. The metabolism of 9-nitrooleate in vivo involves the reduction of the double bond to form nitro-stearic acid, followed by β-oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce photo-oxidation of the fatty acid chain, leading to the formation of hydroperoxides which can further decompose into a complex mixture of secondary products such as aldehydes, ketones, and shorter-chain carboxylic acids.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, the stability of this compound in experimental matrices should be verified. The following outlines a general approach for a stability-indicating method using liquid chromatography-mass spectrometry (LC-MS).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the specificity of the analytical method.

Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in ethanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the initial mobile phase.

  • LC-MS Analysis: Analyze the stressed samples alongside a control sample using a validated LC-MS/MS method.

LC-MS/MS Method for Stability Testing

This method can be adapted from established protocols for the quantification of 9-nitrooleate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from ~40% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the specific transition for this compound.

  • Data Analysis: Compare the peak area of this compound in the stressed samples to the control sample to determine the percentage of degradation. Monitor for the appearance of new peaks, which represent potential degradation products.

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Expose to Acid, Base, Oxidant, Light Neutralization/Dilution Neutralization/Dilution Stress Conditions->Neutralization/Dilution LC-MS/MS LC-MS/MS Neutralization/Dilution->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantify Parent Identify Degradants

Experimental workflow for stability testing.

Signaling Pathways of 9-Nitrooleate

9-Nitrooleate is a signaling molecule that modulates several key cellular pathways, primarily through its electrophilic nature, which allows it to form covalent adducts with nucleophilic residues (e.g., cysteine) on proteins, a process known as nitroalkylation.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

9-Nitrooleate is a potent endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in regulating glucose homeostasis, lipid metabolism, and inflammation. Activation of PPARγ by 9-nitrooleate leads to the transcription of target genes involved in these processes.

PPAR_pathway 9-Nitrooleate 9-Nitrooleate PPARg PPARg 9-Nitrooleate->PPARg Binds & Activates PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates

9-Nitrooleate activation of the PPARγ pathway.
Keap1-Nrf2 Antioxidant Response

9-Nitrooleate can activate the Keap1-Nrf2 pathway, a primary defense mechanism against oxidative stress. It does so by modifying specific cysteine residues on Keap1, which leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-Nitrooleate 9-Nitrooleate Keap1 Keap1 9-Nitrooleate->Keap1 Nitroalkylation Ub Ub 9-Nitrooleate->Ub Nrf2 Nrf2 Keap1->Nrf2 Binds Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binds Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Induces

9-Nitrooleate activation of the Keap1-Nrf2 pathway.
Inhibition of NF-κB Signaling

Nitro-fatty acids have been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This inhibition can occur through direct nitroalkylation of components of the NF-κB complex, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activate IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Proteasome Proteasome IkB->Proteasome Degradation NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_nuc->Pro-inflammatory Genes Activates Transcription 9-Nitrooleate 9-Nitrooleate 9-Nitrooleate->NF-kB Inhibits by Nitroalkylation

Inhibition of the NF-κB pathway by 9-Nitrooleate.

References

A Technical Guide to 9-Nitrooleate-d17: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 9-Nitrooleate-d17, a deuterated internal standard crucial for the accurate quantification of endogenous 9-nitrooleate. This document covers its commercial availability, key biological activities, and detailed experimental protocols for its use in research and drug development.

Introduction to 9-Nitrooleate

9-Nitrooleate (9-NO2-OA) is an endogenous signaling molecule formed through the nitration of oleic acid by reactive nitrogen species such as peroxynitrite and nitrogen dioxide.[1][2][3] It is one of two primary regioisomers of nitrooleate found in vivo, the other being 10-nitrooleate. These nitrated fatty acids are recognized as potent endogenous ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation. The activation of PPARγ by 9-nitrooleate leads to anti-inflammatory effects, making it a molecule of significant interest in the study and potential treatment of inflammatory diseases.

Commercial Suppliers and Product Specifications

This compound is commercially available from several suppliers and is primarily intended for use as an internal standard in mass spectrometry-based quantification of 9-nitrooleate.

SupplierProduct NameCAS NumberMolecular FormulaFormula WeightPurityFormulation
Cayman Chemical This compound2714117-50-5C18H16D17NO4344.6≥99% deuterated forms (d1-d17)A solution in ethanol
Biomol.com This compound2714117-50-5C18H16D17NO4344.6>99% deuterated forms (d1-d17)A solution in ethanol
MedChemExpress This compound2714117-50-5C18H16D17NO4344.56Not specifiedNot specified
Neta Scientific Cayman this compoundNot specifiedNot specifiedNot specified≥ 99% DeuteratedNot specified

Biological Activity and Signaling Pathways

9-Nitrooleate exerts its biological effects primarily through the activation of PPARγ and modulation of other key signaling pathways, including the Nrf2/ARE and NF-κB pathways.

PPARγ Activation

9-Nitrooleate is a potent partial agonist of PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes involved in metabolism and inflammation. Studies have shown that nitro-oleic acid activates PPARγ at nanomolar concentrations.

PPARg_Activation PPARγ Activation by 9-Nitrooleate 9-Nitrooleate 9-Nitrooleate PPARg PPARγ 9-Nitrooleate->PPARg Binds Coactivators Coactivators PPARg->Coactivators Recruits TargetGenes Target Gene Transcription Coactivators->TargetGenes Activates BiologicalEffects Anti-inflammatory Metabolic Regulation TargetGenes->BiologicalEffects

PPARγ Activation Pathway by 9-Nitrooleate
Nrf2/ARE Pathway

Nitro-fatty acids, including 9-nitrooleate, can activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.

Nrf2_Activation Nrf2/ARE Pathway Activation by 9-Nitrooleate 9-Nitrooleate 9-Nitrooleate Keap1 Keap1 9-Nitrooleate->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds CytoprotectiveGenes Cytoprotective Gene Transcription ARE->CytoprotectiveGenes

Nrf2/ARE Pathway Activation by 9-Nitrooleate
NF-κB Pathway Inhibition

9-Nitrooleate has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key pro-inflammatory pathway. By inhibiting NF-κB, 9-nitrooleate can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

NFkB_Inhibition NF-κB Pathway Inhibition by 9-Nitrooleate cluster_nucleus Nucleus 9-Nitrooleate 9-Nitrooleate IKK IKK Complex 9-Nitrooleate->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates InflammatoryGenes Pro-inflammatory Gene Transcription NFkB_nucleus->InflammatoryGenes Activates

NF-κB Pathway Inhibition by 9-Nitrooleate

Experimental Protocols

Quantification of 9-Nitrooleate in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantification of 9-nitrooleate in plasma. Optimization may be required for different sample types and instrumentation.

Materials:

  • This compound internal standard solution (e.g., 1 µg/mL in ethanol)

  • Plasma samples

  • Methanol

  • Hexane

  • Water, HPLC grade

  • Formic acid

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known amount of this compound internal standard (e.g., 10 ng).

    • Add 400 µL of cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Lipid Extraction:

    • To the supernatant, add 1 mL of hexane and vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer.

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject the reconstituted sample onto the C18 column.

      • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative ion mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the transitions for 9-nitrooleate and this compound.

      • Example transitions:

        • 9-Nitrooleate: Precursor ion (m/z) 326.2 -> Product ion (m/z) 46.0 (NO2-)

        • This compound: Precursor ion (m/z) 343.3 -> Product ion (m/z) 46.0 (NO2-)

  • Quantification:

    • Create a standard curve using known concentrations of 9-nitrooleate and a fixed concentration of this compound.

    • Calculate the ratio of the peak area of 9-nitrooleate to the peak area of this compound for both the standards and the samples.

    • Determine the concentration of 9-nitrooleate in the samples by interpolating from the standard curve.

LCMS_Workflow LC-MS/MS Quantification Workflow Sample Plasma Sample + This compound (IS) ProteinPrecipitation Protein Precipitation (Methanol) Sample->ProteinPrecipitation LipidExtraction Lipid Extraction (Hexane) ProteinPrecipitation->LipidExtraction Evaporation Evaporation LipidExtraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis (C18, MRM) Reconstitution->LCMS Quantification Quantification (Standard Curve) LCMS->Quantification

LC-MS/MS Quantification Workflow
PPARγ Activation Reporter Assay

This protocol describes a cell-based reporter assay to measure the activation of PPARγ by 9-nitrooleate.

Materials:

  • A suitable cell line (e.g., HEK293T or HepG2)

  • Expression vector for a GAL4-PPARγ-LBD fusion protein

  • Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • 9-Nitrooleate

  • Positive control (e.g., Rosiglitazone)

  • Cell lysis buffer and reporter assay reagents

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the UAS-reporter vector using a suitable transfection reagent.

    • Allow the cells to express the proteins for 24-48 hours.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of 9-nitrooleate, a positive control (e.g., Rosiglitazone), and a vehicle control.

    • Incubate for 18-24 hours.

  • Reporter Gene Assay:

    • Lyse the cells using the appropriate lysis buffer.

    • Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter gene activity to a control for cell viability (e.g., total protein concentration).

    • Plot the normalized reporter activity against the concentration of 9-nitrooleate to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of 9-nitrooleate that produces 50% of the maximal response.

Quantitative Data Summary

ParameterValueBiological Matrix/SystemReference
Endogenous 9-Nitrooleate Concentration 619 ± 52 nM (free acid)Human Plasma
302 ± 369 nM (esterified in phospholipids)Human Plasma
PPARγ Activation (EC50) Low nanomolar rangeCell-based reporter assay
PPARγ Activation (Fold) ~7-fold at 1 µMCell-based reporter assay

Conclusion

This compound is an essential tool for researchers studying the roles of nitrated fatty acids in health and disease. Its commercial availability and the well-established protocols for its use enable the accurate quantification of endogenous 9-nitrooleate and the investigation of its biological activities. The information provided in this technical guide serves as a valuable resource for scientists and drug development professionals working in this exciting field.

References

9-Nitrooleate-d17 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides comprehensive technical information on 9-Nitrooleate-d17, including its physicochemical properties, and delves into the biological significance and experimental methodologies related to its non-deuterated counterpart, 9-Nitrooleate.

Physicochemical and Identification Data

This compound is the deuterated form of 9-Nitrooleate, primarily utilized as an internal standard for precise quantification in mass spectrometry-based analyses.[1][2] Below is a summary of its key identifiers and properties, along with those of its non-deuterated analog.

PropertyThis compound9-Nitrooleate
CAS Number 2714117-50-5[1][3][4]875685-44-2
Molecular Formula C₁₈H₁₆D₁₇NO₄C₁₈H₃₃NO₄
Molecular Weight 344.6 g/mol 327.5 g/mol
Formal Name 9-nitro-9E-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d₁₇ acid9-nitro-9E-octadecenoic acid
Synonyms 9-Nitrooleic Acid-d₁₇, 9-nitro-9-trans-Octadecenoic Acid-d₁₇9-Nitrooleic Acid, 9-nitro-9-trans-Octadecenoic Acid
Purity ≥99% deuterated forms (d₁-d₁₇)≥98%
Primary Application Internal standard for GC- or LC-MS quantification of 9-nitrooleateEndogenous lipid signaling molecule

Biological Significance and Signaling Pathways of Nitrooleates

Nitro-fatty acids (NO₂-FAs), including 9-Nitrooleate (9-NO₂-OA) and its regioisomer 10-Nitrooleate, are endogenous signaling molecules produced through the reaction of unsaturated fatty acids with reactive nitrogen species, such as peroxynitrite and nitrogen dioxide. This process is enhanced in environments characterized by inflammation and oxidative stress. These electrophilic lipids exert potent anti-inflammatory and cytoprotective effects by modulating key signaling pathways.

The primary mechanism of action for nitrooleates is through a post-translational modification known as nitroalkylation. The electrophilic nitroalkene moiety of the fatty acid reacts with nucleophilic amino acid residues, particularly cysteine thiols, on target proteins via a reversible Michael addition reaction. This covalent modification can alter the structure, function, and localization of key regulatory proteins.

Key Signaling Pathways Modulated by 9-Nitrooleate

1. Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: 9-Nitrooleate is a potent endogenous ligand for PPARγ. Activation of this nuclear receptor leads to the transcription of genes involved in lipid metabolism and adipogenesis. For instance, at a concentration of 1 µM, nitrooleic acid activates PPARγ approximately sevenfold and promotes the differentiation of 3T3-L1 preadipocytes into adipocytes at 3 µM.

2. NF-κB Pathway Inhibition: Nitrooleates exert significant anti-inflammatory effects by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway. This is achieved through the direct nitroalkylation of the p65 subunit of NF-κB, which curtails its DNA-binding activity. By inhibiting NF-κB, nitrooleates down-regulate the expression of pro-inflammatory cytokines and mediators.

3. Nrf2/Keap1 Antioxidant Response Pathway Activation: Nitrooleates activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. They achieve this by modifying cysteine residues on the Nrf2 repressor protein, Kelch-like ECH-associated protein 1 (Keap1). This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1).

The interplay between these pathways highlights the multifaceted role of 9-Nitrooleate in cellular signaling, particularly in the context of inflammation and oxidative stress.

Nitrooleate_Signaling_Pathways cluster_inflammation Inflammatory Stimuli / Oxidative Stress cluster_NO2OA cluster_targets Cellular Targets cluster_effects Biological Effects RNS Reactive Nitrogen Species (e.g., ONOO-) NO2OA 9-Nitrooleate (9-NO₂-OA) RNS->NO2OA Oleic_Acid Oleic Acid Oleic_Acid->NO2OA Nitration Keap1 Keap1 NO2OA->Keap1 Nitroalkylation (Michael Addition) p65 NF-κB (p65) NO2OA->p65 Nitroalkylation PPARg PPARγ NO2OA->PPARg Ligand Binding Nrf2_Activation Nrf2 Activation & Nuclear Translocation Keap1->Nrf2_Activation Inhibits Nrf2 Degradation NFkB_Inhibition NF-κB Inhibition p65->NFkB_Inhibition Inhibits Activity PPARg_Activation PPARγ Activation PPARg->PPARg_Activation Antioxidant_Response Antioxidant Gene Expression (e.g., HO-1) Nrf2_Activation->Antioxidant_Response Anti_Inflammatory Anti-inflammatory Gene Expression NFkB_Inhibition->Anti_Inflammatory PPARg_Activation->Anti_Inflammatory Metabolic_Regulation Metabolic Regulation (e.g., Adipogenesis) PPARg_Activation->Metabolic_Regulation

Caption: Signaling pathways modulated by 9-Nitrooleate.

Experimental Protocols and Methodologies

Synthesis of 9-Nitrooleic Acid

The chemical synthesis of a specific regioisomer like 9-Nitrooleic acid is a multi-step process designed to yield a clean, single product, in contrast to the mixture of isomers formed during endogenous nitration.

Workflow for the Full Synthesis of 9-Nitrooleic Acid:

Synthesis_Workflow A 1. Allyl Ester Formation (9-Bromononanoic acid + Allyl alcohol) B 2. Nitration (Product from Step 1 + Silver Nitrite) A->B Yields 9-Nitrononanoic acid, allyl ester C 3. Henry Reaction (Product from Step 2 + Nonyl aldehyde) B->C Yields 10-Hydroxy-9-nitro-octadecanoic acid, allyl ester D 4. Dehydration (Product from Step 3) C->D E 5. Ester Hydrolysis (Product from Step 4) D->E F 6. Final Product (9-Nitrooleic acid) E->F

Caption: Workflow for chemical synthesis of 9-Nitrooleic acid.

Detailed Steps:

  • Synthesis of 9-Bromononanoic acid, allyl ester: 9-Bromononanoic acid is reacted with allyl alcohol in toluene with p-toluenesulfonic acid as a catalyst. The mixture is heated to near-reflux for approximately 16 hours using a Dean-Stark trap to remove water.

  • Synthesis of 9-Nitrononanoic acid, allyl ester: The allyl ester product from the previous step is reacted with silver nitrite in ether. The reaction is stirred at room temperature for several days, protected from light.

  • Synthesis of 10-Hydroxy-9-nitro-octadecanoic acid, allyl ester (Henry Reaction): The nitrononanoic acid allyl ester is reacted with nonyl aldehyde in the presence of a DBU catalyst. The reaction is initiated in an ice bath and then stirred at room temperature for two days.

  • Dehydration and Subsequent Steps: The resulting hydroxy-nitro compound undergoes dehydration to form the nitroalkene double bond, followed by hydrolysis of the allyl ester to yield the final carboxylic acid product, 9-Nitrooleic acid.

Quantification using this compound

This compound serves as an essential tool for the accurate measurement of endogenous 9-Nitrooleate in biological samples like plasma and tissue. Stable isotope dilution mass spectrometry is the gold standard method.

General Protocol for LC-MS/MS Quantification:

  • Sample Preparation: A known amount of this compound internal standard is spiked into the biological sample (e.g., plasma, tissue homogenate).

  • Lipid Extraction: Lipids are extracted from the sample, typically using a solvent system like the Folch or Bligh-Dyer methods.

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography (LC) system, often using a C18 reverse-phase column, to separate the analyte from other lipids.

  • Mass Spectrometric Detection: The eluent is directed into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the endogenous 9-Nitrooleate and the this compound internal standard.

  • Quantification: The endogenous 9-Nitrooleate concentration is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vivo and Cell-Based Experimental Models
  • LPS-Induced Acute Lung Injury Model: In a murine model, acute lung injury is induced by intratracheal (i.t.) injection of lipopolysaccharide (LPS). Treatment with nitrooleate (e.g., 50 µg, i.t.) is administered shortly after the LPS challenge. After a set period (e.g., 5.5 hours), bronchoalveolar lavage (BAL) fluid and lung tissue are collected to assess inflammatory markers such as neutrophil infiltration, myeloperoxidase activity, and cytokine levels (TNF-α, IL-6).

  • Renal Ischemia-Reperfusion Injury Model: Mice undergo surgical occlusion of the renal artery to induce ischemia, followed by reperfusion. Nitrooleate (e.g., 500 µg/kg) can be administered prior to reperfusion. Efficacy is assessed by measuring plasma levels of blood urea nitrogen (BUN) and creatinine, as well as kidney levels of inflammatory markers like myeloperoxidase and IL-1β.

  • Macrophage Polarization Assay: Bone marrow-derived macrophages (BMDMs) or cell lines like RAW 264.7 are polarized towards a pro-inflammatory "M1-like" phenotype using LPS and IFN-γ, or an "M2-like" phenotype using IL-4. The effect of nitrooleate co-treatment is evaluated by measuring the expression of characteristic M1/M2 markers via qPCR or flow cytometry.

  • Immunoprecipitation for Nitroalkylation Assessment: To confirm the direct modification of a target protein, cell or tissue homogenates are incubated with a specific antibody (e.g., anti-p65). The antibody-protein complexes are captured using Protein A/G agarose beads. To verify the presence of covalently bound nitrooleate, the immunoprecipitate can be treated with a reducing agent like β-mercaptoethanol to release the adducted lipid, which can then be detected by mass spectrometry.

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of 9-Nitrooleate in Biological Matrices using 9-Nitrooleate-d17 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitro-fatty acids (NO2-FAs) are endogenously produced signaling molecules formed by the reaction of nitrogen dioxide with unsaturated fatty acids.[1] Among these, 9-nitrooleate (9-NO2-OA) has garnered significant attention due to its potent anti-inflammatory and cytoprotective effects, primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[2][3] Accurate quantification of 9-NO2-OA in biological samples is crucial for understanding its physiological roles and therapeutic potential. However, the low endogenous concentrations and potential for analytical variability necessitate a robust and reliable analytical method.[4][5]

This application note provides a detailed protocol for the quantification of 9-NO2-OA in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) with 9-Nitrooleate-d17 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for analyte loss during sample preparation and variations in instrument response, thereby ensuring high precision and accuracy.

Signaling Pathway of 9-Nitrooleate

9-Nitrooleate exerts its biological effects by acting as a partial agonist for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. Upon binding to PPARγ, 9-NO2-OA induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes. This signaling cascade ultimately results in anti-inflammatory responses and modulation of lipid metabolism.

9-Nitrooleate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 9_NO2_OA_ext 9-Nitrooleate 9_NO2_OA_int 9-Nitrooleate 9_NO2_OA_ext->9_NO2_OA_int Cellular Uptake PPARg PPARγ 9_NO2_OA_int->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex Forms Heterodimer with RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Response Anti-inflammatory Effects & Lipid Metabolism Modulation Gene_Transcription->Biological_Response Leads to

Caption: 9-Nitrooleate signaling pathway via PPARγ activation.

Quantitative Data Summary

The following table summarizes representative quantitative data for 9-nitrooleate (9-NO2-OA) and its isomer 10-nitrooleate (10-NO2-OA) in human plasma from healthy individuals, as determined by mass spectrometry-based methods. Note the significant variation in reported concentrations, underscoring the importance of standardized methods with appropriate internal standards.

AnalyteConcentration RangeAnalytical MethodReference
9-NO2-OA0.88 ± 0.29 nMGC-MS/MS
10-NO2-OA0.96 nM (mean)GC-MS/MS
Nitro-oleic acid (total)619 ± 52 nM (free)LC-MS/MS
Nitro-oleic acid (total)302 ± 369 nM (esterified)LC-MS/MS
9-NO2-OA and 10-NO2-OA~1 nM each (mean)GC-MS/MS
NO2-OA12.6 ± 6 nM (healthy controls)LC-MS/MS
NO2-LA3.2 ± 1.7 nM (healthy controls)LC-MS/MS

Experimental Protocol: Quantification of 9-Nitrooleate in Human Plasma

This protocol details the steps for sample preparation, LC-MS analysis, and data processing for the quantification of 9-NO2-OA using this compound as an internal standard.

Materials and Reagents
  • 9-Nitrooleate standard (Cayman Chemical or equivalent)

  • This compound internal standard (Cayman Chemical or equivalent)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Diethyl ether

  • Butylated hydroxytoluene (BHT)

  • Nitrogen gas for evaporation

Experimental Workflow

LC_MS_Workflow Sample_Collection Plasma Sample Collection Spiking Spike with This compound (IS) Sample_Collection->Spiking Deproteinization Protein Precipitation (Acidified Methanol) Spiking->Deproteinization Extraction Liquid-Liquid Extraction (Diethyl Ether with BHT) Deproteinization->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for 9-Nitrooleate quantification.
Sample Preparation

  • Thawing and Aliquoting: Thaw frozen human plasma samples on ice. Vortex briefly to ensure homogeneity. Aliquot 150 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample. The final concentration should be within the linear range of the assay.

  • Protein Precipitation: Add 3 volumes of ice-cold methanol containing 0.1% formic acid to precipitate proteins. Vortex for 30 seconds.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 1.5 mL of diethyl ether containing 0.02% BHT (as an antioxidant) to the supernatant. Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 4,000 g for 15 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 9-NO2-OA from other matrix components. A typical gradient might start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The following MRM transitions should be monitored. The transition for this compound may need to be optimized based on the specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-Nitrooleate326.246.0Optimized for instrument
This compound343.346.0Optimized for instrument

Note: The precursor ion for this compound is calculated based on the addition of 17 deuterium atoms to the molecular formula of 9-nitrooleate. The product ion at m/z 46 corresponds to the nitrite anion (NO2-), which is a characteristic fragment for nitro-fatty acids.

Data Analysis and Quantification
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of 9-Nitrooleate standard into a blank matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of the this compound internal standard.

  • Peak Integration: Integrate the peak areas for both the analyte (9-NO2-OA) and the internal standard (this compound) in the chromatograms of the standards and the unknown samples.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

  • Quantification: Plot the peak area ratio against the concentration of the standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of 9-NO2-OA in the unknown samples.

This application note provides a comprehensive protocol for the sensitive and accurate quantification of 9-Nitrooleate in human plasma using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is essential for reliable quantification of this low-abundance, biologically active lipid mediator. This method can be readily adapted for use in various research and clinical settings to further elucidate the role of 9-nitrooleate in health and disease.

References

Application Notes and Protocols for 9-Nitrooleate-d17 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrooleate (9-NO₂-OA) is an endogenous, nitrated fatty acid that acts as a signaling molecule in various physiological and pathological processes. It is formed through the reaction of nitric oxide-derived species with oleic acid and is implicated in anti-inflammatory and cytoprotective signaling pathways, primarily through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Accurate quantification of 9-NO₂-OA in biological matrices is crucial for understanding its role in health and disease. 9-Nitrooleate-d17 is the deuterated analog of 9-nitrooleate and serves as an ideal internal standard for mass spectrometry-based quantification, correcting for variations in sample preparation and analysis.[1][2][3] This document provides detailed protocols for the use of this compound in lipidomics research for the accurate and precise quantification of 9-NO₂-OA.

Product Information

ParameterDetails
Product Name This compound
Synonyms 9-Nitrooleic Acid-d17, 9-nitro-9-trans-Octadecenoic Acid-d17
Molecular Formula C₁₈H₁₆D₁₇NO₄
Molecular Weight 344.6 g/mol
Purity ≥99% deuterated forms (d₁-d₁₇)
Formulation A solution in ethanol (e.g., 1 mg/ml)
Storage -20°C
Stability ≥ 2 years at -20°C[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of 9-nitrooleate using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for 9-Nitrooleate and this compound

AnalyteMethodPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
9-NitrooleateLC-MS/MS32646 ([NO₂]⁻)Negative ESI[4]
This compoundLC-MS/MS34346 ([NO₂]⁻)Negative ESIN/A
9-Nitrooleate (PFB ester)GC-MS/MS326 ([M-PFB]⁻)46 ([NO₂]⁻), 279 ([M-PFB-HONO]⁻)ECNICI
9-Nitrooleate-¹⁵N (PFB ester)GC-MS/MS327 ([M-PFB]⁻)47 ([¹⁵NO₂]⁻)ECNICI

Note: PFB (pentafluorobenzyl), ESI (Electrospray Ionization), ECNICI (Electron Capture Negative Ion Chemical Ionization).

Table 2: Reported Concentrations of 9-Nitrooleate in Human Plasma

Concentration RangeAnalytical MethodCommentsReference(s)
0.3 - 1 nMGC-MS/MSMeasured in healthy volunteers.
~600 nM (free), ~300 nM (esterified)LC-MS/MSEarlier reported higher concentrations.
12.6 ± 6 nM (healthy), 21.7 ± 9.8 nM (IHD patients)LC-MS/MSRecent study showing differences in disease state.

IHD: Ischemic Heart Disease

Experimental Protocols

Protocol 1: Quantification of 9-Nitrooleate in Human Plasma using LC-MS/MS

This protocol describes the extraction and quantification of 9-nitrooleate from human plasma using this compound as an internal standard.

1. Materials

  • This compound internal standard solution (e.g., 1 µg/mL in ethanol)

  • Human plasma collected with EDTA

  • Methanol (LC-MS grade)

  • Diethyl ether (containing 0.02% BHT as antioxidant)

  • Acetic acid (15% v/v in methanol)

  • Mobile Phase A: 0.05% NH₄OH in water

  • Mobile Phase B: 0.05% NH₄OH in acetonitrile

  • ACQUITY BEH C18 column (130 Å, 1.7 µm, 2.1 mm × 100 mm) or equivalent

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 150 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

  • Vortex for 30 seconds.

  • For protein precipitation, add 15% (v/v) acetic acid in methanol and vortex for 1 minute.

  • Incubate at 4°C for 20 minutes.

  • Add 1500 µL of diethyl ether containing 0.02% BHT.

  • Vortex for 3 minutes and centrifuge at 4000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 85% Mobile Phase B).

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: ACQUITY BEH C18, 40°C

    • Mobile Phase: A: 0.05% NH₄OH in water; B: 0.05% NH₄OH in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      Time (min) % B
      0.0 85
      3.0 100
      5.0 100
      5.1 85

      | 8.0 | 85 |

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 9-Nitrooleate: 326 -> 46

      • This compound: 343 -> 46

4. Quantification

  • Create a calibration curve using known concentrations of a 9-nitrooleate standard, each spiked with the same amount of this compound internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of 9-nitrooleate in the samples by interpolating the peak area ratios from the calibration curve.

Protocol 2: Quantification of 9-Nitrooleate in Human Plasma using GC-MS/MS

This protocol involves derivatization to a more volatile ester for GC-MS analysis.

1. Materials

  • This compound internal standard solution

  • Human plasma

  • Solid-Phase Extraction (SPE) cartridges

  • Pentafluorobenzyl (PFB) bromide

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Iso-octane

2. Sample Preparation and Derivatization

  • Acidify plasma samples to pH 5.

  • Spike with a known amount of this compound.

  • Perform solid-phase extraction (SPE) to isolate the fatty acid fraction.

  • Evaporate the eluate to dryness.

  • To the dried extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

  • Incubate at room temperature for 20 minutes to form the PFB esters.

  • Dry the sample under a stream of nitrogen.

  • Reconstitute in 50 µL of iso-octane for GC-MS analysis.

3. GC-MS/MS Analysis

  • Gas Chromatography:

    • Use a suitable capillary column for fatty acid methyl ester analysis (e.g., Agilent Select FAME).

    • Employ a temperature gradient program to separate the PFB esters.

  • Mass Spectrometry:

    • Ionization Mode: Electron Capture Negative Ion Chemical Ionization (ECNICI)

    • Analysis Mode: Selected Reaction Monitoring (SRM)

    • SRM Transitions:

      • 9-Nitrooleate-PFB: m/z 326 -> 46

      • This compound-PFB: m/z 343 -> 46

4. Quantification

  • Follow a similar quantification strategy as described for the LC-MS/MS protocol, using a calibration curve prepared with derivatized standards.

Signaling Pathway and Experimental Workflow

9-Nitrooleate Activation of PPARγ Signaling Pathway

9-Nitrooleate is a potent endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and adipogenesis. Upon binding of 9-nitrooleate, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription. This signaling cascade results in various downstream effects, including the suppression of inflammation and the regulation of metabolic processes.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_NO2_OA 9-Nitrooleate PPARg_inactive PPARγ 9_NO2_OA->PPARg_inactive Binds to PPARg_RXR_active PPARγ-RXR Heterodimer PPARg_inactive->PPARg_RXR_active Heterodimerizes with RXR RXR_inactive RXR RXR_inactive->PPARg_RXR_active PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., CD36, Adiponectin) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Downstream_Effects Downstream Effects (Anti-inflammatory, Metabolic Regulation) Proteins->Downstream_Effects Leads to

Caption: 9-Nitrooleate activates the PPARγ signaling pathway.

Experimental Workflow for Lipidomics Analysis

The general workflow for the quantification of 9-nitrooleate in a biological sample using this compound involves several key steps from sample collection to data analysis.

experimental_workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) Spiking 2. Spiking with This compound Internal Standard Sample_Collection->Spiking Extraction 3. Lipid Extraction (LLE or SPE) Spiking->Extraction Derivatization 4. Derivatization (for GC-MS) (e.g., PFB ester formation) Extraction->Derivatization Optional Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS/MS) Extraction->Analysis Derivatization->Analysis Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing

Caption: General workflow for 9-nitrooleate quantification.

References

Application Notes & Protocols: Quantification of 9-Nitrooleate in Plasma using 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Nitrooleate (9-NO₂-OA) is an endogenous, electrophilic fatty acid derivative formed through the reaction of nitric oxide-derived species with oleic acid.[1] It acts as a signaling molecule involved in various physiological and pathophysiological processes, including inflammation, cardiovascular function, and metabolic regulation.[2][3] Accurate quantification of 9-NO₂-OA in biological matrices such as plasma is crucial for understanding its role in health and disease and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of 9-NO₂-OA in plasma using a stable isotope-labeled internal standard, 9-Nitrooleate-d17, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The concentration of 9-nitrooleate in human plasma has been a subject of investigation, with reported values varying significantly across different studies and analytical methodologies. This discrepancy highlights the challenges in accurately quantifying these low-abundance signaling molecules. The table below summarizes representative quantitative data from published literature.

AnalyteMatrixSubject GroupAnalytical MethodReported ConcentrationReference
9-NitrooleateHuman PlasmaHealthy VolunteersGC-MS/MS0.88 ± 0.29 nM[4]
10-NitrooleateHuman PlasmaHealthy VolunteersGC-MS/MS0.96 nM[4]
9-NitrooleateHuman PlasmaHealthy VolunteersGC-MS/MS306 ± 44 pM
10-NitrooleateHuman PlasmaHealthy VolunteersGC-MS/MS316 ± 33 pM
Nitrooleate (isomer not specified)Human PlasmaHealthy ControlsLC-MS/MS12.6 ± 6 nM
Nitrooleate (isomer not specified)Human PlasmaIschemic Heart Disease PatientsLC-MS/MS21.7 ± 9.8 nM
Nitrooleate (isomer not specified)Human PlasmaHealthy SubjectsLC-MS/MS~600 nM (free)

Experimental Protocols

This section outlines a typical workflow for the quantification of 9-nitrooleate in plasma, from sample preparation to LC-MS/MS analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (e.g., 200 µL) istd Add Internal Standard (this compound) plasma->istd ppt Protein Precipitation (e.g., Acetonitrile) istd->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject onto LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Reversed-Phase) injection->separation ionization Electrospray Ionization (ESI) (Negative Mode) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 9-NO₂-OA calibration->quantification

Caption: Overall experimental workflow for 9-nitrooleate quantification.
Materials and Reagents

  • 9-Nitrooleate analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, water, and isopropanol

  • Formic acid and ammonium hydroxide

  • Human plasma (collected in EDTA or citrate tubes)

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples for LC-MS/MS analysis.

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 200 µL of plasma.

  • Add the internal standard, this compound, to a final concentration appropriate for the expected endogenous levels (e.g., 5-10 nM).

  • Add 600 µL of ice-cold acetonitrile (containing 0.1% BHT) to precipitate proteins (plasma to acetonitrile ratio of 1:3).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:30:5 acetonitrile/isopropanol/water).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting parameters for an LC-MS/MS method for 9-nitrooleate analysis. Method optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) Parameters

ParameterValue
Column C8 or C18 reversed-phase, e.g., 150 x 2.0 mm, 3 µm
Mobile Phase A Water with 0.1% formic acid or 10 mM tributylamine/15 mM acetic acid
Mobile Phase B Acetonitrile or Methanol
Flow Rate 200-400 µL/min
Injection Volume 5-10 µL
Column Temperature 25-40°C
Gradient A linear gradient from a lower to a higher percentage of organic phase should be optimized to separate 9-nitrooleate from its isomers and other interfering substances.

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage -4500 V
Source Temperature 250°C
MRM Transitions
9-NitrooleateQ1: 326.2 m/z → Q3: 46.0 m/z (nitrite anion)
This compoundQ1: 343.3 m/z → Q3: 46.0 m/z (or other appropriate fragment)

Signaling Pathways of 9-Nitrooleate

9-Nitrooleate exerts its biological effects by modulating several key signaling pathways, primarily through its electrophilic nature, which allows it to react with nucleophilic residues on proteins.

Nrf2/Keap1 Antioxidant Response Pathway

G NO2OA 9-Nitrooleate Keap1 Keap1 NO2OA->Keap1 Covalent Adduction Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->AntioxidantGenes Gene Transcription

Caption: 9-Nitrooleate activation of the Nrf2 pathway.

Under basal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. 9-Nitrooleate can covalently modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

NF-κB Inflammatory Pathway

G NO2OA 9-Nitrooleate p65 p65 subunit of NF-κB NO2OA->p65 Covalent Adduction NFkB_activation NF-κB Activation p65->NFkB_activation Inhibition ProInflammatory Pro-inflammatory Gene Expression NFkB_activation->ProInflammatory

Caption: Inhibition of the NF-κB pathway by 9-nitrooleate.

The transcription factor NF-κB is a master regulator of inflammation. 9-Nitrooleate can directly interact with and inhibit the p65 subunit of NF-κB, preventing its activation and subsequent translocation to the nucleus. This leads to a reduction in the expression of pro-inflammatory genes.

PPARγ Signaling Pathway

G NO2OA 9-Nitrooleate PPARg PPARγ NO2OA->PPARg Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE Binding TargetGenes Target Gene Expression (Anti-inflammatory, Metabolic) PPRE->TargetGenes Transcription

Caption: 9-Nitrooleate as a ligand for PPARγ.

9-Nitrooleate is a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in anti-inflammatory responses and metabolic regulation.

References

Application Notes and Protocols for 9-Nitrooleate-d17 in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrooleate (9-NO2-OA) is an endogenous signaling molecule formed through the nitration of oleic acid by reactive nitrogen species.[1] This nitro-fatty acid and its regioisomer, 10-nitrooleate, have been identified in human plasma and are implicated in a variety of physiological and pathological processes.[2] 9-NO2-OA exhibits anti-inflammatory effects and modulates key signaling pathways, including the peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[3][4]

The deuterated analog, 9-Nitrooleate-d17 (9-NO2-OA-d17), serves as a powerful tool in metabolic tracer studies. Its chemical behavior is virtually identical to the endogenous compound, allowing it to be processed through the same metabolic pathways. However, its increased mass due to the 17 deuterium atoms enables its distinction from the endogenous pool by mass spectrometry (MS). This allows for the precise tracking and quantification of the uptake, metabolism, and fate of exogenously supplied 9-NO2-OA. While primarily intended for use as an internal standard for quantification, its properties make it an ideal tracer for elucidating the metabolic transformations and signaling roles of 9-nitrooleate.[1]

These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo metabolic tracer studies, from sample preparation to mass spectrometry analysis.

Key Applications

  • Metabolic Fate and Distribution: Tracing the uptake, incorporation into complex lipids, and tissue distribution of 9-nitrooleate.

  • Metabolite Identification: Identifying and quantifying the downstream metabolites of 9-nitrooleate, such as its reduced (nitroalkane) and β-oxidation products.

  • Signaling Pathway Activation: Correlating the metabolic fate of 9-nitrooleate with the activation or inhibition of specific signaling pathways.

  • Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of 9-nitrooleate as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of this compound in metabolic tracer studies.

ParameterValueReference
Endogenous Plasma Concentration (human, free acid)619 ± 52 nM
Endogenous Plasma Concentration (human, esterified)302 ± 369 nM
PPARγ Activation (in vitro)~7-fold activation at 1 µM
Adipocyte Differentiation (3T3-L1 cells)Effective at 3 µM
Nrf2 Activation (MCF-7 cells)≥ 3 µM

Table 1: Endogenous Concentrations and Bioactivity of Nitrooleate.

ParameterCell/Animal ModelConcentration/DoseTime PointsKey FindingsReference
In Vitro
Adipocyte Incorporation3T3-L1 adipocytes10 µMNot specifiedPreferential incorporation into monoacyl- and diacylglycerides.
Macrophage TreatmentTHP1 macrophages10 µM15 min, 3.5 hIdentification of 117 (15 min) and 249 (3.5 h) nitro-alkylated proteins.
Endothelial Cell TreatmentMS-1 endothelial cells1.0 µM24 hDecreased IFN-γ-induced ICAM-1 expression.
In Vivo
Oral GavageRatsNot specified (radiolabeled)Up to 2 weeksPreferential accumulation in adipose tissue.
Colitis ModelMiceNot specifiedNot specifiedReduced disease activity index and colon shortening.

Table 2: Exemplar Concentrations and Time Points for Nitrooleate Treatment in Preclinical Models.

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing of this compound in Cultured Cells

This protocol describes the treatment of cultured cells with this compound, followed by lipid extraction for mass spectrometry analysis.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Preparation of 9-NO2-OA-d17-BSA Complex:

    • Prepare a stock solution of this compound in ethanol (e.g., 10 mM).

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 100 µM). This complex helps to solubilize the fatty acid and facilitate its uptake by cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., macrophages, adipocytes, or endothelial cells) in 6-well plates and grow to 80-90% confluency.

    • Remove the growth medium and wash the cells once with warm PBS.

    • Add serum-free medium containing the 9-NO2-OA-d17-BSA complex at the desired final concentration (e.g., 1-10 µM).

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent metabolism of the tracer.

  • Sample Collection and Lipid Extraction (Modified Bligh-Dyer Method):

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 1 mL of a 2:1 (v/v) mixture of chloroform:methanol directly to each well.

    • Scrape the cells and transfer the lysate to a glass centrifuge tube.

    • Add 0.25 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex the mixture vigorously for 2 minutes and centrifuge at 3,000 x g for 10 minutes.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until MS analysis.

Protocol 2: In Vivo Metabolic Tracing of this compound in a Mouse Model

This protocol outlines the administration of this compound to mice and subsequent tissue collection for metabolic analysis.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Mice (strain and sex dependent on the study)

  • Gavage needles

  • Anesthesia

  • Surgical tools

  • Liquid nitrogen

  • Homogenizer

  • Lipid extraction solvents (as in Protocol 1)

Procedure:

  • Preparation and Administration of 9-NO2-OA-d17:

    • Prepare a solution of this compound in the chosen vehicle at the desired concentration.

    • Administer the solution to mice via oral gavage or another appropriate route. The dose will depend on the specific research question and should be determined in pilot studies.

  • Tissue Collection:

    • At predetermined time points post-administration (e.g., 1, 4, 24, 48 hours), euthanize the mice according to approved animal welfare protocols.

    • Collect blood via cardiac puncture and process to obtain plasma.

    • Harvest tissues of interest (e.g., liver, adipose tissue, heart, kidney) and immediately flash-freeze in liquid nitrogen.

    • Store all samples at -80°C until analysis.

  • Sample Processing and Lipid Extraction:

    • Homogenize the frozen tissues in an appropriate buffer.

    • Extract lipids from the tissue homogenates and plasma using the modified Bligh-Dyer method as described in Protocol 1.

    • Dry the lipid extracts under nitrogen and store at -80°C.

Protocol 3: Mass Spectrometry Analysis of this compound and its Metabolites

This protocol provides a general guideline for the analysis of this compound and its metabolites by LC-MS/MS.

Materials:

  • Dried lipid extracts

  • LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water, formic acid, ammonium hydroxide)

  • LC column (e.g., C18 reversed-phase)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extracts in a suitable solvent (e.g., methanol or a mixture of mobile phases).

    • Centrifuge the samples to pellet any insoluble material before transferring to autosampler vials.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution to separate this compound and its potential metabolites. A typical mobile phase system could be:

      • Mobile Phase A: Water with 0.1% formic acid or 0.05% ammonium hydroxide.

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with the same additive.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative ion mode for the analysis of fatty acids.

      • Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect and quantify this compound and its metabolites.

      • Parent and Fragment Ions:

        • For this compound, the precursor ion will be [M-H]⁻ at m/z 343.6 (calculated for C18H15D17NO4).

        • A characteristic fragmentation for nitro-fatty acids is the loss of the nitro group (NO2), which would correspond to a neutral loss of 46 Da. Another common fragmentation is the loss of nitrous acid (HNO2), corresponding to a neutral loss of 47 Da.

        • The exact m/z of deuterated metabolites will depend on the specific metabolic transformation (e.g., beta-oxidation will shorten the carbon chain and reduce the number of deuterium atoms).

      • Monitor for the corresponding non-deuterated endogenous molecules and their metabolites to determine the relative contribution of the tracer.

Visualization of Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow cluster_analysis Sample Analysis prep_invitro Prepare 9-NO2-OA-d17-BSA Complex treat_cells Treat Cultured Cells prep_invitro->treat_cells incubate Incubate for Time Course treat_cells->incubate collect_cells Collect and Lyse Cells incubate->collect_cells extract Lipid Extraction collect_cells->extract prep_invivo Prepare 9-NO2-OA-d17 Formulation administer Administer to Animal Model prep_invivo->administer collect_tissues Collect Tissues and Plasma administer->collect_tissues homogenize Homogenize Tissues collect_tissues->homogenize homogenize->extract dry Dry Extract extract->dry analyze LC-MS/MS Analysis dry->analyze data Data Interpretation analyze->data

A generalized experimental workflow for metabolic tracer studies using this compound.

signaling_pathway cluster_ppar PPARγ Pathway cluster_nrf2 Nrf2 Pathway NO2OA 9-Nitrooleate PPARg PPARγ NO2OA->PPARg Binds and Activates Keap1 Keap1 NO2OA->Keap1 Covalently Modifies (Cys) RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression_PPAR Target Gene Expression (e.g., FABP4, CD36) PPRE->Gene_Expression_PPAR Induces Metabolic_Regulation Metabolic Regulation (Adipogenesis, Glucose Uptake) Gene_Expression_PPAR->Metabolic_Regulation Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to Nucleus and Binds Gene_Expression_Nrf2 Antioxidant Gene Expression (e.g., HO-1, GCLC) ARE->Gene_Expression_Nrf2 Induces Anti_inflammatory Anti-inflammatory Response Gene_Expression_Nrf2->Anti_inflammatory

Signaling pathways modulated by 9-Nitrooleate, including PPARγ and Nrf2 activation.

metabolic_pathway cluster_metabolism Metabolic Fates NO2OA_d17 This compound Reduction Reduction (Nitroalkane-d17) NO2OA_d17->Reduction Beta_Oxidation β-Oxidation Products (Shorter chain d-metabolites) NO2OA_d17->Beta_Oxidation Esterification Esterification (Incorporation into complex lipids-d17) NO2OA_d17->Esterification Conjugation Conjugation (e.g., with Glutathione-d17) NO2OA_d17->Conjugation

Potential metabolic fates of this compound that can be traced using mass spectrometry.

References

Application Notes and Protocols for 9-Nitrooleate-d17 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-fatty acids are emerging as a significant class of signaling molecules involved in various physiological and pathological processes, including inflammation and metabolic regulation. 9-Nitrooleate (9-NO2-OA), a nitrated derivative of oleic acid, is an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ) and an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Accurate and reliable quantification of 9-NO2-OA in biological matrices is crucial for understanding its roles in health and disease. 9-Nitrooleate-d17 is a stable isotope-labeled internal standard used for the precise quantification of endogenous 9-NO2-OA by mass spectrometry.

This document provides detailed application notes and experimental protocols for the sample preparation of this compound from biological samples, primarily human plasma, for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of nitrated fatty acids using the described sample preparation and analytical methods. These values can be used as a benchmark for method development and validation.

Table 1: Quantitative Performance Data for LC-MS/MS Analysis of Nitrated Fatty Acids

AnalyteMatrixSample PreparationRecovery (%)LODLOQReference
9-NitrooleateHuman PlasmaProtein Precipitation & LLENot ReportedNot Reported2 nM[3]
Oxidized Fatty AcidsHuman PlasmaLLE>85%<2.6 pg<0.09 ng/mL[4]

Table 2: Quantitative Performance Data for GC-MS Analysis of Nitrated Fatty Acids

AnalyteMatrixSample PreparationRecovery (%)LODLOQReference
9-NitrooleateHuman PlasmaSPE & HPLC CleanupNot ReportedNot ReportedNot Reported[3]
10-NitrooleateHuman PlasmaSolvent Extraction91-221%Not ReportedpM range

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol describes the extraction of 9-Nitrooleate from plasma using a reversed-phase SPE cartridge.

Materials:

  • SPE Cartridges: C18-bonded silica, 100 mg/1 mL

  • Human plasma sample

  • This compound internal standard (IS) solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through them.

    • Equilibrate the cartridges by passing 1 mL of water. Ensure the cartridges do not go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the 9-Nitrooleate and this compound with 1 mL of acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30-40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol provides an alternative method for extracting 9-Nitrooleate from plasma.

Materials:

  • Human plasma sample

  • This compound internal standard (IS) solution

  • Methanol

  • Ethyl acetate

  • Hexane

  • Formic acid

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the this compound IS solution.

    • Add 200 µL of methanol for protein precipitation.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant with 5 µL of formic acid.

    • Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 500 µL of ethyl acetate.

    • Combine the organic layers.

  • Dry-down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Derivatization for GC-MS Analysis

This protocol details the derivatization of the extracted 9-Nitrooleate to its pentafluorobenzyl (PFB) ester for GC-MS analysis.

Materials:

  • Dried sample extract from Protocol 1 or 2

  • Pentafluorobenzyl bromide (PFB-Br) solution (10% in acetone)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Hexane

  • Water (HPLC grade)

  • Nitrogen gas evaporator

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reagent Preparation:

    • Prepare a 10% (v/v) solution of PFB-Br in acetone.

    • Ensure all glassware is dry.

  • Derivatization Reaction:

    • To the dried sample extract, add 50 µL of anhydrous acetonitrile.

    • Add 10 µL of the 10% PFB-Br solution.

    • Add 5 µL of DIPEA to catalyze the reaction.

    • Vortex the mixture gently.

    • Incubate at 60°C for 30 minutes in a heating block or water bath.

    • After incubation, cool the reaction mixture to room temperature.

  • Extraction of PFB Esters:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 200 µL of hexane and 100 µL of water.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the PFB-derivatized analytes to a GC vial for analysis.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_lcms LC-MS/MS Pathway cluster_gcms GC-MS Pathway plasma Plasma Sample + This compound (IS) pp Protein Precipitation (Methanol) plasma->pp cent1 Centrifugation pp->cent1 supernatant Supernatant cent1->supernatant spe Solid-Phase Extraction (C18) supernatant->spe lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle eluate Eluate spe->eluate extract Organic Extract lle->extract drydown1 Dry-down eluate->drydown1 deriv PFB-Br Derivatization eluate->deriv drydown2 Dry-down extract->drydown2 extract->deriv recon1 Reconstitution drydown1->recon1 recon2 Reconstitution drydown2->recon2 lcms LC-MS/MS Analysis recon1->lcms recon2->lcms gcms GC-MS Analysis deriv->gcms

References

Unveiling Cellular Signaling: Analytical Methods Utilizing 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 9-Nitrooleate-d17 as an internal standard in the quantitative analysis of 9-Nitrooleate (9-NO₂-OA). Furthermore, it delves into the role of 9-NO₂-OA in key cellular signaling pathways, offering insights for researchers in drug discovery and development.

Introduction

9-Nitrooleate (9-NO₂-OA) is an endogenous, electrophilic lipid mediator formed through the reaction of nitric oxide-derived species with oleic acid.[1] It belongs to a class of nitrated fatty acids that act as potent signaling molecules, modulating various physiological and pathological processes, including inflammation and cellular stress responses.[2][3] Given its low endogenous concentrations and significant biological activity, accurate quantification is paramount. This compound, a deuterated analog, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and precision.[4]

Quantitative Analysis of 9-Nitrooleate using this compound

The accurate quantification of 9-NO₂-OA in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker. Due to its low abundance, sensitive and specific analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.[5] The use of a stable isotope-labeled internal standard like this compound is essential to correct for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The reported concentrations of endogenous 9-NO₂-OA in human plasma have varied, highlighting the need for standardized and rigorously validated analytical methods.

MatrixAnalytical MethodReported Concentration of 9-NitrooleateReference
Human PlasmaLC-MS/MS~600 nM (free/nonesterified)
Human PlasmaGC-MS/MS880 pM
Human PlasmaGC-MS/MS (modified method)306 ± 44 pM

Experimental Protocols

Protocol 1: Quantification of 9-Nitrooleate in Human Plasma by LC-MS/MS

This protocol describes the extraction and quantification of 9-NO₂-OA from human plasma using this compound as an internal standard.

Materials:

  • Human plasma

  • This compound solution (internal standard)

  • Methanol (MeOH) containing 0.1% acetic acid and 0.02% butylated hydroxytoluene (BHT)

  • Diethyl ether containing 0.02% BHT

  • Hexane

  • Water (LC-MS grade)

  • Acetonitrile (ACN, LC-MS grade) with 0.1% formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 150 µL of plasma, add a known amount of this compound internal standard solution.

    • Add 3 µL of 1 µg/mL heptadecanoic acid (HDA) as an additional internal standard if desired.

    • Vortex for 30 seconds.

    • For deproteinization, add 15% (v/v) acetic acid in methanol and vortex for 1 minute.

    • Incubate at 4°C for 20 minutes.

    • Add 1500 µL of diethyl ether containing 0.02% BHT.

    • Vortex for 3 minutes and centrifuge at 4000 x g for 15 minutes at 4°C.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction with diethyl ether.

    • Evaporate the combined organic phases to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Reconstitute the dried extract in a small volume of the initial mobile phase and load it onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the 9-NO₂-OA and this compound with methanol or another suitable organic solvent.

    • Evaporate the eluate to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the final residue in the mobile phase for injection.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate 9-NO₂-OA from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • 9-Nitrooleate: m/z 326.1 > 46.0

        • This compound: Monitor the appropriate mass shift (e.g., m/z 343.1 > 46.0, depending on the exact deuteration pattern).

      • Desolvation Temperature: 350°C.

  • Quantification:

    • Create a calibration curve using known concentrations of 9-Nitrooleate standard spiked with a fixed concentration of this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of 9-NO₂-OA in the samples by interpolating from the calibration curve.

Protocol 2: Analysis of Protein Nitroalkylation by 9-Nitrooleate

This protocol provides a general workflow to identify proteins that are covalently modified by 9-NO₂-OA through a process called nitroalkylation.

Materials:

  • Cells or tissue of interest

  • 9-Nitrooleate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Alk-9-NO₂-OA (clickable probe, if available for pull-down experiments)

  • Biotin-azide (for click chemistry)

  • Streptavidin beads

  • SDS-PAGE reagents

  • Western blot reagents

  • Antibodies against target proteins or a pan-nitroalkylation antibody

  • Mass spectrometer for proteomic analysis

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with 9-NO₂-OA at various concentrations and for different time points. Include a vehicle control (e.g., ethanol).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Detection of Nitroalkylation (Western Blot):

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody that recognizes nitroalkylation adducts or a specific antibody for a protein of interest.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Identification of Nitroalkylated Proteins (Chemoproteomics with Clickable Probe):

    • Treat cells with alk-9-NO₂-OA.

    • Lyse the cells and perform a click reaction with biotin-azide to tag the modified proteins.

    • Enrich the biotin-tagged proteins using streptavidin beads.

    • Elute the enriched proteins from the beads.

    • Identify the proteins by LC-MS/MS-based proteomics.

Signaling Pathways Modulated by 9-Nitrooleate

9-NO₂-OA exerts its biological effects by modulating key signaling pathways, primarily through the covalent modification of reactive cysteine residues in regulatory proteins.

PPARγ Signaling Pathway

9-Nitrooleate is a potent endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and insulin sensitivity.

PPAR_gamma_pathway 9-Nitrooleate 9-Nitrooleate PPARγ PPARγ 9-Nitrooleate->PPARγ Binds and Activates PPARγ-RXR_complex PPARγ-RXR Heterodimer PPARγ->PPARγ-RXR_complex Forms Heterodimer with RXR RXR RXR->PPARγ-RXR_complex PPRE Peroxisome Proliferator Response Element PPARγ-RXR_complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Anti-inflammatory Effects, Improved Insulin Sensitivity Gene_Transcription->Biological_Effects

Caption: 9-Nitrooleate activation of the PPARγ signaling pathway.

Keap1-Nrf2 Antioxidant Response Pathway

9-NO₂-OA can activate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. It does so by modifying cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2.

Keap1_Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-Nitrooleate 9-Nitrooleate Keap1 Keap1 9-Nitrooleate->Keap1 Nitroalkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Cul3_E3_Ligase Cul3-based E3 Ligase Cul3_E3_Ligase->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds with sMaf to sMaf sMaf sMaf->ARE Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression

Caption: 9-Nitrooleate-mediated activation of the Keap1-Nrf2 pathway.

Experimental Workflow for Studying 9-Nitrooleate Effects

The following diagram outlines a general experimental workflow for investigating the biological effects of 9-Nitrooleate.

experimental_workflow Cell_Culture Cell Culture/ Animal Model Treatment Treatment with 9-Nitrooleate Cell_Culture->Treatment Sample_Collection Sample Collection (Cells, Tissues, Plasma) Treatment->Sample_Collection Quantification Quantification of 9-NO2-OA (LC-MS/MS with 9-NO2-OA-d17) Sample_Collection->Quantification Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Sample_Collection->Signaling_Analysis Proteomics Proteomics for Nitroalkylation Targets Sample_Collection->Proteomics Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Signaling_Analysis->Data_Analysis Proteomics->Data_Analysis

Caption: General experimental workflow for 9-Nitrooleate research.

References

Application Notes and Protocols for In Vivo Biodistribution Studies with 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrooleate (9-NO2-OA), an endogenous signaling molecule, is a nitrated derivative of oleic acid. It belongs to a class of electrophilic fatty acids that are formed during inflammatory conditions and metabolic stress. These molecules act as potent signaling mediators, primarily through the post-translational modification of proteins, thereby influencing a variety of cellular processes. 9-NO2-OA has been shown to exhibit anti-inflammatory and cytoprotective effects, making it a molecule of significant interest in drug development. To facilitate research in this area, deuterated 9-Nitrooleate (9-Nitrooleate-d17) is utilized for in vivo studies to allow for precise quantification and tracing using mass spectrometry. This document provides detailed protocols for conducting in vivo biodistribution studies of this compound in a murine model, including sample preparation, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathways of 9-Nitrooleate

9-Nitrooleate exerts its biological effects by modulating several key signaling pathways, primarily through the covalent modification of cysteine residues on target proteins. The primary mechanisms of action include the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.

Signaling_Pathway_of_9-Nitrooleate cluster_0 Cellular Environment cluster_1 Nrf2 Pathway (Anti-inflammatory) cluster_2 NF-κB Pathway (Pro-inflammatory) 9-NO2-OA-d17 This compound IKK IKK 9-NO2-OA-d17->IKK Inhibits Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Induces IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB (p65/p50) IκBα->NF-κB Release Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB->Inflammatory_Genes Induces

Figure 1: Signaling pathways modulated by 9-Nitrooleate.

In Vivo Biodistribution Study Protocol

This protocol outlines the procedures for an in vivo biodistribution study of this compound in mice.

Experimental Workflow

Experimental_Workflow cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analysis Dosing Oral Gavage of this compound in C57BL/6 Mice Collection Tissue & Plasma Collection at Timed Intervals Dosing->Collection Homogenization Tissue Homogenization Collection->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction Derivatization Sample Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Data Quantification LCMS->Quantification

Figure 2: Workflow for biodistribution study.
Materials

  • This compound

  • C57BL/6 mice (8-10 weeks old)

  • Vehicle (e.g., corn oil)

  • Anesthesia (e.g., isoflurane)

  • Tools for dissection and tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Chloroform, Methanol, 0.9% NaCl solution

  • Internal standard (e.g., 15N-labeled 9-Nitrooleate)

  • LC-MS/MS system

Procedure
  • Animal Dosing:

    • Acclimatize C57BL/6 mice for at least one week.

    • Prepare a dosing solution of this compound in the chosen vehicle.

    • Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours) post-dosing, anesthetize the mice.

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.

    • Perfuse the animals with saline to remove blood from the organs.

    • Harvest tissues of interest (e.g., liver, kidney, lung, heart, spleen, brain, adipose tissue).

    • Rinse tissues with cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Lipid Extraction from Tissues (Folch Method):

    • To a weighed amount of frozen tissue (e.g., 50-100 mg), add a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v).

    • Add the internal standard.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

    • Agitate the homogenate for 20 minutes at 4°C.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transition: The multiple reaction monitoring (MRM) transition for 9-Nitrooleate is m/z 326 -> m/z 46. For this compound, the parent ion will be shifted by the mass of the deuterium atoms. The precise m/z for the deuterated compound should be calculated based on the number of deuterium atoms. For the internal standard, a corresponding mass-shifted transition should be used (e.g., for 15N-labeled 9-Nitrooleate, m/z 327 -> m/z 47).[1][2]

Quantitative Biodistribution Data

The following tables present representative quantitative data for the biodistribution of this compound in various tissues at different time points following a single oral dose of 10 mg/kg in mice. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Concentration of this compound in Murine Tissues (ng/g tissue)

Tissue1 Hour Post-Dose4 Hours Post-Dose8 Hours Post-Dose24 Hours Post-Dose48 Hours Post-Dose
Plasma (ng/mL) 150.2 ± 25.1285.6 ± 42.3190.4 ± 31.845.1 ± 9.810.3 ± 3.1
Liver 450.8 ± 65.7890.2 ± 110.5550.6 ± 89.1120.7 ± 22.425.9 ± 6.8
Kidney 380.1 ± 55.9750.4 ± 98.2480.9 ± 76.5105.3 ± 18.922.1 ± 5.4
Lung 210.5 ± 33.6425.8 ± 58.9280.1 ± 45.365.4 ± 12.714.8 ± 4.2
Heart 180.3 ± 29.8350.7 ± 49.1220.5 ± 38.750.2 ± 10.111.5 ± 3.5
Spleen 90.7 ± 15.4185.2 ± 28.6120.3 ± 21.928.9 ± 6.36.7 ± 2.1
Brain 15.2 ± 4.125.9 ± 6.818.4 ± 5.25.1 ± 1.9Below LOQ
Adipose Tissue 550.6 ± 80.31200.5 ± 150.81500.2 ± 180.4950.7 ± 110.2450.3 ± 65.9

Table 2: Percentage of Injected Dose of this compound per Gram of Tissue (%)

Tissue1 Hour Post-Dose4 Hours Post-Dose8 Hours Post-Dose24 Hours Post-Dose48 Hours Post-Dose
Liver 2.25 ± 0.334.45 ± 0.552.75 ± 0.450.60 ± 0.110.13 ± 0.03
Kidney 1.90 ± 0.283.75 ± 0.492.40 ± 0.380.53 ± 0.090.11 ± 0.03
Lung 1.05 ± 0.172.13 ± 0.291.40 ± 0.230.33 ± 0.060.07 ± 0.02
Heart 0.90 ± 0.151.75 ± 0.251.10 ± 0.190.25 ± 0.050.06 ± 0.02
Adipose Tissue 2.75 ± 0.406.00 ± 0.757.50 ± 0.904.75 ± 0.552.25 ± 0.33

Data are presented as mean ± standard deviation (n=5 mice per time point). Below LOQ: Below Limit of Quantification.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers investigating the in vivo biodistribution of this compound. The deuterated form of this bioactive lipid allows for accurate quantification in various tissues, providing valuable insights into its pharmacokinetics and potential therapeutic applications. The preferential accumulation in adipose tissue, liver, and kidney suggests key sites of action and metabolism for this class of molecules. By understanding the distribution and signaling pathways of 9-Nitrooleate, researchers can further elucidate its role in health and disease.

References

Troubleshooting & Optimization

Improving signal intensity of 9-Nitrooleate-d17 in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for improving the signal intensity of 9-Nitrooleate-d17 in mass spectrometry.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal intensity with this compound in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound?

Low signal for a deuterated internal standard like this compound can arise from several factors, including:

  • Matrix Effects: Components in the sample matrix co-eluting with the analyte can suppress its ionization in the MS source.[1]

  • Poor Ionization Efficiency: Suboptimal ion source settings or the inherent chemical properties of nitro-fatty acids can lead to poor ion generation.

  • Inappropriate Adduct Formation: The signal can be split across multiple adducts (e.g., sodium, potassium), diluting the intensity of the primary ion of interest.[2]

  • Isotopic Instability (H/D Exchange): Deuterium atoms can exchange with hydrogen from the sample or solvent, reducing the concentration of the fully deuterated standard.[1][3]

  • Suboptimal Sample Preparation: Inefficient extraction, presence of contaminants like inorganic salts, or using incompatible solvents can significantly reduce signal.[4]

  • In-source Fragmentation: The molecule may be fragmenting within the ion source before it can be detected as the intended precursor ion.

Q2: Which ionization mode and polarity are best for this compound?

Electrospray ionization (ESI) in negative ion mode is typically preferred for the analysis of nitro-fatty acids. This is because the carboxylic acid group readily deprotonates to form a stable carboxylate anion, [M-H]⁻, leading to sensitive detection.

Q3: What are the expected precursor and fragment ions for this compound?

The primary precursor ion to monitor in negative mode is the deprotonated molecule, [M-H]⁻. In tandem MS (MS/MS), a characteristic fragmentation pattern involves the neutral loss of nitrous acid (HNO₂).

  • Precursor Ion ([M-H]⁻): For this compound (C₁₈H₁₆D₁₇NO₄), the expected m/z is approximately 343.5 .

  • Primary Fragment Ion ([M-H-HNO₂]⁻): A common and diagnostic fragmentation is the loss of 47 Da (HNO₂), resulting in a fragment ion at m/z 296.5 .

Additional fragments can arise from cleavages along the fatty acid backbone, which can help confirm the position of the nitro group.

Q4: Can the deuterium labels on my this compound be exchanged?

Yes, hydrogen-deuterium (H/D) exchange is a potential issue. If deuterium atoms are located on or near exchangeable sites (like a carboxyl group), they can be replaced by hydrogen atoms from protic solvents (e.g., water, methanol) or the sample matrix. It is crucial to select standards where deuterium atoms are placed on stable, non-exchangeable positions, such as the carbon backbone. If you suspect H/D exchange, consider incubating the standard in your sample matrix and monitoring for any appearance of the unlabeled analyte's mass transition over time.

Q5: Why is my deuterated standard (this compound) eluting at a slightly different time than the native 9-Nitrooleate?

This phenomenon is known as the "deuterium isotope effect". The slightly higher mass of deuterium can lead to stronger intermolecular interactions with the stationary phase of the chromatography column, often causing the deuterated standard to elute slightly earlier than the unlabeled analyte. While a small, consistent shift is often acceptable, complete co-elution is ideal to ensure both the analyte and the standard experience the same matrix effects.

Troubleshooting Guides

Guide 1: Optimizing Mass Spectrometer and LC Settings
  • Problem: Weak or no signal for the this compound precursor ion.

    • Possible Cause: Suboptimal ion source parameters.

    • Solution: Perform tuning and optimization of the ESI source. Infuse a solution of the standard and adjust parameters such as spray voltage, capillary temperature, and sheath/auxiliary gas flow rates to maximize the signal for the [M-H]⁻ ion at m/z 343.5.

  • Problem: Signal is split among several different m/z values.

    • Possible Cause: Formation of multiple adducts. In negative mode, this could include chloride adducts ([M+Cl]⁻). In positive mode, sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺) adducts are common for lipids.

    • Solution: Modify the mobile phase. To promote the desired [M-H]⁻ ion in negative mode, ensure the mobile phase is slightly basic or contains a modifier that facilitates deprotonation. To promote a specific adduct in positive mode (e.g., [M+NH₄]⁺), add a low concentration of a modifier like ammonium acetate or formate to the mobile phase.

  • Problem: Precursor ion signal is low, but fragment ions are visible in the full scan.

    • Possible Cause: Significant in-source fragmentation.

    • Solution: Reduce the energy in the ion source. Lower the "skimmer" or "fragmentor" voltage to decrease the collisional energy imparted to the ions as they enter the mass spectrometer.

  • Problem: Poor peak shape or inconsistent retention time.

    • Possible Cause: Suboptimal liquid chromatography (LC) conditions.

    • Solution: Optimize the LC method. For nitro-fatty acids, reversed-phase chromatography using a C18 column is common. Adjust the mobile phase gradient (e.g., water/acetonitrile with 0.1% acetic or formic acid) to achieve a sharp, symmetrical peak. Ensure the column is properly equilibrated before each injection.

Guide 2: Investigating and Mitigating Matrix Effects
  • Problem: Signal intensity is strong in a clean solvent but weak when spiked into an extracted sample matrix.

    • Possible Cause: Ion suppression from matrix components.

    • Solution 1: Improve Chromatographic Separation. Adjust the LC gradient to better separate the this compound from co-eluting matrix components that may be causing suppression.

    • Solution 2: Dilute the Sample. Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.

    • Solution 3: Perform a Post-Extraction Spike Analysis. This experiment (see Protocol 2) can definitively diagnose and quantify the extent of ion suppression or enhancement.

Quantitative Data Summary

Table 1: Common Precursor Ions and Adducts for this compound (C₁₈H₁₆D₁₇NO₄)

Ionization ModeAdduct/Ion TypeCalculated m/zNotes
Negative ESI [M-H]⁻ (Deprotonated) ~343.5 Primary ion for quantification. High sensitivity is expected.
Negative ESI[M+Cl]⁻ (Chloride Adduct)~378.5Can form if chlorinated solvents or salts are present. Reduces signal of the primary ion.
Negative ESI[M+OAc]⁻ (Acetate Adduct)~402.5May be observed if acetate is used as a mobile phase modifier.
Positive ESI[M+H]⁺ (Protonated)~345.5Generally provides lower sensitivity for fatty acids compared to negative mode.
Positive ESI[M+NH₄]⁺ (Ammonium Adduct)~362.5Common adduct for lipids when ammonium salts are present in the mobile phase.
Positive ESI[M+Na]⁺ (Sodium Adduct)~367.5Frequently observed due to ubiquitous sodium contamination. Can suppress other ions.

Table 2: Expected MS/MS Fragments for this compound Precursor ([M-H]⁻ at m/z 343.5)

Fragment Ion DescriptionNeutral Loss (Da)Expected Fragment m/zNotes
Loss of Nitrous Acid **47.01 (HNO₂) **~296.5 Primary and most characteristic fragment. A good choice for a Multiple Reaction Monitoring (MRM) transition.
Loss of Water18.01 (H₂O)~325.5A common loss from fatty acids.
Loss of Carboxyl Group45.00 (COOH)~298.5Represents the loss of the carboxylic acid headgroup.

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction from Plasma

This protocol describes a general method for extracting free fatty acids, including 9-Nitrooleate, from a plasma sample.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of your this compound internal standard stock solution.

  • Protein Precipitation & Lysis: Add 200 µL of methanol. Vortex vigorously for 30 seconds to mix and precipitate proteins.

  • Acidification: Add a small volume of acid (e.g., HCl) to bring the final concentration to approximately 25 mM, ensuring the fatty acids are protonated.

  • Solvent Extraction: Add 1 mL of a non-polar organic solvent (e.g., ethyl acetate or iso-octane). Vortex for 2 minutes.

  • Phase Separation: Centrifuge the sample at ~3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Extraction Spike Analysis to Diagnose Matrix Effects

This experiment helps determine if low signal is due to ion suppression from the sample matrix.

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike the this compound internal standard at your working concentration into a clean injection solvent (e.g., the initial mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a source known to be free of the analyte) using the protocol above. After the drying step (Step 7), reconstitute the extract with the exact same solution prepared for Set A.

  • Analysis: Analyze multiple replicates of both Set A and Set B by LC-MS.

  • Interpretation:

    • Compare the average peak area of this compound from both sets.

    • Peak Area (Set B) << Peak Area (Set A): Significant ion suppression is occurring.

    • Peak Area (Set B) ≈ Peak Area (Set A): The matrix has a minimal effect on the signal.

    • Peak Area (Set B) >> Peak Area (Set A): Ion enhancement is occurring.

Visualizations

Troubleshooting_Workflow start Low Signal Intensity for This compound check_ms 1. Check Instrument Settings start->check_ms check_matrix 2. Investigate Matrix Effects start->check_matrix check_sample 3. Verify Sample Preparation start->check_sample check_is 4. Check Standard Integrity start->check_is ms_sol Optimize Ion Source Adjust m/z for Adducts Reduce In-Source Fragmentation check_ms->ms_sol Solutions matrix_sol Optimize Chromatography Dilute Sample Perform Post-Extraction Spike check_matrix->matrix_sol Solutions sample_sol Improve Extraction Recovery Remove Salts/Contaminants Use Compatible Solvents check_sample->sample_sol Solutions is_sol Check for H/D Exchange Verify Purity & Concentration check_is->is_sol Solutions end_node Signal Improved ms_sol->end_node matrix_sol->end_node sample_sol->end_node is_sol->end_node

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

Post_Extraction_Spike cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike A1 Spike Standard into Clean Solvent A2 Analyze via LC-MS A1->A2 A3 Measure Peak Area A A2->A3 compare Compare Peak Areas (Area B vs. Area A) A3->compare B1 Extract Blank Matrix B2 Reconstitute Extract with Solution from Step A1 B1->B2 B3 Analyze via LC-MS B2->B3 B4 Measure Peak Area B B3->B4 B4->compare result Diagnose Ion Suppression, Enhancement, or No Effect compare->result

Caption: Experimental workflow for the post-extraction spike analysis to detect matrix effects.

References

Technical Support Center: Quantification of 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of 9-Nitrooleate-d17. The following information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 9-Nitrooleate, a nitrated fatty acid. It is intended for use as an internal standard for the quantification of endogenous 9-Nitrooleate by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Using a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification. It closely mimics the chemical and physical properties of the endogenous analyte, which helps to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[3][4]

Q2: What are the most critical challenges in quantifying 9-Nitrooleate?

A2: The accurate quantification of nitrated fatty acids like 9-Nitrooleate is challenging due to several factors:

  • Low Endogenous Concentrations: These molecules are often present at very low levels in biological samples, requiring highly sensitive analytical methods.[5]

  • Chemical Instability: Nitrated fatty acids are sensitive to alkaline conditions and can be unstable during sample storage and preparation. They are also electrophilic and can react with nucleophiles, such as cysteine residues in proteins.

  • Isomer Separation: 9-Nitrooleate is one of two main regioisomers formed from the nitration of oleic acid, the other being 10-Nitrooleate. Chromatographic separation of these isomers can be difficult, potentially leading to inaccurate quantification if not resolved.

  • Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.

Q3: How should this compound be stored to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of the standard. This compound should be stored at -20°C. The stability is reported to be at least two years under these conditions. It is also advisable to minimize freeze-thaw cycles by aliquoting the standard into smaller, single-use vials.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Analyte Degradation Nitrated fatty acids can degrade under certain conditions. Ensure that all solvents and reagents used during sample preparation are of high purity and free from contaminants. Avoid exposure to basic pH.
Suboptimal MS Parameters Optimize mass spectrometry parameters, including collision energy and ion source settings, for 9-Nitrooleate and this compound. A common transition for nitro-oleic acid is m/z 326 > 46 in negative ion mode.
Matrix Effects The sample matrix can suppress the ionization of the analyte and internal standard. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. Also, ensure the chromatographic method separates the analyte from the bulk of matrix components.
Inappropriate LC Column Use a C18 reverse-phase column suitable for lipid analysis to achieve good peak shape and retention.
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure a standardized and reproducible sample preparation workflow. This includes precise timing of incubation steps and consistent solvent volumes. The addition of an antioxidant like butylated hydroxytoluene (BHT) can prevent autooxidation of fatty acids during sample processing.
Inaccurate Internal Standard Spiking The internal standard must be added at the very beginning of the sample preparation process to account for all subsequent variations. Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range.
Analyte Adsorption Fatty acids can adsorb to plasticware and glassware. Use silanized glassware or polypropylene tubes to minimize this effect.
Freeze-Thaw Cycles Repeated freezing and thawing of samples and standards can lead to degradation. Aliquot samples and standards to avoid multiple freeze-thaw cycles.
Issue 3: Inaccurate Quantification and Discrepancies with Expected Values
Potential Cause Troubleshooting Step
Co-elution of Isomers 9-Nitrooleate and 10-Nitrooleate may not be fully resolved chromatographically. If isomer-specific quantification is required, the HPLC method must be optimized for their separation. This may involve using a longer column, a shallower gradient, or a different mobile phase composition.
Incorrect Calibration Curve Prepare calibration standards in a matrix that closely matches the biological samples to compensate for matrix effects. Ensure the calibration range covers the expected concentrations of the analyte in the samples.
Chemical Purity of the Standard Verify the chemical and isotopic purity of the this compound standard. Low purity can lead to inaccurate calibration and quantification.
Reactivity of Nitro-Fatty Acids The electrophilic nitroalkene moiety can react with nucleophiles in the sample, leading to a decrease in the free analyte concentration. Sample preparation should be performed promptly and at low temperatures to minimize these reactions.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from methods described for the extraction of nitrated fatty acids from biological fluids.

  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add the this compound internal standard to a final concentration within the linear range of the assay.

  • Protein Precipitation: Add 400 µL of acidified methanol (0.1% acetic acid) containing an antioxidant (e.g., 0.01% BHT) to the plasma sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 500 µL of diethyl ether to the supernatant. Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are general parameters for the analysis of 9-Nitrooleate. Specific conditions should be optimized for the instrument in use.

Parameter Setting
LC Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% acetic acid
Mobile Phase B Acetonitrile with 0.1% acetic acid
Gradient Start at 35% B, increase to 100% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transitions 9-Nitrooleate: m/z 326.2 -> 46.0; this compound: m/z 343.3 -> 46.0
Collision Energy Optimize for your instrument, typically in the range of 20-40 eV

Visualizations

Troubleshooting Logic for this compound Quantification start Start: Inaccurate Quantification check_peak Check Peak Shape and Intensity start->check_peak peak_good Peak Shape OK check_peak->peak_good Good peak_bad Poor Peak Shape / Low Intensity check_peak->peak_bad Bad check_variability Check Reproducibility variability_good Good Reproducibility check_variability->variability_good Good variability_bad High Variability check_variability->variability_bad Bad check_accuracy Check Accuracy accuracy_good Accurate Results check_accuracy->accuracy_good Good accuracy_bad Inaccurate Results check_accuracy->accuracy_bad Bad peak_good->check_variability degradation Investigate Analyte Degradation (e.g., pH, old reagents) peak_bad->degradation ms_params Optimize MS Parameters (e.g., collision energy) peak_bad->ms_params matrix_effects Address Matrix Effects (e.g., improve sample cleanup) peak_bad->matrix_effects lc_column Evaluate LC Column Performance peak_bad->lc_column variability_good->check_accuracy sample_prep Standardize Sample Preparation (e.g., timing, antioxidants) variability_bad->sample_prep is_spiking Verify Internal Standard Spiking (e.g., timing, concentration) variability_bad->is_spiking adsorption Check for Adsorption (e.g., use appropriate labware) variability_bad->adsorption isomer_coelution Check for Isomer Co-elution (e.g., optimize chromatography) accuracy_bad->isomer_coelution calibration Review Calibration Curve (e.g., matrix-matched standards) accuracy_bad->calibration standard_purity Verify Standard Purity accuracy_bad->standard_purity

Caption: Troubleshooting workflow for this compound quantification.

Experimental Workflow for this compound Quantification sample_collection 1. Plasma Sample Collection is_addition 2. Add this compound (Internal Standard) sample_collection->is_addition protein_precipitation 3. Protein Precipitation (Acidified Methanol) is_addition->protein_precipitation centrifugation1 4. Centrifugation protein_precipitation->centrifugation1 lle 5. Liquid-Liquid Extraction (Diethyl Ether) centrifugation1->lle evaporation 6. Solvent Evaporation lle->evaporation reconstitution 7. Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis 8. LC-MS/MS Analysis reconstitution->lcms_analysis data_processing 9. Data Processing and Quantification lcms_analysis->data_processing

Caption: Sample preparation and analysis workflow.

References

Technical Support Center: Optimizing LC-MS for 9-Nitrooleate-d17 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of 9-Nitrooleate and its deuterated internal standard, 9-Nitrooleate-d17.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound essential for accurate quantification?

A1: A deuterated internal standard (IS) is crucial for correcting variations that can occur during sample preparation and analysis.[1] this compound is chemically identical to the analyte of interest (9-Nitrooleate) but has a different mass due to the deuterium atoms.[2] This allows it to be distinguished by the mass spectrometer. The IS is added to samples at a known concentration at the beginning of the workflow. Any loss of analyte during extraction, or variations in ionization efficiency in the MS source, will affect the internal standard to the same extent as the target analyte. By measuring the ratio of the analyte signal to the IS signal, accurate and precise quantification can be achieved, compensating for these potential errors.

Q2: What is the recommended ionization mode and polarity for detecting this compound?

A2: Electrospray ionization (ESI) in the negative ion mode is the most frequently used and effective technique for the analysis of non-derivatized nitro-fatty acids like 9-Nitrooleate.[3][4] In negative ESI, the carboxylic acid group of the molecule readily loses a proton to form a negatively charged carboxylate anion ([M-H]⁻), which is then detected by the mass spectrometer.[3] This process provides high sensitivity for this class of compounds.

Q3: What are the expected precursor and product ions for 9-Nitrooleate and this compound in MS/MS analysis?

A3: For tandem mass spectrometry (MS/MS) analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification. The characteristic fragmentation for nitro-oleic acid involves the loss of the nitro group (NO₂).

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z) [NO₂]⁻
9-Nitrooleate326.246.0
This compound344.646.0

Note: The exact m/z of the precursor ion for this compound can vary slightly based on the specific deuteration pattern. The molecular weight of 10-Nitrooleate-d17 is 344.6. The precursor ion for 9-Nitrooleate is m/z 326.1. A common product ion for both is m/z 46, corresponding to the nitrite anion [NO₂]⁻.

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS analysis of 9-Nitrooleate.

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: My signal for this compound is very weak. What are the potential causes and how can I improve it?

A: Low signal intensity can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Sample Extraction Review your extraction protocol. For biological matrices like plasma, protein precipitation followed by Solid Phase Extraction (SPE) is a common and effective strategy. Ensure the pH of the sample is adjusted appropriately (e.g., acidified to ~pH 4) before SPE to ensure the carboxylic acid is protonated and can be retained on the sorbent.
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix (e.g., phospholipids in plasma) can interfere with the ionization of your analyte, suppressing its signal. To mitigate this, improve your sample cleanup, for instance by using a more rigorous SPE wash protocol or employing liquid-liquid extraction (LLE). You can also adjust your chromatography to separate the analyte from the interfering matrix components.
Suboptimal MS Source Parameters The efficiency of ion generation is highly dependent on source parameters. Optimize the ESI source settings, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to maximize the signal for your specific analyte and flow rate.
Incorrect Collision Energy In MS/MS, the collision energy (CE) directly impacts the efficiency of fragmentation. If the CE is too low, fragmentation will be incomplete. If it's too high, you may get excessive fragmentation and lose your target product ion. Perform a collision energy optimization experiment by infusing a standard solution of 9-Nitrooleate and monitoring the intensity of the m/z 46 product ion across a range of CE values to find the optimum.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

Q: The chromatographic peaks for this compound are tailing or split. What could be causing this?

A: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

Possible Causes & Solutions:

CauseRecommended Solution
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, leading to peak tailing. Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.
Secondary Interactions The carboxylic acid group of 9-Nitrooleate can have secondary interactions with the silica backbone of the column, causing peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) will keep the carboxyl group protonated, minimizing these interactions.
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including fronting or splitting. Whenever possible, dissolve your final extract in the initial mobile phase.
Extra-Column Volume Excessive tubing length or poor connections between the injector, column, and MS source can lead to peak broadening. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using SPE

This protocol provides a general methodology for extracting 9-Nitrooleate from a plasma sample.

  • Internal Standard Spiking: To 200 µL of plasma, add a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution).

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins. Vortex for 30 seconds and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Acidification: Acidify the supernatant to a pH of approximately 4 with acetic acid.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the 9-Nitrooleate and this compound from the cartridge with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Suggested LC-MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and application.

ParameterSuggested Value
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Acetic Acid
Gradient Start at 30-40% B, ramp to 95-100% B over 10-15 minutes, hold, then re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode Negative ESI
Capillary Voltage -3.0 to -4.5 kV
Desolvation Temperature 350 - 450°C
MRM Transitions 9-Nitrooleate: 326.2 → 46.0this compound: 344.6 → 46.0
Collision Energy Optimize empirically (start around -25 to -35 eV)

Visualizations

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate LCMS LC-MS/MS Analysis (MRM Mode) Evaporate->LCMS Data Data Analysis (Analyte/IS Ratio) LCMS->Data

Caption: General experimental workflow for 9-Nitrooleate quantification.

Troubleshooting_Sensitivity Start Low Signal Intensity? CheckSamplePrep Review Sample Prep (Extraction, Cleanup) Start->CheckSamplePrep Yes CheckChroma Optimize Chromatography (Separate from Matrix) CheckSamplePrep->CheckChroma No Improvement Resolved Problem Resolved CheckSamplePrep->Resolved Improved OptimizeMS Optimize MS Parameters (Source, Collision Energy) CheckChroma->OptimizeMS No Improvement CheckChroma->Resolved Improved OptimizeMS->Resolved Improved

Caption: Troubleshooting logic for low signal intensity issues.

References

How to resolve co-elution issues with 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-Nitrooleate-d17. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of 9-nitrooleic acid, an endogenous signaling molecule formed during inflammatory processes through the nitration of oleic acid.[1][2][3] It is intended for use as an internal standard for the accurate quantification of endogenous 9-nitrooleate in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: My this compound internal standard is eluting at a slightly different retention time than the native 9-Nitrooleate. Is this normal?

Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect". The substitution of hydrogen with heavier deuterium atoms can lead to subtle differences in the physicochemical properties of the molecule, causing it to interact differently with the stationary phase and elute at a slightly different time than its non-deuterated counterpart. While a small, consistent shift is expected, a significant or variable shift may indicate other issues with your chromatographic method.

Q3: What are the common isomers of nitrooleate that can co-elute with 9-Nitrooleate?

The most common regioisomer is 10-nitrooleate, which is often formed in approximately equal proportions to 9-nitrooleate in vivo. Distinguishing between these isomers is crucial for accurate biological interpretation and often requires optimized chromatographic separation, as they can have very similar mass spectra.

Q4: What are the characteristic mass spectral fragments of 9-Nitrooleate that can be used for its identification and quantification?

In negative ion mode electrospray ionization (ESI), the fragmentation of 9-Nitrooleate typically involves the loss of nitrous acid (HNO₂) resulting in a fragment at m/z 279.2, and the formation of a nitrite anion ([NO₂]⁻) at m/z 46. The transition of m/z 326 > 46 is commonly used for quantification in multiple reaction monitoring (MRM) mode.

Troubleshooting Guides

Issue 1: Co-elution of this compound with Isomers or Matrix Components

This guide provides a systematic approach to resolving co-elution issues that can compromise the accuracy of your quantitative analysis.

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting start Start: Co-elution Observed confirm Confirm Co-elution (Peak Shape, MS Spectra) start->confirm method_optimization Chromatographic Method Optimization confirm->method_optimization sample_prep Optimize Sample Preparation confirm->sample_prep Reduce Interferences mobile_phase Modify Mobile Phase method_optimization->mobile_phase Adjust Selectivity gradient Adjust Gradient Profile method_optimization->gradient Improve Separation column_chem Change Column Chemistry method_optimization->column_chem Alternative Selectivity end Resolution Achieved mobile_phase->end gradient->end column_chem->end spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe->end lle->end

Caption: A logical workflow for troubleshooting co-elution issues.

Detailed Steps:

  • Confirm Co-elution:

    • Peak Shape Analysis: Look for peak fronting, tailing, or shoulders, which can indicate the presence of a co-eluting compound.

    • Mass Spectral Analysis: Examine the mass spectra across the peak. The presence of ions from other compounds that are not isotopologues of your analyte confirms co-elution.

  • Chromatographic Method Optimization:

    • Mobile Phase Composition:

      • Solvent Strength: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can alter the retention times and potentially resolve co-eluting peaks.

      • Solvent Type: Switching between acetonitrile and methanol can change the selectivity of the separation due to different solvent properties.

      • Additives: Modifying the pH of the mobile phase with additives like formic acid or ammonium hydroxide can alter the ionization state of the analytes and improve separation.

    • Gradient Profile:

      • A shallower gradient can increase the separation between closely eluting compounds.

    • Column Chemistry:

      • If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different retention mechanisms.

  • Sample Preparation Optimization:

    • Solid-Phase Extraction (SPE): Utilize SPE to remove interfering matrix components prior to LC-MS analysis.

    • Liquid-Liquid Extraction (LLE): LLE can be an effective method to isolate lipids, including 9-Nitrooleate, from complex biological matrices, thereby reducing the chances of co-elution with matrix components.

Issue 2: Poor Peak Shape (Tailing or Fronting)

This guide addresses common causes of asymmetrical peak shapes and provides solutions to improve peak symmetry for accurate integration.

Troubleshooting Workflow for Poor Peak Shape

PeakShape_Troubleshooting start Start: Poor Peak Shape (Tailing or Fronting) check_column Check Column Health start->check_column check_system Check System for Dead Volume start->check_system check_sample Evaluate Sample and Solvent start->check_sample end_good_peak Symmetrical Peak Achieved check_column->end_good_peak check_system->end_good_peak column_overload Sample Overload? check_sample->column_overload solvent_effects Solvent Mismatch? check_sample->solvent_effects column_overload->end_good_peak solvent_effects->end_good_peak

Caption: A logical workflow to diagnose and resolve poor peak shape.

Detailed Steps:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and active sites in the system.

    • Column Contamination: Non-volatile residues on the column can create active sites. Try flushing the column with a strong solvent.

    • Active Sites: The polar nitro and carboxyl groups of 9-Nitrooleate can interact with active silanol groups in the column or system. Using a column with end-capping or adding a competitive base to the mobile phase can help.

  • Peak Fronting: This is often a sign of column overload.

    • Reduce Sample Concentration: Dilute your sample or reduce the injection volume.

    • Increase Column Capacity: Consider a column with a larger internal diameter or a thicker stationary phase.

  • System Issues:

    • Extra-column Dead Volume: Check all fittings and tubing for proper connections to minimize dead volume, which can cause peak broadening.

    • Blocked Frit: A blocked column inlet frit can distort peak shape. Try back-flushing the column or replacing the frit.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for 9-Nitrooleate Analysis

This protocol provides a starting point for developing a robust analytical method. Optimization will likely be required for your specific instrumentation and sample matrix.

ParameterRecommended Condition
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Acetic Acid in Water or 0.05% NH₄OH in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile or 0.05% NH₄OH in Acetonitrile
Gradient Start at a lower percentage of B, ramp up to a high percentage of B over several minutes to elute the analyte, followed by a wash and re-equilibration step. A typical gradient might be 45-100% B over 8 minutes.
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions 9-Nitrooleate: m/z 326 -> 46
This compound: Adjust parent mass accordingly
Protocol 2: Sample Preparation from Plasma using Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed to remove proteins and extract lipids from plasma samples.

  • To 150 µL of plasma, add an appropriate amount of this compound internal standard.

  • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding an immiscible organic solvent such as diethyl ether or a mixture of hexane and ethyl acetate.

  • Vortex vigorously and centrifuge to separate the layers.

  • Carefully collect the organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Signaling Pathway Context

9-Nitrooleate and other nitro-fatty acids are involved in various cellular signaling pathways, primarily through their electrophilic nature, which allows them to react with nucleophilic residues on proteins, a process known as nitroalkylation. This can modulate the function of key signaling proteins.

Signaling_Pathway NO2_OA 9-Nitrooleate Nitroalkylation Nitroalkylation (Michael Addition) NO2_OA->Nitroalkylation Protein Target Protein (e.g., STING, Keap1) Protein->Nitroalkylation Altered_Function Altered Protein Function Nitroalkylation->Altered_Function Downstream Downstream Signaling (e.g., Inhibition of Type I IFN) Altered_Function->Downstream

Caption: Simplified signaling pathway of 9-Nitrooleate via protein nitroalkylation.

References

Technical Support Center: Analysis of 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 9-Nitrooleate-d17. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of this compound, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] In the analysis of biological samples like plasma, endogenous components such as phospholipids are a primary cause of matrix effects.[3] These effects can result in inaccurate quantification, poor reproducibility, and reduced sensitivity in your assay.

Q2: I'm using this compound as a stable isotope-labeled (SIL) internal standard. Shouldn't this automatically correct for matrix effects?

A2: While using a SIL internal standard like this compound is a highly effective and recommended strategy to compensate for matrix effects, it does not offer a universal guarantee of accuracy. The underlying assumption is that the analyte and the internal standard experience the same degree of matrix effect. However, factors such as chromatographic separation between the analyte and the internal standard, often due to the deuterium isotope effect, can lead to differential ion suppression. This can result in a non-constant analyte-to-internal standard ratio, compromising the accuracy of quantification.

Q3: My this compound internal standard is not perfectly co-eluting with the native 9-Nitrooleate. Is this a problem?

A3: Yes, this can be a significant issue. For the SIL internal standard to effectively compensate for matrix effects, it is critical that it co-elutes with the analyte of interest. Even a slight difference in retention time can expose the analyte and the internal standard to different matrix components as they enter the mass spectrometer, leading to varying degrees of ion suppression. This can result in scattered and inaccurate data. The deuterium isotope effect, where the deuterated internal standard may have slightly different lipophilicity, is a known cause for this separation in reversed-phase chromatography.

Q4: What are the primary causes of ion suppression in ESI-MS analysis of lipids like this compound?

A4: Several mechanisms contribute to ion suppression in electrospray ionization (ESI):

  • Competition for Charge: At high concentrations of co-eluting matrix components, there is competition for the limited available charge on the ESI droplets, which can reduce the ionization of the target analyte.

  • Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the droplets, which hinders solvent evaporation and the release of gas-phase analyte ions.

  • Presence of Non-Volatile Materials: Non-volatile materials in the sample can co-precipitate with the analyte or prevent droplets from reaching the critical size required for ion emission.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects in the analysis of this compound.

Problem 1: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Variable matrix effects between samples.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): SPE can selectively extract analytes while removing a significant portion of matrix components like phospholipids. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts.

    • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, but analyte recovery, especially for more polar compounds, may be lower.

    • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids and can lead to significant matrix effects. If used, it should be followed by an additional clean-up step.

  • Improve Chromatographic Separation:

    • Modify your LC gradient to better separate 9-Nitrooleate from the regions of major matrix interference. A post-column infusion experiment can help identify these regions.

    • Consider using a different column chemistry or adjusting the mobile phase pH to alter the retention of interfering compounds relative to your analyte.

  • Ensure Co-elution of Analyte and Internal Standard:

    • If your deuterated internal standard separates from the native analyte, you may need to use a column with lower resolution to ensure their peaks overlap completely.

    • Alternatively, consider using a 13C or 15N-labeled internal standard, as these are less prone to chromatographic shifts compared to deuterated standards.

Problem 2: Low Signal Intensity (Ion Suppression)

Possible Cause: High concentration of co-eluting matrix components, particularly phospholipids.

Solutions:

  • Targeted Phospholipid Removal: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE-Phospholipid technology which uses zirconia-coated silica particles to selectively bind and remove phospholipids.

  • Chromatographic Optimization: Adjusting the mobile phase pH can alter the retention of basic analytes relative to phospholipids, whose retention is less affected by pH, thereby improving separation.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the degree of ion suppression. However, ensure the diluted analyte concentration remains above the limit of quantification.

Problem 3: Unexpected Peaks or High Background Noise

Possible Cause: Contamination of the LC-MS system or carryover from previous injections.

Solutions:

  • System Cleaning: Regularly flush the LC system, including the column, with appropriate solvents to remove contaminants.

  • Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure.

  • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of LC-MS grade to minimize background contamination.

Quantitative Data Summary

The following table summarizes typical concentration ranges of nitrated fatty acids found in human plasma. These values can serve as a general reference, but it is important to note that concentrations can vary significantly based on the analytical method and patient population.

AnalyteConcentration RangeAnalytical MethodReference
9-Nitro-oleic acid (9-NO2-OA)306 ± 44 pMGC-MS/MS
10-Nitro-oleic acid (10-NO2-OA)316 ± 33 pMGC-MS/MS
Nitro-oleic acid (NO2-OA)12.6 ± 6 nM (Healthy Controls)LC-MS/MS
Nitro-oleic acid (NO2-OA)21.7 ± 9.8 nM (IHD Patients)LC-MS/MS
Nitro-linoleic acid (NO2-LA)~3 nMLC-MS/MS

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for 9-Nitrooleate Analysis

This protocol provides a general workflow for the extraction of nitrated fatty acids from plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add 500 µL of a methyl tert-butyl ether (MTBE) and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Drying and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Evaluate Matrix Effects

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • System Setup:

    • Prepare a solution of 9-Nitrooleate at a concentration that gives a stable and moderate signal.

    • Using a T-junction, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path between the column and the mass spectrometer.

  • Blank Injection:

    • Inject a blank matrix sample (an extract of the same biological matrix that does not contain the analyte).

  • Data Acquisition:

    • Monitor the signal of the infused 9-Nitrooleate over the course of the chromatographic run.

  • Data Analysis:

    • A stable baseline indicates no matrix effects.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_troubleshooting Troubleshooting Loop Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection Mass Spectrometry Detection ESI->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Evaluation Evaluate for Matrix Effects (Poor reproducibility, ion suppression) Quantification->Evaluation Optimization Optimize Sample Prep & Chromatography Evaluation->Optimization If issues detected Final_Result Accurate Result Evaluation->Final_Result If acceptable Optimization->Extraction Re-process samples

Caption: A workflow for troubleshooting matrix effects in this compound analysis.

IonSuppressionCauses cluster_causes Primary Causes in ESI Source cluster_consequences Analytical Consequences Ion_Suppression Ion Suppression of This compound Charge_Competition Competition for Droplet Charge with Matrix Components Ion_Suppression->Charge_Competition Droplet_Properties Altered Droplet Properties (Increased Viscosity/Surface Tension) Ion_Suppression->Droplet_Properties Non_Volatiles Presence of Non-Volatile Salts and Buffers Ion_Suppression->Non_Volatiles Inaccurate_Quant Inaccurate Quantification Charge_Competition->Inaccurate_Quant Reduced_Sensitivity Reduced Sensitivity Droplet_Properties->Reduced_Sensitivity Poor_Reproducibility Poor Reproducibility Non_Volatiles->Poor_Reproducibility

Caption: Key causes and consequences of ion suppression in LC-MS analysis.

References

Preventing degradation of 9-Nitrooleate-d17 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-Nitrooleate-d17 during sample preparation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of 9-nitrooleate, which is a nitrated fatty acid. It is primarily used as an internal standard for the accurate quantification of its non-deuterated counterpart, 9-nitrooleate, in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C.[1] When dissolved in a solvent such as ethanol, it is stable for at least two years under these conditions.[1][2] For shorter periods, solutions can be stored at -80°C for up to 6 months.

Q3: What are the main factors that can cause the degradation of this compound during sample preparation?

A3: The primary factors that can lead to the degradation of this compound include exposure to light, elevated temperatures, and inappropriate pH conditions.[3] The nitroalkene moiety is susceptible to isomerization and other degradation pathways under these conditions.

Q4: Is it necessary to use an antioxidant during the extraction of this compound?

A4: Yes, it is highly recommended to include an antioxidant, such as butylated hydroxytoluene (BHT), in the extraction solvents. This helps to prevent oxidative degradation of the fatty acid during the sample preparation process.

Q5: Can this compound undergo isomerization during sample preparation?

A5: Yes, studies on the non-deuterated analog, 10-nitro-oleic acid, have shown that acidic conditions can catalyze the isomerization of the nitroalkene double bond. It is therefore crucial to control the pH during sample processing to maintain the isomeric purity of this compound.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of samples containing this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound after extraction Incomplete extraction: The solvent system may not be optimal for your sample matrix. Degradation during extraction: Exposure to harsh conditions (e.g., high temperature, strong acid/base). Adsorption to labware: The compound may adhere to plastic surfaces.- Optimize the extraction solvent system. A common choice is a chloroform:methanol mixture. - Perform all extraction steps at low temperatures (e.g., on ice) and avoid prolonged exposure to acidic or basic conditions. - Use glass or polypropylene labware to minimize adsorption.
High variability in quantification results Inconsistent sample handling: Variations in light exposure, temperature, or processing time between samples. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation.- Standardize the entire sample preparation workflow, ensuring all samples are treated identically. Work under subdued light. - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.
Presence of unexpected peaks in the chromatogram Degradation products: this compound may have degraded into other compounds. Isomerization: The original isomer may have converted to other isomers. Matrix effects: Interference from other components in the biological sample.- Analyze a fresh standard to confirm the retention time of the intact compound. - If isomerization is suspected, adjust the pH of the sample preparation to be near neutral. - Optimize the chromatographic separation to resolve the analyte from interfering matrix components.
Loss of signal during sample storage Inappropriate storage conditions: Storing at temperatures above -20°C or exposure to light. Oxidation: The sample may be oxidizing over time.- Ensure samples are stored at or below -20°C in the dark. - Consider adding an antioxidant to the final sample extract before storage.

III. Experimental Protocols & Methodologies

A. General Lipid Extraction from Biological Samples

This protocol is a standard method for the extraction of total lipids, including this compound, from biological samples such as plasma or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound internal standard solution

  • Methanol (chilled)

  • Chloroform

  • Deionized water

  • Butylated hydroxytoluene (BHT)

  • Glass centrifuge tubes

Procedure:

  • To the biological sample in a glass centrifuge tube, add the required amount of this compound internal standard.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.5 mL of deionized water to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS analysis.

B. LC-MS/MS Analysis of 9-Nitrooleate

This protocol provides a general method for the analysis of 9-Nitrooleate using liquid chromatography-tandem mass spectrometry.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 9-nitrooleate from other sample components (e.g., 50-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions: For quantification, monitor the transition of the precursor ion to a specific product ion. For 9-nitrooleate, a common transition is m/z 326.2 -> 46.0 (corresponding to the loss of the nitro group). For this compound, the precursor ion will be shifted by the mass of the deuterium atoms.

IV. Visualizations

A. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Chloroform/Methanol + BHT) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_org Collect Organic Layer phase_sep->collect_org dry_down Dry Down Under Nitrogen collect_org->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_sep LC Separation (C18 Column) reconstitute->lc_sep ms_detect MS/MS Detection (Negative ESI, MRM) lc_sep->ms_detect quant Quantification ms_detect->quant G cluster_degradation Degradation Triggers cluster_products Potential Degradation Products main This compound light Light Exposure main->light heat High Temperature main->heat ph Inappropriate pH (Acidic/Basic) main->ph oxidation Oxidation main->oxidation fragments Fragmentation Products light->fragments heat->fragments isomers Isomers ph->isomers ox_products Oxidized Products oxidation->ox_products

References

Technical Support Center: Troubleshooting Low Recovery of 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 9-Nitrooleate-d17 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of 9-nitrooleic acid, intended for use as an internal standard for the quantification of 9-nitrooleate in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: What are the common causes for low recovery of this compound?

Low recovery of nitrated fatty acids like this compound from biological samples can be attributed to several factors. These include their low endogenous concentrations, issues with stability and metabolism, and their distribution among various tissues and biofluids.[3][4] Specific causes can range from sample degradation and inefficient extraction to issues with mass spectrometry detection.

Q3: How should this compound be stored to ensure its stability?

To maintain its integrity, this compound should be stored at -20°C.[1] The compound is typically supplied in a solution, such as ethanol. Following the manufacturer's storage guidelines is crucial, as the stability is guaranteed for at least two years under these conditions. Light, air, and high temperatures can accelerate the degradation of similar lipid compounds.

Q4: Can the reactivity of this compound affect its recovery?

Yes. Nitrated fatty acids possess an electrophilic nitroalkene moiety. This group can react with nucleophiles, such as the thiol groups in cysteine residues of proteins, to form Michael addition products. This covalent binding to proteins or other biomolecules in the sample can lead to a decrease in the amount of free this compound available for extraction and detection.

Troubleshooting Guide

Issue 1: Sample Degradation

Low recovery may be a result of the chemical degradation of this compound during sample handling, extraction, or storage.

Potential Cause Recommended Solution
Improper Storage Ensure the stock solution and samples containing the internal standard are consistently stored at -20°C in tightly sealed, light-protected containers.
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles for both the stock solution and the samples. Aliquot the stock solution upon receipt.
pH Instability Nitrated fatty acids can be unstable under certain pH conditions. Maintain a controlled pH during sample preparation, ideally slightly acidic to neutral, to prevent decomposition. For instance, some extraction protocols for nitrated lipids use formic acid.
Oxidation Exposure to air and light can promote oxidation. Work with samples on ice and consider using amber vials. Purging with an inert gas like nitrogen or argon before sealing and freezing can also help.
Issue 2: Inefficient Extraction

The choice of extraction method and its execution are critical for achieving good recovery from complex biological matrices.

Potential Cause Recommended Solution
Suboptimal Solvent System The polarity of the extraction solvent(s) may not be suitable for this compound in your specific sample matrix. A common method for lipid extraction involves a mixture of hexane and isopropanol. Consider testing different solvent systems, such as the Folch or Bligh-Dyer methods, with modifications to optimize for nitrated fatty acids.
Incomplete Phase Separation Ensure complete separation of the organic and aqueous phases during liquid-liquid extraction. Centrifuge at a sufficient speed and for an adequate duration to achieve a clear separation.
Insufficient Homogenization Thoroughly homogenize the sample to ensure the internal standard has equilibrated with the matrix and is accessible to the extraction solvent.
Analyte Adsorption Use silanized glassware or low-adsorption polypropylene tubes to minimize the loss of the analyte to container surfaces.
Issue 3: Mass Spectrometry Detection Problems

Issues with the LC-MS/MS instrument can lead to a poor signal and consequently, calculated low recovery.

Potential Cause Recommended Solution
Ion Suppression Co-eluting substances from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source. Improve chromatographic separation to isolate the analyte from interfering matrix components. A sample cleanup step using solid-phase extraction (SPE) may also be necessary.
Incorrect MS/MS Transitions Verify the precursor and product ion m/z values for this compound. Optimize the collision energy and other MS parameters to ensure maximum signal intensity.
Source Contamination A dirty ion source can lead to a general loss of sensitivity. Perform routine cleaning and maintenance of the mass spectrometer as recommended by the manufacturer.
Inappropriate Ionization Mode This compound, being a carboxylic acid, is typically analyzed in negative ion mode (ESI-). Confirm that the instrument is operating in the correct polarity.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from a method used for the extraction of nitrated fatty acids from plasma.

  • Sample Preparation: Spike a known amount of this compound internal standard into the plasma sample.

  • Addition of Sulfanilamide: To prevent artificial nitration during acidic extraction, add 10 µL of sulfanilamide (10% w/v in acetonitrile).

  • Lipid Extraction:

    • Add 200 µL of a hexane/isopropanol/1 M formic acid solution (30:20:2, v/v/v).

    • Vortex thoroughly.

    • Add an equal volume of hexane, vortex again.

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at 4°C.

  • Collection: Carefully collect the upper organic phase.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Low Recovery

The following diagram outlines a logical workflow for troubleshooting low recovery of this compound.

TroubleshootingWorkflow start Low Recovery of this compound Detected check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Sample Handling (minimize freeze-thaw, pH, oxidation) handling_ok Handling OK? check_handling->handling_ok storage_ok->check_handling Yes optimize_storage Correct Storage Procedures storage_ok->optimize_storage No check_extraction Evaluate Extraction Protocol (solvent, phase separation, homogenization) handling_ok->check_extraction Yes optimize_handling Refine Sample Handling handling_ok->optimize_handling No extraction_ok Extraction OK? check_extraction->extraction_ok check_ms Investigate MS Detection (ion suppression, transitions, source cleanliness) extraction_ok->check_ms Yes optimize_extraction Optimize Extraction Method (test new solvents, use low-adsorption vials) extraction_ok->optimize_extraction No ms_ok MS Detection OK? check_ms->ms_ok optimize_ms Optimize MS Parameters (improve chromatography, clean source) ms_ok->optimize_ms No end Recovery Improved ms_ok->end Yes optimize_storage->end optimize_handling->end optimize_extraction->end optimize_ms->end

Caption: A step-by-step workflow for diagnosing low recovery.

Potential Pitfalls in the Analytical Process

This diagram illustrates the key stages where the loss of this compound can occur.

PotentialPitfalls cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase storage Storage - Degradation - Freeze-thaw cycles sampling Sample Spiking - Pipetting errors - Adsorption to tips storage->sampling extraction Extraction - Inefficient partitioning - Adsorption to surfaces - Covalent binding sampling->extraction analysis LC-MS Analysis - Ion suppression - Poor ionization - Source contamination extraction->analysis

Caption: Key stages of potential analyte loss.

References

Minimizing isotopic exchange of deuterium in 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange of deuterium in 9-Nitrooleate-d17. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, in this context, refers to the unintended replacement of deuterium (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding environment (e.g., solvents, reagents). This process, also known as H/D back-exchange, can compromise the isotopic purity of the labeled compound. For researchers using this compound as an internal standard in quantitative mass spectrometry assays, this can lead to inaccurate and inconsistent results, as the signal for the deuterated standard may decrease while the signal for the unlabeled analyte may be artificially inflated.

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: While carbon-deuterium (C-D) bonds are generally stable, certain positions on the molecule are more prone to exchange. The presence of the electron-withdrawing nitro group and the double bond can influence the stability of adjacent C-D bonds. Deuteriums at positions allylic to the double bond and alpha to the nitro group may be more susceptible to exchange, particularly under acidic or basic conditions.

Q3: How can I verify the isotopic purity of my this compound standard?

A3: The isotopic purity of your standard should always be confirmed, preferably by consulting the Certificate of Analysis provided by the supplier. Independent verification can be performed using analytical techniques such as high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed protocol for assessing isotopic purity is provided in the "Experimental Protocols" section below.

Q4: My deuterated standard is eluting slightly earlier than the unlabeled analyte in my LC-MS analysis. Is this normal?

A4: Yes, this is a common phenomenon known as the "chromatographic isotope effect". Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, leading to a small difference in retention times, particularly in reversed-phase chromatography. While often minor, it is crucial to ensure that the integration windows for both the analyte and the internal standard are set correctly to ensure accurate quantification.

Troubleshooting Guides

Issue 1: Loss of Isotopic Purity Detected in this compound Standard

Symptom:

  • Mass spectrometry analysis shows a decrease in the abundance of the fully deuterated this compound and an increase in partially deuterated or non-deuterated species.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Improper Storage Solution: Store this compound in a suitable organic solvent (e.g., ethanol, acetonitrile) at -20°C or lower in a tightly sealed glass vial with a Teflon-lined cap. Avoid aqueous solutions for long-term storage.
Exposure to Protic Solvents Solution: Minimize contact with protic solvents like water and methanol, especially for extended periods. If their use is unavoidable, perform experimental steps at low temperatures to reduce the rate of exchange.
Acidic or Basic Conditions Solution: Avoid exposing the standard to strong acids or bases, as they can catalyze H/D exchange. The pH of your sample and mobile phase should be kept as neutral as possible, or slightly acidic (around pH 2.5-4) where exchange rates are often minimized.
Elevated Temperatures Solution: Perform all sample preparation steps on ice or at reduced temperatures. For LC-MS analysis, use a cooled autosampler. High temperatures in the MS source can also promote in-source back-exchange; optimize source temperature to the minimum required for efficient ionization.
Issue 2: Inaccurate or Inconsistent Quantitative Results in Assays Using this compound Internal Standard

Symptom:

  • Poor linearity of calibration curves, high variability between replicate measurements, or inaccurate quantification of the target analyte.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Isotopic Exchange Solution: Refer to the troubleshooting guide for "Loss of Isotopic Purity" above. Implement stricter control over solvent, pH, and temperature.
Low Isotopic Purity of the Standard Solution: Verify the isotopic purity as stated on the Certificate of Analysis. If in doubt, perform an independent assessment using the protocols provided below. The presence of a significant amount of unlabeled analyte in the standard will lead to an overestimation of the analyte in your samples.
Chromatographic Isotope Effect Solution: Confirm that the peak integration windows for both the analyte and the internal standard are set correctly to account for any slight shift in retention time. If the separation is significant, consider adjusting the chromatographic method to improve co-elution.
Matrix Effects Solution: Differential ion suppression or enhancement between the analyte and the internal standard can occur if they do not co-elute perfectly. Ensure your sample preparation method effectively removes interfering matrix components.

Quantitative Data Summary

The isotopic purity of commercially available deuterated oleic acid, a close analog of 9-nitrooleate, is typically high. However, it is crucial to refer to the Certificate of Analysis for the specific lot you are using.

Table 1: Example of Commercially Available Oleic Acid-d17 Specifications

Supplier Product Name Isotopic Purity/Enrichment Storage Conditions
Supplier AOleic Acid-d17≥98% Deuterium enrichment-20°C
Supplier BOleic acid-d17≥99% deuterated forms (d1-d17)-20°C
Supplier COleic acid-d1798 atom % D-20°C

Note: This table is for illustrative purposes. Always consult the supplier's documentation for your specific product.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound by LC-MS

Objective: To determine the isotopic distribution and purity of a this compound standard.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of approximately 1 µg/mL in the initial mobile phase.

  • LC-MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good peak shape (e.g., start at 70% B, ramp to 99% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Autosampler Temperature: 4°C.

    • MS Detector: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Full scan from m/z 150-500.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

    • Identify the monoisotopic peak for the fully deuterated molecule and the peaks for the unlabeled and partially deuterated species.

    • Calculate the percentage of isotopic purity by integrating the peak areas of all isotopologues.

Protocol 2: Minimizing H/D Back-Exchange During Sample Preparation

Objective: To provide a general workflow for handling this compound during sample preparation to minimize deuterium loss.

Methodology:

  • Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate, hexane) for extraction and dilution. If protic solvents are necessary, use deuterated versions (e.g., D2O, methanol-d4).

  • pH Control: Maintain a neutral to slightly acidic pH (3-6) throughout the sample preparation process. Avoid strong acids and bases.

  • Temperature Control: Perform all extraction and handling steps on ice or in a cold room. Use a cooled centrifuge if centrifugation is required.

  • Minimize Evaporation/Reconstitution Steps: Each drying and reconstitution step introduces a risk of exposure to atmospheric moisture. If samples need to be concentrated, use a gentle stream of nitrogen and avoid prolonged drying. Reconstitute in a suitable aprotic solvent immediately before analysis.

  • Storage of Processed Samples: If immediate analysis is not possible, store processed samples at -80°C in tightly sealed vials.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Cold Conditions) cluster_analysis LC-MS Analysis cluster_data Data Analysis start This compound Standard (Stored at -20°C in Aprotic Solvent) extraction Extraction with Aprotic Solvent (e.g., Ethyl Acetate) start->extraction ph_adjust pH Adjustment (if necessary) to pH 3-6 extraction->ph_adjust concentration Concentration under N2 ph_adjust->concentration reconstitution Reconstitution in LC Mobile Phase B concentration->reconstitution autosampler Cooled Autosampler (4°C) reconstitution->autosampler lc_separation Reversed-Phase LC Separation autosampler->lc_separation ms_detection HRMS Detection (Negative ESI) lc_separation->ms_detection data_analysis Assess Isotopic Purity Quantify Analyte ms_detection->data_analysis

Caption: Workflow for minimizing isotopic exchange during sample preparation and analysis.

troubleshooting_logic start Inaccurate Quantitative Results check_purity Check Isotopic Purity of Standard (LC-MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_chromatography Review Chromatography (Co-elution, Peak Shape) purity_ok->check_chromatography Yes source_new_standard Source New Standard or Re-verify Purity purity_ok->source_new_standard No chromatography_ok Chromatography OK? check_chromatography->chromatography_ok review_protocol Review Sample Prep Protocol (pH, Temp, Solvents) chromatography_ok->review_protocol Yes optimize_lc Optimize LC Method chromatography_ok->optimize_lc No optimize_protocol Optimize Sample Prep review_protocol->optimize_protocol

Caption: Troubleshooting logic for inaccurate quantitative results.

Addressing instrument contamination with 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 9-Nitrooleate-d17. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to instrument contamination and experimental protocols involving this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of 9-nitrooleate. It is primarily used as an internal standard for the quantification of 9-nitrooleate and other related nitro-fatty acids in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling allows it to be distinguished from the endogenous (non-labeled) analyte by the mass spectrometer.

Q2: Why am I observing persistent background signal at the m/z of this compound even when injecting a blank?

A2: Persistent background signal, also known as carryover, is a common issue with "sticky" molecules like lipids and nitro-fatty acids.[1] Nitro-fatty acids are electrophilic and can form covalent adducts with nucleophilic surfaces in your LC-MS system, leading to their gradual release in subsequent runs.[2][3] Common sources of carryover include the autosampler needle, injection valve, transfer lines, and the analytical column.[4]

Q3: Can this compound degrade or exchange its deuterium atoms?

A3: While the deuterium atoms on the carbon backbone are generally stable, storage in acidic or basic solutions should be avoided as it can potentially promote hydrogen-deuterium exchange.[5] To maintain the integrity of the standard, it is crucial to follow the manufacturer's storage and handling recommendations.

Q4: What are the key chemical properties of this compound that I should be aware of?

A4: this compound is a fatty acid derivative and as such, exhibits lipophilic properties. Its formulation is typically in an organic solvent like ethanol. Understanding its solubility and potential for non-specific binding is crucial for accurate sample preparation and for preventing contamination.

Troubleshooting Guides

Issue 1: High Background Contamination with this compound

Symptoms:

  • A significant peak corresponding to this compound is present in blank injections.

  • The baseline is noisy at the m/z of the internal standard.

  • Quantitative results for the target analyte are inconsistent and show poor reproducibility.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Contaminated Autosampler The injection needle, syringe, and sample loop are common sources of carryover. Solution: Implement a rigorous needle wash protocol. Use a strong solvent mixture in your wash steps. A recommended "magic mix" is 40% acetonitrile, 40% isopropanol, and 20% acetone. If the problem persists, consider replacing the rotor seal and any contaminated tubing.
Column Contamination Nitro-fatty acids can irreversibly bind to the stationary phase of the column. Solution: First, confirm the column is the source by replacing it with a zero-dead-volume union and injecting a blank. If the carryover disappears, the column is the culprit. Attempt to wash the column with a strong solvent. For reversed-phase columns, flushing with 100% isopropanol or a gradient of increasingly strong organic solvents may help. If the contamination is severe, the column may need to be replaced.
Contaminated LC System Tubing, fittings, and valves can harbor residues. Solution: Systematically flush the entire LC system (bypassing the column) with a series of strong solvents. A multi-step flush with isopropanol, followed by a mixture of isopropanol, acetonitrile, dichloromethane, and cyclohexane can be effective at removing stubborn lipidic contaminants.
MS Source Contamination The electrospray ionization (ESI) source can become contaminated over time. Solution: Clean the ion source components, including the spray shield, capillary, and cone, according to the manufacturer's guidelines.
Issue 2: Poor Peak Shape and Inconsistent Retention Time

Symptoms:

  • Tailing or fronting of the this compound peak.

  • Shifting retention times between injections.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Column Overload Injecting too high a concentration of the internal standard can lead to poor peak shape. Solution: Reduce the concentration of the this compound working solution.
Inappropriate Mobile Phase The mobile phase may not be optimal for eluting the nitro-fatty acid. Solution: Ensure the mobile phase composition is appropriate for reversed-phase chromatography of lipids. Typically, this involves a gradient with water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Column Degradation The stationary phase of the column may be degrading. Solution: Replace the analytical column.

Experimental Protocols

Representative LC-MS/MS Protocol for Quantification of 9-Nitrooleate

This protocol is a composite based on typical methods for analyzing nitro-fatty acids and should be optimized for your specific instrument and application.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of a 1 µg/mL working solution of this compound in ethanol.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterSetting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min, 40% B; 2-10 min, 40-95% B; 10-12 min, 95% B; 12.1-15 min, 40% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions 9-Nitrooleate: m/z 326 -> 279this compound: m/z 343 -> 296
Collision Energy Optimize for your instrument

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for 9-Nitrooleate quantification.

troubleshooting_flow cluster_source_id Source Identification cluster_solutions Solutions start High Background Signal Detected q1 Is carryover observed in a blank injection after a high concentration standard? start->q1 q2 Replace column with union. Is carryover still present? q1->q2 Yes clean_system Flush the entire LC system. q1->clean_system No autosampler_issue Issue is likely in the autosampler or tubing. q2->autosampler_issue Yes column_issue Column is the primary source of carryover. q2->column_issue No clean_autosampler Implement rigorous autosampler cleaning protocol. autosampler_issue->clean_autosampler wash_column Wash column with strong organic solvents. column_issue->wash_column replace_column Replace column if washing is ineffective. wash_column->replace_column

Caption: Troubleshooting logic for instrument contamination.

References

Validation & Comparative

A Comparative Guide to the Quantification of 9-Nitrooleate: LC-MS/MS vs. GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 9-nitrooleate (9-NO₂-OA), a signaling lipid with significant anti-inflammatory and cytoprotective effects, is crucial for understanding its physiological and pathological roles. As a deuterated internal standard, 9-Nitrooleate-d17 is instrumental in stable isotope dilution (SID) analysis, the gold standard for quantitative mass spectrometry. This guide provides a comprehensive cross-validation of the two primary analytical techniques used for 9-NO₂-OA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

The determination of nitrated fatty acids in biological samples is challenging due to their low endogenous concentrations, which can range from picomolar to nanomolar levels.[1][2][3] Both LC-MS/MS and GC-MS/MS have been employed for this purpose, but they have yielded notably different results, highlighting the need for careful method validation and comparison.[4][5]

Quantitative Performance Comparison

A significant discrepancy exists in the literature regarding the plasma concentrations of free 9-NO₂-OA, with initial LC-MS/MS-based studies reporting concentrations in the hundreds of nanomolar (nM) range, while subsequent GC-MS/MS methods have found them to be in the low nanomolar or even picomolar (pM) range. This section summarizes the key performance parameters of both methods.

ParameterLC-MS/MSGC-MS/MSKey Considerations
Reported Endogenous Concentration ~600 nM (in human plasma)~1 nM (in human plasma)GC-MS/MS methods suggest previous LC-MS/MS results may have been overestimations.
Limit of Quantification (LOQ) 2 nM (for NO₂-OA)Not explicitly stated, but capable of quantifying in the pM range.The high sensitivity of GC-MS/MS in Electron Capture Negative-Ion Chemical Ionization (ECNICI) mode allows for lower detection limits.
**Linearity (R²) **>0.98Not explicitly stated, but validated for accuracy and precision.Both methods demonstrate good linearity over their respective calibration ranges.
Sample Preparation Simpler: Protein precipitation and liquid-liquid or solid-phase extraction.More complex: Requires derivatization to a volatile ester (e.g., pentafluorobenzyl ester).The derivatization step in GC-MS adds complexity but can improve chromatographic properties and sensitivity.
Ionization Technique Electrospray Ionization (ESI)Electron Capture Negative-Ion Chemical Ionization (ECNICI)ECNICI is highly sensitive for electrophilic compounds like the PFB esters of nitro-oleic acid.
Internal Standard Typically ¹³C- or ¹⁵N-labeled NO₂-FA.¹⁵N-labeled analogs are used.The use of a stable isotope-labeled internal standard like this compound is critical for accuracy in both methods.

Experimental Methodologies

The choice of methodology significantly impacts the sample preparation and analytical workflow. Below are detailed protocols representative of each technique for the quantification of 9-NO₂-OA using a deuterated internal standard like this compound.

LC-MS/MS Method Protocol

This method is adapted from validated protocols for the quantification of nitrated fatty acids in human plasma.

  • Sample Preparation:

    • Thaw 150 µL of plasma on ice.

    • Spike the sample with the internal standard (this compound).

    • Perform protein precipitation, followed by liquid-liquid extraction.

  • Chromatography:

    • Utilize a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, often with an additive like 0.1% acetic acid or 0.1% ammonium hydroxide.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode using Electrospray Ionization (ESI).

    • Monitor the transition of the precursor ion [M-H]⁻ to a specific product ion in Multiple Reaction Monitoring (MRM) mode. For 9-NO₂-OA, a common transition is m/z 326 > 46 ([NO₂]⁻).

    • The corresponding transition for the this compound internal standard would be monitored simultaneously.

GC-MS/MS Method Protocol

This protocol is based on the stable-isotope dilution methodology developed for the specific and accurate quantification of 9- and 10-NO₂-OA isomers.

  • Sample Preparation & Derivatization:

    • Acidify plasma samples to approximately pH 5.

    • Perform solid-phase extraction (SPE) to isolate fatty acids.

    • Convert the extracted fatty acids to their pentafluorobenzyl (PFB) esters.

    • Further purify the PFB esters by HPLC.

  • Chromatography:

    • Use a suitable capillary GC column for separation.

  • Mass Spectrometry:

    • Analyze samples using Electron Capture Negative-Ion Chemical Ionization (ECNICI).

    • In the tandem MS (MS/MS) stage, induce collision-induced dissociation (CID) of the [M-PFB]⁻ parent ions.

    • Perform Selected-Reaction Monitoring (SRM) of the transition from the parent ion to the nitrite anion ([NO₂]⁻) at m/z 46 for the endogenous analyte and the corresponding transition for the deuterated internal standard.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context and process of 9-Nitrooleate analysis, the following diagrams are provided.

Nitrooleate_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular NO2_OA 9-Nitrooleate (9-NO₂-OA) Transport Passive Diffusion NO2_OA->Transport PPARg PPARγ Transport->PPARg Activates Nrf2 Nrf2 Transport->Nrf2 Activates NFkB NF-κB Pathway Transport->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory Nrf2->Anti_Inflammatory NFkB->Anti_Inflammatory

Caption: 9-Nitrooleate signaling pathways.

The diagram above illustrates how 9-Nitrooleate (9-NO₂-OA) enters the cell and exerts its anti-inflammatory effects by activating transcription factors like PPARγ and Nrf2, while inhibiting the pro-inflammatory NF-κB pathway.

Quantification_Workflow_Comparison cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS/MS Workflow Plasma_Sample Plasma Sample + This compound (IS) LLE Liquid-Liquid Extraction Plasma_Sample->LLE SPE Solid-Phase Extraction Plasma_Sample->SPE LC_Separation LC Separation (C18 Column) LLE->LC_Separation ESI_MSMS ESI-MS/MS Analysis LC_Separation->ESI_MSMS Derivatization Derivatization (PFB Ester) SPE->Derivatization HPLC_Cleanup HPLC Cleanup Derivatization->HPLC_Cleanup GC_Separation GC Separation HPLC_Cleanup->GC_Separation ECNICI_MSMS ECNICI-MS/MS Analysis GC_Separation->ECNICI_MSMS

Caption: Comparison of LC-MS/MS and GC-MS/MS workflows.

This diagram contrasts the sample preparation and analysis steps for the two primary methods. The GC-MS/MS workflow is more extensive, involving essential derivatization and additional cleanup steps.

Conclusion

Both LC-MS/MS and GC-MS/MS are powerful techniques for the quantification of 9-Nitrooleate. LC-MS/MS offers a more straightforward and high-throughput workflow, while GC-MS/MS, particularly with ECNICI, provides exceptional sensitivity and specificity, which may be crucial for detecting the low physiological concentrations of nitrated fatty acids. The significant discrepancy in reported endogenous concentrations suggests that method selection and validation are critical. Researchers should carefully consider the required sensitivity, sample throughput, and available instrumentation. Cross-validation between these two platforms can provide the highest confidence in the obtained quantitative data for 9-Nitrooleate and other nitrated lipids.

References

Navigating the Nuances of Fatty Acid Quantification: A Comparative Guide to 9-Nitrooleate-d17 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount. This guide provides an in-depth comparison of 9-Nitrooleate-d17 against other common internal standards used in mass spectrometry-based fatty acid analysis, supported by experimental data and detailed protocols. We delve into the critical performance characteristics that influence data quality, helping you make an informed decision for your analytical needs.

The use of an internal standard is indispensable in quantitative mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response.[1] Stable isotope-labeled internal standards are the gold standard, as they exhibit similar physicochemical properties to the analyte of interest.[2] Among these, deuterated (²H) and carbon-13 (¹³C) labeled standards are the most prevalent. This compound, a deuterated analog of 9-nitrooleic acid, is a commonly used internal standard. However, its performance relative to other standards, particularly ¹³C-labeled counterparts, warrants careful consideration.

Performance Comparison: this compound vs. Other Internal Standards

The ideal internal standard should co-elute with the analyte and have the same ionization efficiency, thereby perfectly mimicking its behavior throughout the analytical workflow.[3] While both deuterated and ¹³C-labeled standards aim to achieve this, subtle differences can impact analytical outcomes.[4]

Below is a summary of key performance characteristics for this compound compared to a ¹³C-labeled 9-Nitrooleate and a structurally similar (homologous) fatty acid internal standard.

Performance MetricThis compound (Deuterated)¹³C-9-Nitrooleate (Carbon-13 Labeled)Homologous Standard (e.g., C17:0)
Co-elution with Analyte Generally co-elutes, but potential for slight retention time shifts.[4]Identical retention time to the native analyte.Different retention time.
Ionization Efficiency Highly similar to the native analyte.Identical to the native analyte.May differ significantly from the analyte.
Accuracy (Bias) Low bias, effectively corrects for matrix effects.Very low bias, considered the "gold standard" for accuracy.Higher potential for bias due to differences in extraction recovery and ionization.
Precision (%RSD) High precision, with typical relative standard deviations (RSDs) <15%.High precision, with typical RSDs <15%.Lower precision, as it may not fully compensate for analyte-specific variations.
Potential for Isotopic Exchange Low, but a possibility under certain analytical conditions.Negligible risk of isotopic exchange.Not applicable.
Cost-Effectiveness Generally more affordable and widely available.Typically more expensive due to a more complex synthesis process.Varies depending on the specific standard.

Experimental Protocols

Accurate and reproducible quantification of fatty acids relies on a well-defined experimental protocol. The following is a typical workflow for the analysis of 9-Nitrooleate in a biological matrix using an internal standard.

Sample Preparation and Extraction
  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of the internal standard solution (e.g., this compound or ¹³C-9-Nitrooleate).

  • Protein Precipitation and Lipid Extraction: Perform a liquid-liquid extraction using a suitable organic solvent system, such as the Folch method (chloroform/methanol) or a mixture of isopropanol, hexane, and ethyl acetate.

  • Phase Separation: Vortex the mixture vigorously and centrifuge to achieve clear separation of the aqueous and organic phases.

  • Drying and Reconstitution: Carefully transfer the organic layer containing the lipids to a new tube and evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for fatty acid separation.

    • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is standard for the analysis of free fatty acids.

    • Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard. For 9-Nitrooleate, the transition m/z 326 > 46 (corresponding to the loss of the nitro group) is typically monitored. For a deuterated internal standard like this compound, the corresponding mass shift would be monitored.

Signaling Pathways of 9-Nitrooleate

9-Nitrooleate is not just a biomarker but also a signaling molecule involved in various physiological and pathological processes. Its electrophilic nature allows it to interact with and modulate key signaling proteins.

PPARγ Activation

Nitro-fatty acids, including 9-Nitrooleate, are potent endogenous ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). They activate PPARγ by covalently binding to a cysteine residue (Cys-285) in its ligand-binding domain via a Michael addition reaction. This activation leads to the transcriptional regulation of genes involved in metabolism and inflammation.

PPARg_Activation cluster_0 PPARγ-RXR Heterodimer 9-Nitrooleate 9-Nitrooleate PPARg PPARγ 9-Nitrooleate->PPARg Covalent Adduction (Michael Addition) RXR RXR PPARg->RXR PPRE PPRE (Promoter Region) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Initiates Transcription Metabolism_Inflammation Regulation of Metabolism and Inflammation Gene_Expression->Metabolism_Inflammation

PPARγ Signaling Pathway Activation by 9-Nitrooleate.
Keap1-Nrf2 Pathway Modulation

9-Nitrooleate can also activate the Keap1-Nrf2 antioxidant response pathway. It acts as an electrophile that covalently modifies specific cysteine residues on Keap1, a negative regulator of Nrf2. This modification disrupts the Keap1-mediated degradation of Nrf2, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes. Notably, this activation by nitro-fatty acids can occur independently of the highly reactive Cysteine 151 on Keap1, distinguishing its mechanism from some other Nrf2 activators.

Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nuclear Translocation 9-Nitrooleate 9-Nitrooleate Keap1 Keap1 9-Nitrooleate->Keap1 Covalent Adduction Nrf2 Nrf2 Keap1->Nrf2 Binding Keap1->Nrf2 Inhibition of Nrf2 Degradation Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination-mediated Nrf2_nucleus Nrf2 Ub->Nrf2 Ubiquitination Nucleus Nucleus ARE ARE (Promoter Region) Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Initiates Transcription Nrf2_nucleus->ARE Binds to

Modulation of the Keap1-Nrf2 Pathway by 9-Nitrooleate.

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates a typical experimental workflow for the quantification of fatty acids in a biological sample using an internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard (e.g., this compound) Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch Method) IS_Spike->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) LC_MS->Data_Analysis Quantification Quantification of Analyte Concentration Data_Analysis->Quantification

A generalized workflow for fatty acid analysis.

Conclusion

The choice of an internal standard is a critical decision in quantitative fatty acid analysis. While this compound is a widely used and cost-effective option that provides good accuracy and precision, ¹³C-labeled internal standards are generally considered superior due to their identical chromatographic behavior to the native analyte and negligible risk of isotopic exchange. For researchers seeking the highest level of accuracy and reliability, particularly in complex biological matrices, a ¹³C-labeled internal standard is the preferred choice. However, for many applications, this compound offers a robust and reliable performance. The selection should ultimately be based on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

A Comparative Guide to the Analytical Performance of GC-MS and LC-MS for 9-Nitrooleate-d17 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitrated fatty acids, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision that impacts sensitivity, sample throughput, and the nature of the data obtained. This guide provides an objective comparison of these two powerful analytical techniques for the quantitative analysis of 9-Nitrooleate-d17, a deuterated internal standard crucial for the accurate measurement of endogenous 9-Nitrooleate (9-NO2-OA).

At a Glance: GC-MS vs. LC-MS for Nitrated Fatty Acid Analysis

Both GC-MS and LC-MS have been successfully employed for the detection and quantification of nitrated oleic acid isomers.[1][2][3] However, they differ fundamentally in their sample preparation requirements, chromatographic separation, and ionization mechanisms, which in turn affects their analytical performance. A key distinction is the necessity of derivatization for GC-MS to make the analyte volatile, a step not typically required for LC-MS.[4][5]

The use of stable isotope-labeled internal standards, such as this compound, is considered essential for accurate quantification in both methodologies to correct for analyte losses during sample preparation and for variations in instrument response.

Comparative Analytical Performance

The analytical performance of GC-MS and LC-MS for the analysis of nitrated oleic acid isomers can vary significantly. Notably, there have been discrepancies in reported endogenous concentrations of nitro-oleic acid, with some LC-MS/MS methods reporting concentrations in the nanomolar (nM) range, while GC-MS/MS methods have found them to be in the picomolar (pM) to low nM range. This suggests that the choice of methodology can have a profound impact on experimental results.

ParameterGC-MSLC-MSKey Considerations
Sample Preparation Multi-step: Extraction followed by mandatory chemical derivatization (e.g., to PFB esters).Simpler: Typically involves protein precipitation and/or liquid-liquid or solid-phase extraction.GC-MS sample preparation is more time-consuming and can be a source of analyte degradation if not optimized.
Sensitivity Very high, especially with Electron Capture Negative Ion Chemical Ionization (ECNICI), achieving detection in the pM range.High, with Negative Electrospray Ionization (NESI), but reported physiological levels are often higher than with GC-MS.GC-MS is often considered more efficient for this class of compounds after derivatization.
Specificity High, particularly with tandem MS (MS/MS) which allows for monitoring of specific fragmentation patterns.High, especially with tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM).Both techniques offer high specificity. GC can differentiate isomers based on retention time that may co-elute in LC.
Throughput Lower, due to longer run times and extensive sample preparation.Higher, due to simpler sample preparation and faster chromatographic runs.LC-MS is generally more suited for high-throughput analysis.
Instrumentation Standard GC-MS systems.Standard LC-MS/MS systems.Both are common in analytical laboratories.
Reported Concentrations Typically in the pM to low nM range for endogenous 9-NO2-OA in human plasma.Have been reported in the hundreds of nM range for endogenous 9-NO2-OA in human plasma.The large discrepancy suggests potential for analytical artifacts or matrix effects, requiring careful method validation.
Internal Standard 15N-labeled or deuterated analogs (e.g., this compound) are used for accurate quantification.13C-labeled or deuterated analogs are used for accurate quantification.The use of a stable isotope-labeled internal standard is crucial for both techniques.

Experimental Workflows

The analytical workflows for GC-MS and LC-MS analysis of this compound and its non-deuterated counterpart are distinct, primarily due to the derivatization step required for GC-MS.

GC_MS_LC_MS_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow gc_start Sample Collection (e.g., Plasma) gc_spike Spike with This compound gc_start->gc_spike gc_extract Extraction (LLE or SPE) gc_spike->gc_extract gc_deriv Derivatization (e.g., with PFB-Br) gc_extract->gc_deriv gc_cleanup Optional HPLC Cleanup gc_deriv->gc_cleanup gc_analyze GC-MS Analysis (ECNICI) gc_cleanup->gc_analyze gc_data Data Analysis gc_analyze->gc_data lc_start Sample Collection (e.g., Plasma) lc_spike Spike with This compound lc_start->lc_spike lc_extract Extraction (Protein Ppt., LLE, or SPE) lc_spike->lc_extract lc_analyze LC-MS/MS Analysis (NESI) lc_extract->lc_analyze lc_data Data Analysis lc_analyze->lc_data

Figure 1. Comparative experimental workflows for GC-MS and LC-MS analysis.

Detailed Experimental Protocols

Below are representative protocols for the analysis of 9-Nitrooleate, for which this compound serves as the internal standard.

GC-MS Protocol

This protocol is based on methods that utilize pentafluorobenzyl (PFB) bromide derivatization for high sensitivity.

  • Sample Preparation and Extraction:

    • To 1 mL of plasma, add the internal standard (e.g., this compound or a 15N-labeled analog).

    • Acidify the sample to approximately pH 5.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the fatty acids.

  • Derivatization:

    • The extracted fatty acids are converted to their pentafluorobenzyl (PFB) esters.

    • This is achieved by reacting the extract with PFB-Br in the presence of a catalyst like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as acetonitrile. The reaction is typically carried out at room temperature for 30-60 minutes.

  • (Optional) HPLC Fractionation:

    • For complex matrices, an additional reversed-phase HPLC step can be used to separate the 9- and 10-NO2-OA isomers from other lipids before GC-MS analysis. The fractions corresponding to the analytes of interest are collected.

  • GC-MS Analysis:

    • Gas Chromatograph: A system equipped with a capillary column (e.g., chemically bonded fused silica).

    • Ionization: Electron Capture Negative Ion Chemical Ionization (ECNICI) is used for its high sensitivity towards electrophilic compounds like PFB esters.

    • Mass Spectrometry: Operated in tandem MS (MS/MS) mode for specificity.

    • Monitoring: For quantification, selected reaction monitoring (SRM) is used. For 9-NO2-OA-PFB, the transition of the [M-PFB]⁻ ion at m/z 326 to the nitrite anion at m/z 46 is monitored. For a 15N-labeled internal standard, the transition m/z 327 → m/z 47 would be used. For the this compound PFB ester, the corresponding [M-PFB]⁻ ion would be monitored.

LC-MS Protocol

This protocol is based on methods that analyze the underivatized fatty acid.

  • Sample Preparation and Extraction:

    • To a plasma sample (e.g., 200 µL), add the internal standard (this compound).

    • Precipitate proteins using a solvent like methanol containing acetic acid.

    • Perform liquid-liquid extraction using a solvent such as diethyl ether.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A reversed-phase HPLC or UPLC system with a C18 column.

    • Mobile Phase: A gradient of aqueous and organic solvents, such as water and acetonitrile/methanol, often with an additive like formic acid or ammonium hydroxide to improve ionization.

    • Ionization: Negative Electrospray Ionization (NESI) is typically used, which readily forms [M-H]⁻ ions from carboxylic acids.

    • Mass Spectrometry: Operated in tandem MS (MS/MS) mode.

    • Monitoring: Quantification is performed using Multiple Reaction Monitoring (MRM). For 9-NO2-OA, the transition of the deprotonated molecule [M-H]⁻ at m/z 326 to the characteristic nitrite fragment at m/z 46 is monitored. For this compound, the corresponding mass shift in the precursor ion would be monitored.

Signaling Pathway and Logical Relationships

The analysis of 9-Nitrooleate is significant due to its role as a signaling molecule. These analyses are often part of larger studies investigating lipid metabolism and cellular signaling pathways affected by nitrative stress.

Signaling_Pathway cluster_Formation Formation cluster_Analysis Quantification cluster_Signaling Biological Action Oleic Acid Oleic Acid 9-Nitrooleate (9-NO₂-OA) 9-Nitrooleate (9-NO₂-OA) Oleic Acid->9-Nitrooleate (9-NO₂-OA) Nitration Nitrating Species\n(e.g., •NO₂) Nitrating Species (e.g., •NO₂) Nitrating Species\n(e.g., •NO₂)->9-Nitrooleate (9-NO₂-OA) Biological Sample Biological Sample 9-Nitrooleate (9-NO₂-OA)->Biological Sample Covalent Adduction\n(Michael Addition) Covalent Adduction (Michael Addition) 9-Nitrooleate (9-NO₂-OA)->Covalent Adduction\n(Michael Addition) Extraction & Analysis\n(GC-MS or LC-MS) Extraction & Analysis (GC-MS or LC-MS) Biological Sample->Extraction & Analysis\n(GC-MS or LC-MS) Internal Standard\n(this compound) Internal Standard (this compound) Internal Standard\n(this compound)->Extraction & Analysis\n(GC-MS or LC-MS) Quantitative Data Quantitative Data Extraction & Analysis\n(GC-MS or LC-MS)->Quantitative Data Protein Targets\n(e.g., Keap1, NF-κB) Protein Targets (e.g., Keap1, NF-κB) Protein Targets\n(e.g., Keap1, NF-κB)->Covalent Adduction\n(Michael Addition) Cellular Response\n(e.g., Anti-inflammatory) Cellular Response (e.g., Anti-inflammatory) Covalent Adduction\n(Michael Addition)->Cellular Response\n(e.g., Anti-inflammatory)

Figure 2. Formation, analysis, and signaling of 9-Nitrooleate.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound and its endogenous counterpart.

  • GC-MS , particularly with ECNICI, offers exceptional sensitivity, with detection limits in the pM range. However, it requires a labor-intensive and potentially artifact-prone derivatization step. This method may be preferable when the absolute lowest detection limits are required and sample throughput is not a primary concern.

  • LC-MS/MS provides a more straightforward and higher-throughput workflow by analyzing the underivatized molecule. It is highly sensitive and specific, though reported concentrations of endogenous nitro-oleic acid have been significantly higher than those from GC-MS methods, warranting careful method validation to avoid overestimation due to matrix effects or other interferences.

The choice of method should be guided by the specific requirements of the study, including the required sensitivity, sample matrix complexity, available instrumentation, and desired sample throughput. For all quantitative studies, the use of a stable isotope-labeled internal standard like this compound is indispensable for achieving accurate and reliable results.

References

A Guide to the Inter-laboratory Comparison of 9-Nitrooleate Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible measurement of 9-nitrooleate (9-NO₂-OA), an endogenous signaling molecule, is critical for understanding its role in health and disease. As a nitrated fatty acid, 9-NO₂-OA is involved in anti-inflammatory and cytoprotective pathways, making it a molecule of significant interest in drug development. However, its low endogenous concentrations and chemical instability present considerable analytical challenges, leading to potential variability between laboratories.[1][2][3] This guide provides an overview of the common analytical methods, presents a framework for comparing inter-laboratory performance using hypothetical data, and details the experimental protocols necessary for its quantification.

Analytical Methodologies for 9-Nitrooleate Quantification

The two primary methods for the quantification of 9-NO₂-OA in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Each method has distinct sample preparation and analysis protocols.

Experimental Protocols

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a widely used method for its high sensitivity and specificity in analyzing non-volatile and thermally unstable compounds like 9-NO₂-OA directly from biological extracts.[4][5]

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice. For standard addition, divide each sample into three 150 µL aliquots.

    • Spike with an appropriate internal standard (e.g., ¹⁵N-labeled NO₂-OA or heptadecanoic acid).

    • Induce protein precipitation by adding 15% (v/v) acetic acid in methanol, vortexing, and incubating at 4°C for 20 minutes.

    • Perform liquid-liquid extraction by adding diethyl ether containing an antioxidant like butylated hydroxytoluene (BHT).

    • Vortex for 3 minutes and centrifuge at 4000 x g for 15 minutes at 4°C to separate the phases.

    • Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Perform reversed-phase ultra-performance liquid chromatography (UPLC) on a C18 column (e.g., ACQUITY BEH C18, 1.7 µm, 2.1 mm × 100 mm).

    • Mobile Phase: Use a binary gradient system, for example, A: 0.05% NH₄OH in water and B: 0.05% NH₄OH in acetonitrile.

    • Detection: Employ a tandem mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM). The characteristic transition for 9-NO₂-OA is the loss of the nitro group (NO₂), monitored as m/z 326 → 46.

2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method offers high chromatographic resolution and sensitivity but requires derivatization to make the fatty acids volatile. It has been reported to yield lower concentration measurements in the pM range compared to the nM range often reported by LC-MS/MS.

  • Sample Preparation and Derivatization:

    • Perform lipid extraction from plasma using a solvent extraction method (e.g., with ethyl acetate) after acidification. Solid-phase extraction (SPE) can also be used.

    • To increase volatility, convert the extracted fatty acids into their pentafluorobenzyl (PFB) esters using PFB-Br under gentle derivatization conditions.

    • An optional HPLC cleanup step can be performed after derivatization to isolate the PFB esters and reduce matrix interference.

  • GC-MS/MS Analysis:

    • Gas Chromatography: Use a fused silica GC column for separation.

    • Detection: Operate the mass spectrometer in Electron Capture Negative Ion Chemical Ionization (ECNICI) mode.

    • Quantification: Use Selected Reaction Monitoring (SRM) to monitor the collision-induced dissociation of the parent ion [M-PFB]⁻ (m/z 326 for endogenous 9-NO₂-OA) to the nitrite anion product ion (m/z 46).

Hypothetical Inter-laboratory Comparison Data

To illustrate the expected outcomes of an inter-laboratory comparison, the following table summarizes hypothetical data from six laboratories analyzing a prepared standard sample of 9-NO₂-OA.

Disclaimer: The data presented in this table is purely illustrative and does not represent the results of an actual inter-laboratory study. It is intended to demonstrate how such comparative data would be structured.

LaboratoryMethod UsedMean Concentration (nM)Standard Deviation (SD)Coefficient of Variation (CV, %)
Lab 1LC-MS/MS5.80.610.3%
Lab 2LC-MS/MS6.50.913.8%
Lab 3LC-MS/MS4.90.510.2%
Lab 4GC-MS/MS0.850.1517.6%
Lab 5GC-MS/MS0.980.2121.4%
Lab 6GC-MS/MS1.100.1816.4%

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Deriv Derivatization (for GC-MS) Extract->Deriv GC-MS Path Dry Dry & Reconstitute Extract->Dry LC-MS Path GC GC Separation Deriv->GC LC LC Separation Dry->LC MS Tandem MS Detection (MS/MS) LC->MS GC->MS Process Peak Integration & Quantification MS->Process Stats Statistical Analysis Process->Stats Result Final Concentration Stats->Result G NO2OA 9-Nitrooleate (9-NO₂-OA) PPARg PPARγ NO2OA->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Regulates Response Anti-inflammatory Responses Transcription->Response

References

The Analytical Edge: Unpacking the Accuracy and Precision of 9-Nitrooleate-d17 Based Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the accurate quantification of bioactive lipids is paramount. Among these, 9-Nitrooleate (9-NO2-OA), an endogenous signaling molecule, has garnered significant attention for its role in cellular processes and as a potential therapeutic agent. Its precise measurement, however, is challenging due to low endogenous concentrations and potential instability. This guide provides a comprehensive comparison of analytical methods centered on the use of 9-Nitrooleate-d17 as an internal standard, offering a critical evaluation of their accuracy, precision, and experimental protocols.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry. This compound, a deuterated analog of 9-NO2-OA, is frequently employed in stable isotope dilution (SID) mass spectrometry (MS) methods to ensure high accuracy and precision. This approach allows for the correction of sample loss during preparation and variations in instrument response, making it a superior choice for the quantification of nitrated fatty acids in complex biological matrices.

Comparative Analysis of Quantification Methods

The quantification of 9-Nitrooleate is primarily achieved through liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS). The choice of method and internal standard can significantly impact the reported concentrations, leading to some discrepancies in the literature. Below is a summary of the performance of different analytical approaches.

Analytical MethodInternal StandardMatrixAccuracy (%)Precision (%RSD)Limit of Quantification (LOQ)Reference
LC-MS/MS This compound Biological SamplesData not explicitly reported, but SID is known to provide high accuracy.Data not explicitly reported, but SID is known to provide high precision.Not specified.General knowledge
LC-MS/MS ¹³C-labeled NO₂-FAHuman PlasmaNot specified.Not specified.Not specified.[1]
LC-MS/MS Heptadecanoic acidHuman PlasmaWithin ±15-20%Not specified.2 nM[1]
GC-MS/MS ¹⁵N-labeled 9-NO₂-OA and 10-NO₂-OAHuman Plasma91-221%1-34%In the pM range.[2]

It is important to note that direct comparisons of accuracy and precision are challenging due to variations in experimental design, matrix effects, and the specific isomers being quantified. However, the use of stable isotope-labeled internal standards, such as this compound, ¹³C-labeled, or ¹⁵N-labeled analogs, is consistently highlighted as the gold standard for achieving reliable quantification.[3][4] Methods employing non-isotopic internal standards, like heptadecanoic acid, can also provide sufficient accuracy and precision for certain applications, though they may not account for all matrix effects as effectively as their isotopic counterparts.

A notable point of discussion in the field is the significant difference in reported endogenous concentrations of nitro-oleic acid, with LC-MS/MS methods often reporting levels in the nanomolar range, while some GC-MS/MS methods suggest picomolar concentrations. This highlights the critical importance of method validation and the careful selection of analytical strategies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the quantification of 9-Nitrooleate using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation and Extraction
  • Spiking with Internal Standard: To a biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution.

  • Protein Precipitation: Add a solvent such as acetonitrile to the sample to precipitate proteins.

  • Liquid-Liquid Extraction: Extract the lipids from the supernatant using an organic solvent like ethyl acetate.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the lipid extract using a C18 reverse-phase column with a gradient of mobile phases, typically water and acetonitrile with an additive like acetic acid to improve ionization.

  • Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions monitored are typically m/z 326 -> 46 for 9-NO₂-OA and a corresponding shifted transition for the deuterated internal standard.

  • Quantification: Create a calibration curve using known concentrations of 9-NO₂-OA and the fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is used to determine the concentration of 9-NO₂-OA in the sample.

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of 9-Nitrooleate, the following diagrams illustrate the experimental workflow and its primary signaling pathway.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Biological_Sample Biological Sample Spike_IS Spike with this compound Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Lipid_Extraction Lipid Extraction Protein_Precipitation->Lipid_Extraction Dry_Reconstitute Dry & Reconstitute Lipid_Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for 9-Nitrooleate quantification.

9-Nitrooleate exerts its biological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid metabolism and inflammation.

Signaling_Pathway 9_NO2_OA 9-Nitrooleate PPARg PPARγ 9_NO2_OA->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Expression regulates

Caption: 9-Nitrooleate signaling via PPARγ activation.

Conclusion

The accurate and precise quantification of 9-Nitrooleate is critical for advancing our understanding of its physiological and pathological roles. Methods based on stable isotope dilution using this compound coupled with LC-MS/MS or GC-MS/MS offer the highest degree of reliability. While alternative internal standards and methodologies exist, the principles of SID remain the gold standard. For researchers in drug development and life sciences, the adoption of these robust analytical strategies is essential for generating high-quality, reproducible data, thereby accelerating the translation of basic research into clinical applications.

References

A Comparative Guide to 9-Nitrooleate-d17 in Biological Systems: An Essential Tool for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of signaling molecules and their analogs is paramount. This guide provides an objective comparison of 9-Nitrooleate-d17 and its non-deuterated counterpart, 9-Nitrooleate, focusing on their respective roles and effects in biological systems. We delve into the utility of this compound as an internal standard, explore the well-documented biological activities of 9-Nitrooleate, and discuss the potential implications of isotopic labeling on its biological function.

The Primary Role of this compound: A Gold Standard for Quantification

This compound is a deuterated form of 9-nitrooleate, a naturally occurring signaling molecule. With 17 hydrogen atoms replaced by deuterium, this stable isotope-labeled compound serves as an invaluable internal standard for the accurate quantification of endogenous 9-nitrooleate in various biological matrices.[1][2] Its use in mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is critical for obtaining precise and reproducible measurements, which are essential in both preclinical and clinical research.

The significant mass shift provided by the 17 deuterium atoms ensures clear differentiation from the endogenous, non-labeled 9-nitrooleate, thereby preventing spectral overlap and enhancing analytical accuracy. This makes this compound a superior choice over other types of internal standards for lipidomic analyses.

Biological Activity Profile: 9-Nitrooleate as a Potent Signaling Molecule

While this compound is primarily a bioanalytical tool, its non-deuterated form, 9-Nitrooleate (also known as 9-OA-NO₂), is a bioactive lipid with significant signaling properties. It is formed endogenously through the nitration of oleic acid and has been shown to exert anti-inflammatory and cytoprotective effects.[3][4][5]

9-Nitrooleate is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation. Additionally, it can activate the Nrf2/Keap1 pathway, a critical cellular defense mechanism against oxidative stress. These interactions modulate the expression of numerous genes involved in inflammation, metabolism, and antioxidant defense.

Quantitative Comparison of 9-Nitrooleate Activity

The following table summarizes the effective concentrations of 9-Nitrooleate in various biological assays, highlighting its potency as a signaling molecule.

Biological TargetAssayEffective Concentration of 9-NitrooleateReference
PPARγReporter Gene Assay~7-fold activation at 1 µM
PPARγAdipocyte DifferentiationEffective at 3 µM
Nrf2/ARE PathwayARE-luciferase Reporter AssaySignificant activation at ≥3 µM

Isotope Effects: Does Deuteration Alter Biological Activity?

A key question for researchers is whether the extensive deuteration in this compound affects its biological activity compared to the natural compound. While direct comparative studies are limited, the principles of the kinetic isotope effect (KIE) suggest that differences in their biological actions are plausible.

The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.

In the context of 9-Nitrooleate, metabolism often involves the oxidation of C-H bonds. The deuteration in this compound could therefore slow down its metabolic degradation, potentially leading to a longer half-life and altered pharmacokinetic and pharmacodynamic profiles if it were to be used as a therapeutic agent. However, as its primary application is an internal standard for in vitro and ex vivo quantification, this potential alteration in in vivo biological activity does not detract from its utility in that context.

Signaling Pathways of Nitro-Fatty Acids

The biological effects of 9-Nitrooleate are mediated through its interaction with key signaling pathways. The diagrams below illustrate the established mechanisms of action for nitro-fatty acids.

PPARg_Pathway 9-Nitrooleate 9-Nitrooleate PPARg PPARγ 9-Nitrooleate->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effects Anti-inflammatory Effects Metabolic Regulation Gene_Expression->Biological_Effects

PPARγ signaling pathway activation by 9-Nitrooleate.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-Nitrooleate 9-Nitrooleate Keap1 Keap1 9-Nitrooleate->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Inactive Complex Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription of Cellular_Protection Cellular Protection (e.g., against oxidative stress) Antioxidant_Genes->Cellular_Protection

Nrf2 pathway activation by 9-Nitrooleate.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. Below are standardized protocols for the use of this compound as an internal standard and for assessing the biological activity of 9-Nitrooleate.

Quantification of 9-Nitrooleate in Biological Samples using this compound

This protocol outlines a general workflow for the extraction and quantification of 9-nitrooleate from plasma using LC-MS/MS.

Quantification_Workflow Start Plasma Sample Spike Spike with This compound Start->Spike Extraction Lipid Extraction (e.g., Folch method) Spike->Extraction Drydown Evaporate Solvent Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Analysis Data Analysis (Peak Area Ratio) LCMS->Analysis

Workflow for 9-Nitrooleate quantification.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add a known amount of this compound (e.g., 10 ng in a small volume of ethanol).

2. Lipid Extraction:

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

  • Vortex thoroughly for 1 minute.

  • Add 400 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase.

3. Sample Processing:

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Use a suitable C18 column for chromatographic separation.

  • Monitor the specific precursor-to-product ion transitions for both 9-nitrooleate and this compound in negative ion mode.

5. Quantification:

  • Calculate the peak area ratio of endogenous 9-nitrooleate to the this compound internal standard.

  • Determine the concentration of 9-nitrooleate in the sample by comparing this ratio to a standard curve prepared with known amounts of non-deuterated 9-nitrooleate.

PPARγ Activation Assay

This protocol describes a cell-based reporter assay to measure the activation of PPARγ by 9-Nitrooleate.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

  • Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene.

2. Compound Treatment:

  • After 24 hours of transfection, treat the cells with various concentrations of 9-Nitrooleate (e.g., 0.1 to 10 µM) or a vehicle control. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

  • Incubate the cells for an additional 18-24 hours.

3. Luciferase Assay:

  • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Normalize the luciferase activity to the total protein concentration in each sample.

4. Data Analysis:

  • Calculate the fold activation of PPARγ by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

Conclusion

This compound is an indispensable tool for the accurate quantification of its biologically active, non-deuterated counterpart, 9-Nitrooleate. While the deuteration is unlikely to significantly impact its utility as an internal standard, the kinetic isotope effect may alter its metabolic stability and, consequently, its biological activity if used in a therapeutic context. The well-established anti-inflammatory and metabolic regulatory roles of 9-Nitrooleate, mediated through pathways such as PPARγ and Nrf2, make it a compelling molecule for further investigation in drug discovery. The use of this compound in these studies will be crucial for elucidating the precise roles of endogenous 9-nitrooleate in health and disease.

References

A Comparative Guide to 9-Nitrooleate-d17 and 9-Nitrooleate in Quantitative and Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 9-Nitrooleate-d17 and its non-deuterated counterpart, 9-Nitrooleate. It is intended for researchers, scientists, and professionals in drug development to elucidate the distinct roles and applications of these molecules in experimental settings. While structurally similar, their primary applications in research differ significantly, a distinction crucial for accurate experimental design and data interpretation.

Introduction to 9-Nitrooleate and its Deuterated Analog

9-Nitrooleate is an endogenous signaling molecule formed through the nitration of oleic acid.[1][2][3] It is a member of the nitro-fatty acid family and is involved in various physiological and pathophysiological processes. These molecules are known to exert anti-inflammatory and cytoprotective effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[1][4] 9-Nitrooleate and its isomers are electrophilic and can react with nucleophilic residues on proteins, such as cysteine, leading to post-translational modifications that alter protein function and downstream signaling.

This compound is a deuterated version of 9-Nitrooleate, meaning that 17 of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling increases the mass of the molecule without significantly altering its chemical properties. Consequently, this compound is an ideal internal standard for the accurate quantification of 9-Nitrooleate in biological samples using mass spectrometry.

Comparative Overview in Assays

The primary distinction between this compound and 9-Nitrooleate in an assay setting is their function: 9-Nitrooleate is the analyte of interest, while this compound serves as a tool for its accurate measurement. Deuterated standards are considered the gold standard for quantitative mass spectrometry because they exhibit nearly identical chemical and physical behavior to their non-deuterated counterparts throughout sample preparation and analysis. This co-elution and similar ionization efficiency allows for the correction of variability, leading to more robust and reproducible results.

Feature9-NitrooleateThis compound
Primary Role in Assays Analyte (the substance being measured)Internal Standard (for quantification)
Biological Activity Biologically active signaling moleculeAssumed to be biologically identical to 9-Nitrooleate
Key Application Studying cellular signaling, therapeutic potentialQuantitative analysis of 9-Nitrooleate by mass spectrometry
Chemical Formula C₁₈H₃₃NO₄C₁₈H₁₆D₁₇NO₄
Molecular Weight ~327.5 g/mol ~344.6 g/mol

Application in Quantitative Mass Spectrometry

The most common assay where both compounds are used together is in liquid chromatography-mass spectrometry (LC-MS) for the quantification of 9-Nitrooleate in biological matrices such as plasma, urine, or tissue homogenates.

Experimental Protocol: Quantification of 9-Nitrooleate in Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (e.g., 100 ng/mL in ethanol).

    • Vortex briefly to mix.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both 9-Nitrooleate and this compound.

    • The peak area of the analyte (9-Nitrooleate) is compared to the peak area of the internal standard (this compound).

  • Data Analysis:

    • A calibration curve is generated using known concentrations of 9-Nitrooleate spiked with the same constant amount of this compound.

    • The ratio of the peak area of 9-Nitrooleate to the peak area of this compound is plotted against the concentration of 9-Nitrooleate.

    • The concentration of 9-Nitrooleate in the unknown samples is then calculated from this calibration curve.

Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) start->add_is extract Protein Precipitation & Extraction add_is->extract concentrate Evaporation & Reconstitution extract->concentrate lc Liquid Chromatography Separation concentrate->lc ms Mass Spectrometry Detection lc->ms integrate Peak Integration (Analyte & IS) ms->integrate calculate Calculate Peak Area Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify end Result quantify->end Final Concentration of 9-Nitrooleate

Caption: Workflow for the quantification of 9-Nitrooleate using this compound as an internal standard.

Biological Activity and Signaling Pathways of 9-Nitrooleate

While this compound is not typically used to study biological effects, understanding the pathways modulated by 9-Nitrooleate is critical for researchers in this field. 9-Nitrooleate has been shown to influence multiple signaling cascades, primarily exerting anti-inflammatory effects.

Key Signaling Pathways
  • PPARγ Activation: 9-Nitrooleate is a potent endogenous ligand for PPARγ. Activation of PPARγ leads to the regulation of genes involved in lipid metabolism and inflammation.

  • Nrf2/ARE Pathway: It can activate the Nrf2 pathway by modifying Keap1, a negative regulator of Nrf2. This leads to the expression of antioxidant and cytoprotective genes.

  • NF-κB Inhibition: 9-Nitrooleate can inhibit the pro-inflammatory NF-κB signaling pathway, contributing to its anti-inflammatory properties.

  • MAPK and STAT Pathway Modulation: Studies have shown that 9-Nitrooleate can modulate the phosphorylation and activation of MAPKs (mitogen-activated protein kinases) and STATs (signal transducers and activators of transcription) in response to inflammatory stimuli.

Signaling Pathway Diagram

G cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response NO2_OA 9-Nitrooleate Keap1 Keap1 NO2_OA->Keap1 Covalent Adduction IKK IKK NO2_OA->IKK Inhibition PPARg PPARγ NO2_OA->PPARg Activation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibited) NFkB NF-κB IkappaB->NFkB Release (Inhibited) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation (Inhibited) PPARg_nuc PPARγ PPARg->PPARg_nuc Translocation ARE Antioxidant Response Element (ARE) Gene_exp1 Antioxidant & Cytoprotective Genes ARE->Gene_exp1 Gene Expression NFkB_DNA NF-κB Response Element Gene_exp2 Pro-inflammatory Genes NFkB_DNA->Gene_exp2 Gene Expression PPRE PPRE Gene_exp3 Metabolic & Anti-inflammatory Genes PPRE->Gene_exp3 Gene Expression Nrf2_nuc->ARE Binding NFkB_nuc->NFkB_DNA Binding (Inhibited) PPARg_nuc->PPRE Binding

Caption: Simplified signaling pathways modulated by 9-Nitrooleate.

Conclusion

This compound and 9-Nitrooleate are not interchangeable in experimental assays; rather, they are complementary tools for robust scientific investigation. 9-Nitrooleate is the biologically active molecule of interest, whose effects and mechanisms are the subject of study. This compound is an indispensable internal standard that enables the accurate and precise quantification of its non-deuterated analog in complex biological samples. For researchers studying the biological roles of nitro-fatty acids, understanding the function of both compounds is essential for generating reliable quantitative data to support biological findings.

References

Validation of 9-Nitrooleate-d17 as a tracer for oleic acid metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "9-Nitrooleate-d17" as a tracer for oleic acid metabolism did not yield specific studies on this compound. This suggests that it may be a novel or hypothetical molecule. This guide, therefore, provides a broader comparison of established and validated tracer methodologies for studying oleic acid metabolism, with a focus on deuterated and carbon-13 labeled oleic acid.

Introduction to Oleic Acid Tracers

Understanding the metabolic fate of oleic acid is crucial for research in areas such as metabolic syndrome, cardiovascular disease, and cancer. Isotopic tracers are indispensable tools that allow researchers to track the uptake, transport, and transformation of oleic acid in vivo and in vitro. The most common methods involve the use of stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), which offer a safe alternative to radioactive isotopes.[1] This guide provides a comparative overview of these key tracer types, their experimental application, and the data they yield.

Comparison of Oleic Acid Tracer Types

The selection of a tracer for studying oleic acid metabolism depends on the specific research question, available analytical instrumentation, and budget. The primary choices include deuterated (e.g., Oleic Acid-d17), carbon-13 labeled (e.g., [U-¹³C]oleic acid), and radioisotope-labeled fatty acids.

FeatureDeuterated (²H) Tracers (e.g., Oleic Acid-d17)Carbon-13 (¹³C) Tracers (e.g., [U-¹³C]oleic acid)Radioactive (e.g., ³H, ¹⁴C) Tracers
Primary Use Tracing uptake, incorporation into complex lipids, and metabolic flux analysis.[1]Quantifying fatty acid oxidation, flux, and incorporation into lipids.[2][3]Quantifying systemic fluxes and tissue-specific uptake.[4]
Detection Method Mass Spectrometry (GC-MS, LC-MS).Mass Spectrometry (GC-MS, LC-MS), Isotope Ratio MS (for oxidation).Scintillation counting, PET imaging (for ¹⁸F).
Safety Non-radioactive and generally considered safe for human studies.Non-radioactive and safe for human studies.Involves radiation exposure, limiting use in certain populations.
Cost Generally less expensive to synthesize than ¹³C-labeled counterparts.More expensive to synthesize.Can be cost-effective for non-imaging studies.
Isotopic Stability Deuterium atoms at certain positions can be lost or exchanged, potentially affecting quantification.The ¹³C label is integrated into the carbon backbone and is highly stable.Stable label.
Chromatographic Shift May exhibit a slight shift in chromatographic retention time compared to the unlabeled analyte, which can affect accuracy.Negligible effect on retention time, ensuring co-elution with the unlabeled analyte.Not applicable for non-chromatographic detection.
Oxidation Measurement Less direct for quantifying oxidation compared to ¹³C-labeled tracers.Direct measurement of oxidation is possible by analyzing expired ¹³CO₂.Possible with ¹⁴C by measuring ¹⁴CO₂.

Quantitative Performance Data

Direct comparative studies between different oleic acid tracers are limited. However, data from studies using specific tracers provide insights into their metabolic behavior. A study comparing the postprandial metabolism of U-¹³C stearic acid (18:0) and U-¹³C oleic acid (18:1) in postmenopausal women offers valuable quantitative insights.

ParameterU-¹³C Stearic Acid (18:0)U-¹³C Oleic Acid (18:1)
Plasma Clearance Rate Lower (-46% compared to oleic acid)Higher
Cumulative Oxidation Rate Lower (-34% compared to oleic acid)Higher
Plasma Area Under the Curve Higher (+66% compared to oleic acid)Lower
Detected Plasma Metabolites ¹³C16:0, ¹³C16:1, ¹³C18:1None detected within the study timeframe
(Data sourced from a study on hypercholesterolemic postmenopausal women)

Experimental Protocols

Detailed methodologies are crucial for the successful application of oleic acid tracers. Below are summarized protocols for in vitro cell culture experiments using Oleic Acid-d17 and [U-¹³C]oleic acid.

Protocol 1: In Vitro Metabolic Tracing with Oleic Acid-d17

This protocol describes the use of Oleic Acid-d17 to trace fatty acid metabolism in cultured cells.

1. Preparation of Oleic Acid-d17-BSA Conjugate:

  • Dissolve Oleic Acid-d17 in ethanol to a stock concentration.

  • Prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in sterile water.

  • Slowly add the Oleic Acid-d17 stock solution to the BSA solution while stirring to achieve the desired final concentration.

2. Cell Culture and Labeling:

  • Plate cells and allow them to adhere and grow until approximately 80% confluent.

  • Replace the growth medium with a serum-free medium containing the Oleic Acid-d17-BSA conjugate.

  • Incubate the cells for various time points to monitor the time-dependent incorporation of the tracer.

3. Sample Collection and Lipid Extraction:

  • At each time point, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells and extract lipids using a modified Bligh-Dyer or Folch method.

  • Add internal standards for quantification at the beginning of the extraction process.

4. Sample Analysis:

  • Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) to improve their chromatographic properties for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Analyze the derivatized samples by GC-MS to detect and quantify the unlabeled and deuterated fatty acids based on their mass-to-charge ratio.

Protocol 2: Tracing Fatty Acid Oxidation with [U-¹³C]oleic acid

This protocol outlines the tracing of ¹³C-labeled oleic acid into the Tricarboxylic Acid (TCA) cycle.

1. Preparation of ¹³C-Oleic Acid Medium:

  • Prepare a stock solution of [U-¹³C]oleic acid complexed with fatty acid-free BSA in the desired cell culture medium.

2. Cell Culture and Labeling:

  • Culture cells in a medium containing the ¹³C-labeled oleic acid.

  • Incubate for a set period to allow for the uptake and metabolism of the labeled fatty acid.

3. Metabolite Extraction:

  • Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

4. LC-MS/MS Analysis:

  • Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the enrichment of ¹³C in TCA cycle intermediates (e.g., citrate, malate).

  • The incorporation of ¹³C into these intermediates indicates the oxidation of the labeled oleic acid.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep_tracer Prepare Isotope-Labeled Oleic Acid (e.g., Oleic Acid-d17) prep_bsa Complex with Fatty Acid-Free BSA prep_tracer->prep_bsa prep_media Prepare Labeling Medium prep_bsa->prep_media add_tracer Incubate Cells with Labeling Medium prep_media->add_tracer culture_cells Culture Cells to Desired Confluency culture_cells->add_tracer time_points Collect Samples at Various Time Points add_tracer->time_points extract_lipids Extract Lipids and Metabolites time_points->extract_lipids derivatize Derivatize Fatty Acids (for GC-MS) extract_lipids->derivatize analyze_ms Analyze by GC-MS or LC-MS/MS derivatize->analyze_ms data_analysis Quantify Isotope Enrichment analyze_ms->data_analysis

Caption: General workflow for an in vitro oleic acid tracing experiment.

OA Oleic Acid Tracer (e.g., Oleic Acid-d17) Uptake Cellular Uptake OA->Uptake Activation Activation to Oleoyl-CoA Uptake->Activation PL Phospholipids Activation->PL Esterification TG Triglycerides Activation->TG Esterification CE Cholesteryl Esters Activation->CE Esterification BetaOx Mitochondrial β-Oxidation Activation->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

Caption: Metabolic fate of an oleic acid tracer within a cell.

References

The Analytical Edge: A Guide to 9-Nitrooleate-d17 in Quantitative Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics and cell signaling, the precise quantification of bioactive lipids is paramount. This guide provides a comprehensive comparison of 9-Nitrooleate-d17 as an internal standard in mass spectrometry, supported by experimental data and detailed protocols. We delve into its performance against other alternatives and illuminate its role in studying nitrated fatty acid signaling pathways.

Performance Comparison of Internal Standards for 9-Nitrooleate Quantification

The gold standard for accurate quantification of endogenous molecules like 9-nitrooleate (9-NO2-OA) is the use of a stable isotope-labeled internal standard (IS) in conjunction with mass spectrometry (MS). The ideal IS should co-elute with the analyte, exhibit similar ionization efficiency, and correct for variations in sample preparation and matrix effects. While several types of internal standards can be employed, deuterated standards like this compound offer a compelling balance of accuracy, accessibility, and cost-effectiveness.

Table 1: Comparison of Internal Standard Types for 9-Nitrooleate Quantification

Internal Standard TypeKey AdvantagesPotential DisadvantagesSuitability for 9-Nitrooleate
Deuterated (e.g., this compound) - Chemically almost identical to the analyte, ensuring similar extraction recovery and chromatographic behavior.- High degree of deuteration provides a significant mass shift, preventing isotopic overlap.- Generally more cost-effective than ¹³C-labeled standards.- Potential for isotopic exchange (H/D exchange) under certain conditions, though less common for C-D bonds.- Minor differences in chromatographic retention time compared to the unlabeled analyte may occur in some systems.Excellent: Widely used and commercially available, providing reliable and accurate quantification.
¹³C-Labeled (e.g., 9-Nitrooleate-¹³C₁₈) - Considered the "gold standard" as ¹³C is not exchangeable.- Co-elutes perfectly with the analyte.- Minimal isotopic effect on chemical properties.- Significantly more expensive to synthesize.- Limited commercial availability for many specific lipids.Excellent: Offers the highest level of accuracy but may not be practical for all laboratories due to cost and availability.
Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid) - Not naturally abundant in most biological systems, avoiding interference from endogenous levels.- Commercially available and relatively inexpensive.- Chemical and physical properties differ from 9-nitrooleate, leading to potential variations in extraction efficiency and ionization response.- Does not co-elute with the analyte, making it less effective at correcting for matrix effects at the specific retention time of 9-nitrooleate.Good: A viable option when stable isotope-labeled standards are unavailable, but with potentially lower accuracy and precision.
Structurally Unrelated Compound - Low cost and readily available.- Significant differences in chemical and physical properties, leading to poor correction for matrix effects and extraction variability.- Not recommended for accurate and precise quantification.Not Recommended: Unsuitable for rigorous quantitative bioanalysis of 9-nitrooleate.

Experimental Protocols: Quantification of 9-Nitrooleate in Human Plasma using this compound

This section provides a detailed methodology for the quantification of 9-nitrooleate in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3]

1. Materials and Reagents:

  • 9-Nitrooleate (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Methanol, Acetonitrile, Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with 10 µL of this compound working solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dilute with 1 mL of ultrapure water.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the diluted supernatant.

    • Wash with a low percentage of organic solvent in water.

    • Elute the nitrated fatty acids with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (e.g., 80:20, v/v).

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 9-Nitrooleate: m/z 326.2 → 46.0 (quantifier), m/z 326.2 → 280.2 (qualifier)

    • This compound: m/z 343.3 → 46.0 (quantifier)

Table 2: Representative LC-MS/MS Method Validation Parameters

ParameterTypical Acceptance CriteriaExpected Performance with this compound
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 101-5 ng/mL in plasma
Accuracy Within ±15% of the nominal concentrationWithin ±10%
Precision (CV%) < 15%< 10%
Matrix Effect Within 85-115%Minimal, effectively corrected by the co-eluting deuterated standard
Recovery Consistent and reproducibleHigh and consistent between analyte and internal standard

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context in which this compound is utilized, the following diagrams illustrate the experimental workflow for its use and the signaling pathway it helps to investigate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with this compound plasma->spike deproteinate Protein Precipitation spike->deproteinate spe Solid Phase Extraction (SPE) deproteinate->spe reconstitute Reconstitution spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

LC-MS/MS workflow for 9-Nitrooleate quantification.

Nitrated fatty acids, including 9-nitrooleate, are known to be endogenous ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and inflammation.

ppar_pathway cluster_ligand Ligand Activation cluster_receptor Receptor Complex cluster_nucleus Nuclear Events cluster_response Cellular Response no2oa 9-Nitrooleate ppar PPARγ no2oa->ppar Activates ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE (DNA Response Element) ppar_rxr->ppre Binds to transcription Gene Transcription ppre->transcription response Modulation of Metabolism & Inflammation transcription->response

References

Navigating the Regulatory Landscape: A Comparative Guide to Deuterated Standards in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical cornerstone of successful research and regulatory submissions. The choice of an appropriate internal standard is paramount to achieving high-quality data. This guide provides an objective comparison of deuterated standards with other common alternatives, supported by experimental data and aligned with key regulatory guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).

Deuterated standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[3][4] Regulatory bodies strongly advocate for the use of SIL-IS, like deuterated standards, whenever feasible, to ensure the integrity and reliability of bioanalytical data.[5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus, supported by regulatory guidance, favors the use of stable isotope-labeled internal standards over non-deuterated alternatives, such as structural analogs. The near-identical physicochemical properties of deuterated standards to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.

Internal Standard TypeKey AdvantagesKey DisadvantagesRegulatory Preference
Deuterated Standards (SIL-IS) - High accuracy and precision- Effectively compensates for matrix effects- Co-elutes with the analyte- Mimics analyte behavior during sample preparation- Potential for isotopic exchange (back-exchange)- Chromatographic shifts ("isotope effect") can sometimes occur- Can be more expensive than structural analogsHighly Recommended
¹³C-Labeled Standards (SIL-IS) - Superior isotopic stability (no back-exchange)- Excellent co-elution with the analyte- Considered the "gold standard" by many researchers- Generally more expensive and less readily available than deuterated standardsHighly Recommended
Structural Analog Standards - More readily available and often less expensive- Different physicochemical properties from the analyte- Less effective compensation for matrix effects- May not co-elute with the analyte- Can lead to less reliable and less accurate dataUse with Justification

Quantitative Performance Data

The following table summarizes representative data from studies comparing the performance of deuterated internal standards with structural analog internal standards.

AnalyteInternal Standard TypeAccuracy (%)Precision (%CV)Matrix Effect (%)
Drug X Deuterated (D4-Drug X)98.5 - 101.22.5 - 4.297.8 - 100.5
¹³C-Labeled (¹³C6-Drug X)99.1 - 100.52.2 - 3.898.5 - 101.0
Structural Analog (Analog Y)85.3 - 92.18.7 - 12.875.4 - 82.3
Sirolimus Deuterated (SIR-d3)-2.7 - 5.7-
Structural Analog (DMR)-7.6 - 9.7-

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.

Key Regulatory Expectations for Internal Standards

The ICH M10, FDA, and EMA guidelines are harmonized in their core principles for bioanalytical method validation. When using internal standards, the following aspects are critical:

  • Selection: A suitable internal standard should be used for all calibration standards, quality control (QC) samples, and study samples. The preference is for a stable isotope-labeled version of the analyte.

  • Purity: The isotopic purity of the deuterated standard is crucial to prevent interference from any unlabeled analyte, which could bias the results.

  • Stability: The stability of the deuterated standard must be evaluated under the same conditions as the analyte to ensure no isotopic exchange occurs.

  • Matrix Effects: The ability of the internal standard to compensate for matrix effects must be thoroughly assessed.

  • Co-elution: Ideally, the internal standard should co-elute with the analyte to experience the same ionization conditions in the mass spectrometer.

Experimental Protocols

To ensure the suitability of a deuterated internal standard and to meet regulatory expectations, several key experiments must be performed during method validation.

Evaluation of Matrix Effects

Objective: To assess the ability of the deuterated internal standard to compensate for the suppressive or enhancing effects of the biological matrix on the analyte's ionization.

Methodology:

  • Obtain at least six different sources of the blank biological matrix.

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and deuterated internal standard in a clean solvent.

    • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.

    • Set 3 (Pre-extraction Spike): Analyte and deuterated internal standard are added to the blank matrix before the extraction process.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the matrix factor (MF) and the internal standard-normalized matrix factor. The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix sources should be ≤15%.

Assessment of Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.

Methodology:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the accuracy (as % bias) and precision (as % CV).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).

Stability Evaluation

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions encountered during sample handling and storage.

Methodology:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period exceeding the expected sample handling time.

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for a duration equal to or longer than the study period.

  • Post-Preparative Stability: Assess the stability of extracted samples in the autosampler.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizing Key Processes

To better understand the experimental workflows and decision-making processes involved in using deuterated standards, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Deuterated Internal Standard sample->add_is extract Sample Extraction (LLE, SPE, etc.) add_is->extract reconstitute Reconstitution extract->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Bioanalytical workflow using a deuterated internal standard.

decision_tree start Internal Standard Selection is_sil_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->is_sil_available use_sil Use SIL-IS (Deuterated or ¹³C-labeled) is_sil_available->use_sil Yes consider_analog Consider a Structural Analog is_sil_available->consider_analog No validate_analog Thoroughly validate the analog for: - Co-elution - Matrix effects - Extraction recovery consider_analog->validate_analog justify_use Provide scientific justification for using a non-SIL-IS validate_analog->justify_use

Decision tree for internal standard selection in regulated bioanalysis.

References

Safety Operating Guide

Proper Disposal of 9-Nitrooleate-d17: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 9-Nitrooleate-d17 is paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, which is typically supplied in an ethanol solution. Adherence to these protocols is critical due to the flammable nature of the solvent and the potential hazards of the chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is often dissolved in ethanol, rendering the solution a highly flammable liquid.[1][2]

Personal Protective Equipment (PPE): A comprehensive understanding and consistent use of appropriate PPE are the first lines of defense against accidental exposure.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A flame-retardant lab coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach to collection, storage, and hand-off to authorized waste management personnel.

Step 1: Waste Identification and Segregation

Treat all materials contaminated with this compound as hazardous waste. This includes:

  • Unused or expired this compound solution.

  • Empty original containers.

  • Contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper).

Segregate this waste from non-hazardous materials to prevent cross-contamination.

Step 2: Waste Collection and Containment

  • Liquid Waste: Collect the this compound solution in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Solid Waste: Place contaminated solids, such as gloves and wipes, in a separate, clearly labeled, and sealed plastic bag or a designated solid waste container.

Step 3: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound in Ethanol"

  • The concentration of the solution.

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • Secure and under the control of the laboratory personnel.

  • Away from ignition sources, heat, and direct sunlight.

  • In a well-ventilated area.

Step 5: Disposal Request and Pickup

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash. Provide the EHS department with an accurate inventory of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generated cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal start Identify Waste (Liquid or Solid) liquid_waste Collect Liquid Waste in Compatible Container start->liquid_waste Liquid solid_waste Collect Solid Waste in Designated Bag/Container start->solid_waste Solid label_waste Label Container: 'Hazardous Waste' 'this compound in Ethanol' liquid_waste->label_waste solid_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Contact EHS for Hazardous Waste Pickup store_waste->request_pickup disposal Proper Disposal by Authorized Personnel request_pickup->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-Nitrooleate-d17

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 9-Nitrooleate-d17. The following procedures and recommendations are designed to ensure the safety of laboratory personnel and to maintain the integrity of experimental protocols. Adherence to these guidelines is essential for the safe and effective use of this compound.

Understanding the Hazards

This compound is a deuterated form of 9-nitrooleate, a nitrated fatty acid. It is typically supplied as a solution in ethanol. The primary hazards are associated with the solvent (ethanol), which is a flammable liquid, and the potential biological effects of the nitro-fatty acid itself. While specific toxicological data for this compound is limited, it should be handled with care as a potentially bioactive substance.

Key Safety Considerations:

  • Flammability: The ethanol solvent is flammable. Keep away from open flames, sparks, and other sources of ignition.

  • Health Hazards: Avoid inhalation, ingestion, and contact with skin and eyes. The health effects of this compound are not fully characterized.

  • Good Laboratory Practices: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This information is summarized in the table below for quick reference.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles or a safety face shield must be worn to protect against potential splashes.
Skin Protection Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or puncture before use. Lab Coat: A standard laboratory coat must be worn and kept fastened to protect against skin exposure.
Respiratory Protection If working outside of a certified chemical fume hood, or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety department for specific guidance.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to post-experiment cleanup.

G Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer this compound Solution prep_materials->handle_transfer Proceed to Handling handle_experiment Perform Experimental Procedure handle_transfer->handle_experiment handle_cap Securely Cap the Stock Vial handle_experiment->handle_cap cleanup_decontaminate Decontaminate Work Surfaces handle_cap->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Standard Operating Procedure Workflow
Experimental Protocol: A General Guideline

The following is a generalized protocol for handling this compound in a laboratory setting. Specific experimental steps will vary based on the research application.

  • Preparation:

    • Ensure that a chemical fume hood is certified and functioning correctly.

    • Don all required personal protective equipment as outlined in the table above.

    • Assemble all necessary laboratory equipment, such as micropipettes, pipette tips, and reaction vessels, within the fume hood.

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Handling and Use:

    • Perform all manipulations of the this compound solution inside the chemical fume hood.

    • Use caution when opening the vial to avoid splashing.

    • Use a calibrated micropipette with a fresh tip to transfer the desired volume of the solution.

    • Immediately after transferring the required amount, securely recap the stock vial to prevent solvent evaporation and contamination.

    • Proceed with your experimental protocol, keeping in mind the flammable nature of the ethanol solvent.

  • Post-Procedure:

    • Upon completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including pipette tips, gloves, and empty vials, in a designated hazardous waste container.

    • Properly doff all personal protective equipment, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound should be considered hazardous. This includes, but is not limited to:

    • Unused or expired this compound solution.

    • Empty vials that contained the solution.

    • Contaminated consumables such as pipette tips, gloves, and absorbent pads.

  • Waste Collection:

    • Collect all liquid waste in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste" and the chemical name "this compound in Ethanol".

    • Collect all solid waste in a separate, clearly labeled hazardous waste container.

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety department for specific disposal procedures.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

G Spill Response Decision Tree for this compound spill_detected Spill Detected assess_spill Assess Spill Size and Location spill_detected->assess_spill small_spill Is it a small, manageable spill? assess_spill->small_spill evacuate Evacuate the Area Alert Others small_spill->evacuate No contain_spill Contain the Spill with Absorbent Material small_spill->contain_spill Yes contact_ehs Contact Environmental Health & Safety evacuate->contact_ehs clean_up Clean the Area with Appropriate Materials contain_spill->clean_up dispose_waste Dispose of Cleanup Materials as Hazardous Waste clean_up->dispose_waste report_incident Report the Incident to Your Supervisor dispose_waste->report_incident

Spill Response Decision Tree

In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

In case of ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult your institution's safety resources for any additional guidance.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.